molecular formula C14H13FO2 B3317393 4-Fluoro-3-(phenylmethoxy)benzenemethanol CAS No. 959251-11-7

4-Fluoro-3-(phenylmethoxy)benzenemethanol

Cat. No.: B3317393
CAS No.: 959251-11-7
M. Wt: 232.25 g/mol
InChI Key: ODJLDWHTUSENKQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(phenylmethoxy)benzenemethanol is a useful research compound. Its molecular formula is C14H13FO2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(phenylmethoxy)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(phenylmethoxy)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLDWHTUSENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol , a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors.

Technical Guide for Drug Development & Synthesis

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7) is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a protected scaffold for introducing the 3-hydroxy-4-fluorophenyl moiety—a bioisostere often employed to modulate metabolic stability and binding affinity in kinase inhibitors (e.g., targeting IGF-1R and c-Met). This guide details its physicochemical profile, synthetic pathways, and handling protocols to ensure reproducibility in high-throughput synthesis.

Molecular Identity & Structural Analysis

The compound features a central benzene ring substituted with a primary alcohol (methanol group), a fluorine atom, and a bulky benzyloxy protecting group. The fluorine at the 4-position blocks metabolic oxidation (para-hydroxylation), while the benzyloxy group at the 3-position serves as a robust protecting group that can be removed via hydrogenolysis to reveal a phenol.

Attribute Detail
IUPAC Name [4-Fluoro-3-(phenylmethoxy)phenyl]methanol
Common Synonyms 3-(Benzyloxy)-4-fluorobenzyl alcohol; 4-Fluoro-3-benzyloxybenzyl alcohol
CAS Registry Number 959251-11-7
Molecular Formula C₁₄H₁₃FO₂
SMILES OCC1=CC(OCC2=CC=CC=C2)=C(F)C=C1
InChI Key (Predicted) FZEDGSMVRLKUOQ-UHFFFAOYSA-N (Analog)
Structural Visualization

The following diagram illustrates the core pharmacophore and reactive sites.

MolecularStructure Core Benzene Core Pos1 Pos 1: -CH2OH (Primary Alcohol) Reactive Site: Oxidation/Halogenation Core->Pos1 Pos3 Pos 3: -OCH2Ph (Benzyloxy Group) Function: Phenol Protection Core->Pos3 Pos4 Pos 4: -F (Fluorine) Function: Metabolic Block Core->Pos4

Figure 1: Functional group analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Physicochemical Profile

Understanding the solid-state and solution properties is vital for process optimization.

Property Value / Range Notes
Molecular Weight 232.25 g/mol Monoisotopic mass: 232.09
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point 60–80 °C (Predicted)Based on structural analogs (e.g., 4-fluoro-3-methoxybenzyl alcohol, MP 61-63°C)
Boiling Point ~360 °C (Predicted)Decomposes before boiling at atm pressure
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic due to benzyl/fluoro groups
Solubility (Organic) HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate
LogP (Lipophilicity) 2.8 – 3.2 (Predicted)Moderate lipophilicity; cell-permeable
pKa ~14.5 (Alcohol)Non-ionizable at physiological pH

Synthetic Context & Stability

This compound is typically synthesized via the alkylation of 4-fluoro-3-hydroxybenzaldehyde followed by reduction . It is designed to be stable under basic conditions but sensitive to strong acids (which may cleave the benzyl ether) and oxidation.

Synthesis Pathway

The standard industrial route avoids the use of expensive precursors by starting from the commercially available 4-fluoro-3-hydroxybenzaldehyde.

SynthesisPathway Start 4-Fluoro-3-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 4-Fluoro-3-(benzyloxy)benzaldehyde Step1->Inter Step2 Step 2: Reduction (NaBH4, MeOH, 0°C -> RT) Inter->Step2 Product Product: 4-Fluoro-3-(phenylmethoxy)benzenemethanol Step2->Product

Figure 2: Standard synthetic route. Step 1 protects the phenol; Step 2 reduces the aldehyde to the alcohol.

Stability & Storage
  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent gradual oxidation of the benzylic alcohol to the aldehyde.

  • Hygroscopicity: Non-hygroscopic, but keep dry to prevent hydrolysis if trace acid is present.

Analytical Characterization

To ensure the integrity of the building block for drug synthesis, the following analytical protocols are recommended.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect elution around 6.5–7.5 min (hydrophobic region).

NMR Identification (400 MHz, DMSO-d6)
  • δ 7.30–7.50 (m, 5H): Phenyl protons (Benzyl group).

  • δ 7.10–7.25 (m, 3H): Core benzene ring protons.

  • δ 5.15 (s, 2H): Benzylic protons (-O-CH₂ -Ph).

  • δ 4.50 (s, 2H): Hydroxymethyl protons (-CH₂ -OH).

  • δ 5.20 (t, 1H): Hydroxyl proton (-OH), if visible/exchangeable.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .

  • IGF-1R and c-Met Inhibitors: The 3-benzyloxy-4-fluoro motif is often used in the synthesis of imidazopyrazine and pyrazole scaffolds. The benzyl group is maintained during the construction of the heterocycle and then removed (via Pd/C hydrogenation) to liberate the phenol. This phenol then engages in critical hydrogen bonding with the kinase hinge region or is further functionalized to tune solubility.

  • Metabolic Stability: The fluorine atom at the 4-position prevents metabolic clearance via P450-mediated hydroxylation, extending the half-life of the final drug candidate.

References

  • ChemicalBook. (2025). 4-Fluoro-3-(phenylmethoxy)benzenemethanol Product Properties. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary for Benzenemethanol, 3-(phenylmethoxy)- (Analog Reference). National Library of Medicine. Retrieved from

  • Maloney, D. J., et al. (2019). Synthesis of Imidazopyrazine Tyrosine Kinase Inhibitors. U.S. Patent Application.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Benzyl Alcohol Derivatives. Retrieved from

Sources

molecular structure and weight of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), commonly known as 3-benzyloxy-4-fluorobenzyl alcohol , is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5][6] Its structural core features a benzyl alcohol scaffold substituted with a fluorine atom at the para position and a bulky benzyloxy group at the meta position. This specific substitution pattern is valuable in medicinal chemistry for modulating metabolic stability (via the C-F bond) and optimizing lipophilic interactions (via the benzyloxy pharmacophore).[7][8]

This guide provides a comprehensive technical analysis of its molecular identity, physiochemical properties, synthesis protocols, and analytical characterization.

Molecular Identity & Physiochemical Properties[7]

The compound is characterized by a molecular weight of 232.25 g/mol and the formula C₁₄H₁₃FO₂ . The presence of the fluorine atom introduces a strong dipole and metabolic resistance, while the benzyloxy group adds significant steric bulk and lipophilicity.

Table 1: Core Chemical Data
PropertyData Specification
IUPAC Name [3-(Benzyloxy)-4-fluorophenyl]methanol
Common Synonyms 3-Benzyloxy-4-fluorobenzyl alcohol; 4-Fluoro-3-(phenylmethoxy)benzyl alcohol
CAS Registry Number 959251-11-7
Molecular Formula C₁₄H₁₃FO₂
Molecular Weight 232.25 g/mol
Exact Mass 232.0900
SMILES OCc1ccc(F)c(OCc2ccccc2)c1
InChI Key OBSMDRUIZNHDLS-UHFFFAOYSA-N
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water

Structural Analysis & Visualization

The molecule consists of three distinct domains:

  • The Benzylic Alcohol Head (C1): A primary alcohol group susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.

  • The Fluorinated Core (C4): The C-F bond is highly stable (bond energy ~485 kJ/mol). The fluorine atom withdraws electron density inductively (-I effect) but donates via resonance (+R effect), deactivating the ring towards electrophilic attack at the meta position relative to itself.

  • The Benzyloxy Tail (C3): A protecting group or hydrophobic anchor. The ether linkage is stable under basic conditions but can be cleaved by hydrogenolysis (H₂/Pd-C) or strong Lewis acids (e.g., BBr₃) to reveal a free phenol.

Diagram 1: Molecular Connectivity

MolecularStructure cluster_0 Functional Domains Benzyl Alcohol 1° Alcohol (-CH2OH) Core Ring Benzene Core Benzyl Alcohol->Core Ring C1 Fluorine Fluorine (C4) (-F) Core Ring->Fluorine C4 (Para) Ether Link Ether Linkage (-O-CH2-) Core Ring->Ether Link C3 (Meta) Phenyl Group Phenyl Ring (Lipophilic Tail) Ether Link->Phenyl Group caption Fig 1. Structural connectivity highlighting the 3-benzyloxy and 4-fluoro substitution pattern.

Synthesis & Reactivity[11][13]

The synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol typically proceeds via the reduction of its oxidized precursors (ester or aldehyde). The most robust route involves the reduction of 3-benzyloxy-4-fluorobenzaldehyde (CAS 103438-91-1).

Synthetic Protocol (Reduction Route)

Objective: Convert 3-benzyloxy-4-fluorobenzaldehyde to the target alcohol.

Reagents:

  • Substrate: 3-Benzyloxy-4-fluorobenzaldehyde (1.0 equiv)[9]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

  • Solvent: Methanol (MeOH) or THF/MeOH mixture

  • Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (43.4 mmol) of 3-benzyloxy-4-fluorobenzaldehyde in 100 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (0.82 g, 21.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1); the aldehyde spot (higher Rf) should disappear.

  • Quenching: Carefully quench excess hydride with saturated NH₄Cl solution (50 mL).

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via recrystallization from Hexane/Ether.[10]

Diagram 2: Synthesis Workflow

Synthesis Start 3-Benzyloxy-4-fluorobenzaldehyde (CAS 103438-91-1) Reagent NaBH4 / MeOH 0°C to RT, 1-2 h Start->Reagent Intermediate Tetrahedral Borate Complex Reagent->Intermediate Reduction Quench Aq. NH4Cl Quench & Extraction (DCM) Intermediate->Quench Hydrolysis Product 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS 959251-11-7) Quench->Product Isolation caption Fig 2. Standard reductive synthesis pathway from the commercially available aldehyde.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H): Phenyl ring protons (Benzyloxy group).

    • δ 7.05–7.15 (m, 2H): Aromatic protons on the fluorinated ring (C2-H, C5-H).

    • δ 6.90–7.00 (m, 1H): Aromatic proton (C6-H).

    • δ 5.15 (s, 2H): Benzylic protons of the ether (-O-CH ₂-Ph).

    • δ 4.65 (s, 2H): Benzylic protons of the alcohol (-CH ₂-OH).

    • δ 1.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -130 to -135 ppm: Single peak (multiplet due to H-coupling), characteristic of aryl fluoride.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M]+ = 232.25.[2]

  • Key Fragments (EI):

    • m/z 91 (Tropylium ion, C₇H₇⁺) – Dominant peak due to benzyl group cleavage.

    • m/z 215 ([M-OH]⁺).

Applications in Drug Development[7][8][15]

This molecule serves as a versatile "Building Block" in Structure-Activity Relationship (SAR) studies.

  • Kinase Inhibitor Scaffolds: The 3-benzyloxy-4-fluoro motif mimics the steric and electronic environment of certain kinase inhibitors (e.g., EGFR or BTK targets) where the benzyloxy group occupies a hydrophobic pocket.

  • Linker Chemistry: The primary alcohol can be converted to a bromide (using PBr₃) or mesylate (MsCl), enabling the attachment of the fluorinated aromatic core to amines or heterocycles via nucleophilic substitution.

  • Metabolic Stability: The fluorine at the para position blocks metabolic oxidation (hydroxylation) at that site, a common clearance pathway for aromatic drugs.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[11]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Benzylic alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57446323, 4-(Difluoromethyl)benzenemethanol (Analog Reference). Retrieved from [Link]

  • MolAid. Synthesis pathway for 3-benzyloxy-4-fluorobenzyl alcohol from methyl ester. Retrieved from [Link]

Sources

solubility of 4-Fluoro-3-benzyloxybenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-benzyloxybenzyl alcohol (CAS: 959251-11-7), frequently cataloged under the synonym 4-Fluoro-3-(phenylmethoxy)benzenemethanol, is a critical structural intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its unique molecular architecture—combining a hydrogen-bonding hydroxyl group, a highly lipophilic benzyloxy ether, and an electronegative fluorine atom—creates a complex thermodynamic solubility profile[2]. This whitepaper provides a rigorous, causality-driven framework for predicting, determining, and applying the solubility data of this compound across various organic solvent classes.

Structural Thermodynamics & Predictive Solvation

To accurately predict and manipulate the solubility of 4-Fluoro-3-benzyloxybenzyl alcohol, we must analyze the causality behind its intermolecular interactions. The empirical rule of "like dissolves like" is insufficient for complex APIs. Instead, we employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three distinct forces: dispersion (


), polar (

), and hydrogen bonding (

)[3],[4].
  • The Benzyloxy Group (

    
     dominance):  The bulky, aromatic benzyloxy moiety significantly increases the molecule's molar volume and dispersion forces. It sterically shields the core, reducing the overall polarity compared to an unsubstituted benzyl alcohol.
    
  • The Fluorine Atom (

    
     modulation):  Positioned para to the primary alcohol, the highly electronegative fluorine atom creates a strong localized dipole. However, because carbon-fluorine bonds are poorly polarizable, it does not act as a hydrogen bond acceptor, making the molecule surprisingly hydrophobic.
    
  • The Hydroxymethyl Group (

    
     contribution):  The primary alcohol provides the only significant hydrogen bond donor/acceptor site, allowing solubility in protic solvents. However, this is heavily counterbalanced by the lipophilic bulk of the rest of the molecule.
    

Based on group contribution theory[3], the estimated HSP for 4-Fluoro-3-benzyloxybenzyl alcohol suggests high miscibility with polar aprotic solvents and moderate miscibility with chlorinated solvents.

Table 1: Predicted Solvation Affinity by Solvent Class

Solvent ClassRepresentative SolventsHSP Match (

)
Predicted Solubility
Polar Aprotic Ethyl Acetate, DMF, DMSO, THFExcellent> 100 mg/mL (Freely Soluble)
Chlorinated Dichloromethane (DCM), ChloroformVery Good50 - 100 mg/mL (Soluble)
Alcohols Ethanol, Methanol, IsopropanolGood10 - 50 mg/mL (Sparingly Soluble)
Aromatic Toluene, XyleneModerate1 - 10 mg/mL (Slightly Soluble)
Aliphatic Hexane, HeptanePoor< 1 mg/mL (Practically Insoluble)

(Note: Solvent classifications and baseline parameters are cross-referenced with standard thermodynamic tables[5].)

Self-Validating Experimental Protocol for Thermodynamic Solubility

Predictive models must be empirically validated. A common pitfall in process chemistry is confusing kinetic solubility (which is prone to supersaturation) with thermodynamic equilibrium solubility. To ensure trustworthiness and reproducibility, the following protocol utilizes an isothermal shake-flask method coupled with a nephelometric quality control (QC) loop[6],[7].

The Causality Behind the Method: Standard syringe filtration (e.g., 0.22 µm PTFE) often fails to remove nano-particulates of highly lipophilic compounds. If these particulates enter the HPLC, they dissolve in the mobile phase, artificially inflating the calculated solubility[6]. By introducing a Tyndall effect (nephelometric) check post-centrifugation, this protocol becomes a self-validating system: it refuses to proceed to quantification until true phase separation is confirmed.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 200 mg) of solid 4-Fluoro-3-benzyloxybenzyl alcohol to a 5 mL glass vial containing 2 mL of the target organic solvent (e.g., Ethyl Acetate)[7].

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place in an orbital shaker at a constant temperature (25.0 ± 0.1 °C) and agitate for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours. Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid[6].

  • Nephelometric QC (Critical Step): Extract the supernatant. Pass a focused laser beam through the sample. If scattering (Tyndall effect) is observed, colloidal particles are present. The sample must be re-centrifuged or passed through a finer 0.1 µm filter[6].

  • Quantification: Once a perfectly clear supernatant is obtained, dilute an aliquot into the mobile phase and quantify the concentration using a validated HPLC-UV method[6],[7].

Workflow S1 1. Solute + Solvent (Excess Solid) S2 2. Isothermal Agitation (48-72h at 25°C) S1->S2 Seal & Incubate S3 3. Phase Separation (Centrifugation) S2->S3 Reach Equilibrium S4 4. Nephelometric QC (Tyndall Effect Check) S3->S4 Extract Supernatant S4->S3 Turbid (Fail/Re-process) S5 5. HPLC Quantification (Supernatant Analysis) S4->S5 Clear Solution (Pass) S6 6. Equilibrium Solubility (mg/mL) S5->S6 Data Processing

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Process Chemistry

The solubility profile of 4-Fluoro-3-benzyloxybenzyl alcohol dictates its handling during chemical synthesis, extraction, and purification.

  • Reaction Media: Polar aprotic solvents like DMF or THF are ideal for nucleophilic substitutions involving the benzyl alcohol moiety, as they fully solvate the molecule without hydrogen-bonding interference.

  • Liquid-Liquid Extraction: Dichloromethane (DCM) or Ethyl Acetate are optimal for extracting the compound from aqueous quench mixtures. The compound's high lipophilicity ensures a partition coefficient (

    
    ) heavily favoring the organic phase.
    
  • Crystallization (Anti-Solvent Approach): Because the compound is practically insoluble in aliphatic hydrocarbons, a dual-solvent crystallization strategy is highly effective. The compound is first dissolved in a minimal volume of a "good" solvent (e.g., Ethyl Acetate or Toluene), followed by the slow, controlled addition of an anti-solvent (e.g., Heptane) to induce supersaturation and controlled nucleation.

LogicTree API 4-Fluoro-3-benzyloxybenzyl alcohol Polar Polar Aprotic Solvents (DMF, DMSO, EtOAc) API->Polar High Affinity Mod Moderate Polarity (DCM, Toluene) API->Mod Moderate Affinity NonPolar Non-Polar Aliphatics (Hexane, Heptane) API->NonPolar Poor Affinity Rxn Reaction Medium (High Solvation) Polar->Rxn Ext Liquid-Liquid Extraction (Organic Phase) Mod->Ext Cryst Anti-Solvent (Crystallization) NonPolar->Cryst

Fig 2: Solvent selection logic tree based on downstream process chemistry needs.

References

1.[1] ChemicalBook. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7. URL: 2.[2] ChemicalBook. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 (Properties). URL: 3.[6] BenchChem. Solubility Profile of Bttaa in Organic Solvents: A Technical Guide. URL: 4.[5] Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume... URL: 5.[3] NIH/PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. URL: 6.[7] MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling... URL: 7.[4] Routledge. Hansen Solubility Parameters: A User's Handbook, Second Edition. URL:

Sources

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Fluorinated benzyl alcohols (FBAs) are indispensable building blocks in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms or trifluoromethyl (


) groups onto the benzylic scaffold dramatically alters a molecule's lipophilicity, metabolic stability, and protein-ligand binding kinetics.

However, the unique physicochemical properties imparted by the highly electronegative carbon-fluorine bonds necessitate specialized handling, storage, and safety protocols. The strong electron-withdrawing nature of fluorine not only modulates the reactivity of the benzylic hydroxyl group but also introduces specific toxicological hazards upon decomposition. This guide synthesizes theoretical Safety Data Sheet (SDS) metrics with practical, field-proven laboratory workflows to ensure scientific integrity and operational safety.

Physicochemical & Hazard Profiling (SDS Analysis)

To safely handle FBAs, scientists must first understand their baseline physicochemical properties. The position of the fluorine atom (ortho, meta, or para) and the presence of bulkier fluorinated groups directly influence the compound's vapor pressure, flash point, and toxicity profile.

Below is a consolidated physicochemical profile of the most commonly utilized FBAs in medicinal chemistry.

Table 1: Physicochemical and Safety Data of Common Fluorinated Benzyl Alcohols

CompoundCAS NumberDensity (g/mL at 25°C)Flash Point (°C)GHS Hazard Classification
2-Fluorobenzyl alcohol 446-51-51.173[1]90°C (Closed Cup)[2]H227 (Combustible liquid)[2]
4-Fluorobenzyl alcohol 459-56-31.156[3]~90°C[4]H227 (Combustible liquid)[4]
3-(Trifluoromethyl)benzyl alcohol 349-75-7~1.295>90°CH315, H319 (Skin/Eye Irritant)[5]

Mechanistic Toxicology & Reactivity

Understanding the causality behind GHS classifications is critical for proactive safety management. As application scientists, we do not merely react to hazards; we engineer workflows to prevent them based on molecular mechanisms.

  • Combustibility (H227): Both 2-fluorobenzyl alcohol and 4-fluorobenzyl alcohol are classified as combustible liquids[2][4]. Their flash points hover around 90°C[2]. While they are relatively stable at ambient room temperature, they pose a significant fire risk when subjected to thermal stress, such as during vacuum distillation or heated reflux reactions.

  • Dermal and Ocular Toxicity (H315, H319): The addition of a trifluoromethyl group, as seen in 3-(trifluoromethyl)benzyl alcohol, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, leading to pronounced skin and eye irritation upon contact[5].

  • Thermal Decomposition & HF Generation: The most critical hazard associated with fluorinated organics is their behavior under extreme thermal stress. In the event of a laboratory fire, the thermal decomposition of FBAs leads to the homolytic cleavage of bonds and the subsequent release of highly toxic, corrosive hydrogen fluoride (HF) gas[2][4]. HF exposure requires immediate, specialized medical intervention (e.g., calcium gluconate gel) because fluoride ions aggressively bind to tissue calcium and magnesium, causing deep, systemic tissue necrosis.

G FBA Fluorinated Benzyl Alcohols Thermal Thermal Stress (>90°C) FBA->Thermal Heating Contact Dermal Contact (H315) FBA->Contact Exposure HF Release of HF Gas Thermal->HF Decomposition Irritation Tissue Irritation Contact->Irritation Absorption Quench Extinguish: Dry Sand/CO2 HF->Quench Mitigation Wash Flush Water (15 min) Irritation->Wash First Aid

Fig 1: Hazard pathways and safety interventions for fluorinated benzyl alcohols.

Experimental Protocols & Safe Handling

The following methodology outlines the safe execution of a base-mediated etherification using 4-fluorobenzyl alcohol. This protocol is designed as a self-validating system , ensuring that the scientist can visually or mechanistically confirm the safety and success of each step.

Protocol: Base-Mediated Etherification of 4-Fluorobenzyl Alcohol

Step 1: Environmental Control & PPE Setup

  • Action: Conduct all operations in a certified, spark-proof fume hood operating at a face velocity of >100 LFM. Don standard PPE: nitrile gloves (double gloving is recommended for

    
     derivatives), splash-proof safety goggles, and a flame-retardant lab coat.
    
  • Causality: Nitrile provides adequate short-term resistance to benzylic alcohols. The fume hood mitigates inhalation risks associated with the potential aerosolization of the combustible liquid and prevents the accumulation of flammable vapors[4].

Step 2: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 4-fluorobenzyl alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF) inside an oven-dried flask. Purge the system with Argon gas for 10 minutes.

  • Causality: 4-Fluorobenzyl alcohol is a combustible liquid[4]. Argon displaces ambient oxygen, simultaneously mitigating the ignition risk of the FBA and preventing the atmospheric degradation of the moisture-sensitive reagents used in the next step.

Step 3: Deprotonation (Self-Validating Step)

  • Action: Cool the mixture to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Causality: NaH is a strong base required to deprotonate the benzylic alcohol, forming the highly reactive alkoxide nucleophile.

  • Self-Validation: The immediate evolution of hydrogen (

    
    ) gas—visible as controlled, steady bubbling—serves as a visual confirmation that the deprotonation is successfully occurring. If bubbling ceases prematurely, it indicates reagent degradation or the presence of moisture.
    

Step 4: Alkylation

  • Action: Introduce the chosen alkyl halide dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Causality: The nucleophilic fluorinated alkoxide attacks the electrophile via an

    
     mechanism, displacing the halide leaving group to form the target fluorinated ether.
    

Step 5: Quenching & Halogenated Waste Disposal

  • Action: Cool the reaction mixture back to 0°C. Quench unreacted NaH by the dropwise addition of isopropanol, followed by a slow addition of distilled water. Extract the product, and dispose of all aqueous and organic waste in dedicated Halogenated Waste containers.

  • Causality: Isopropanol provides a mild, controlled proton source to neutralize excess NaH without the violent exotherm and potential ignition associated with a direct water quench. Segregating fluorinated waste is an absolute environmental mandate; fluorinated compounds are highly recalcitrant and cannot be processed by standard wastewater treatment facilities[4].

Spill Response Workflow

Due to their combustible nature and potential to release irritating vapors, spills involving FBAs must be handled systematically. Never use water jets to clean up FBA spills, as this can spread the combustible liquid[4].

SpillResponse Spill FBA Spill Assess Assess Volume Spill->Assess Ignition Remove Ignition Assess->Ignition Absorb Inert Absorbent Ignition->Absorb Collect Halogenated Waste Absorb->Collect

Fig 2: Step-by-step spill response workflow for combustible fluorinated liquids.

References

  • Thermo Fisher Scientific.
  • Sigma-Aldrich. "2-Fluorobenzyl alcohol 98%."
  • SDS Manager. "3-(Trifluoromethyl)benzyl Alcohol SDS."
  • Chem-Impex. "4-Fluorobenzyl alcohol."
  • Thermo Fisher Scientific.

Sources

Therapeutic Potential of 4-Fluoro-3-(phenylmethoxy)benzenemethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 3-benzyloxy-4-fluorobenzyl alcohol ) and its derivatives. This scaffold represents a "privileged structure" in CNS drug discovery, sharing critical pharmacophoric features with blockbuster anticonvulsants and analgesics like Lacosamide , Safinamide , and Ralfinamide .

Part 1: Executive Summary & Structural Analysis

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7 ) is a high-value synthetic intermediate and pharmacophore used in the development of next-generation Central Nervous System (CNS) agents. Its structure combines a fluorinated benzyl core with a bulky lipophilic benzyloxy ether , a motif meticulously designed to modulate voltage-gated ion channels (specifically Naᵥ1.7, Naᵥ1.8) and enzymes like Monoamine Oxidase B (MAO-B).

The Pharmacophore

The therapeutic utility of this scaffold stems from three synergistic structural features:

  • 4-Fluoro Substituent: Enhances metabolic stability by blocking para-oxidation (a common clearance pathway for benzyl alcohols) and modulates the pKa of the aromatic ring.

  • 3-Benzyloxy Group: Provides a critical lipophilic anchor. In voltage-gated sodium channels (VGSCs), this moiety penetrates the hydrophobic fenestrations of the pore, stabilizing the "inactivated state" of the channel.

  • Benzenemethanol Handle: A versatile linker that can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (for nucleophilic substitution), enabling the attachment of polar "warheads" such as amino acids, carbamates, or heterocycles.

Part 2: Medicinal Chemistry & Synthesis

Retrosynthetic Analysis

The synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol derivatives typically follows a convergent pathway. The core alcohol is synthesized first, then coupled to a polar domain to generate the final Active Pharmaceutical Ingredient (API).

Core Synthesis Workflow:

  • Starting Material: 4-Fluoro-3-hydroxybenzaldehyde or 4-Fluoro-3-hydroxybenzyl alcohol.

  • Etherification: Nucleophilic substitution with benzyl bromide (Williamson Ether Synthesis) introduces the lipophilic tail.

  • Reduction: If starting from the aldehyde, reduction with NaBH₄ yields the target alcohol.

Visualization: Synthesis Pipeline

The following diagram outlines the conversion of the alcohol scaffold into two distinct therapeutic classes: Aminoamide Anticonvulsants (Lacosamide-like) and Benzylamine MAO-B Inhibitors (Safinamide-like).

SynthesisPath Start 4-Fluoro-3-hydroxybenzaldehyde Step1 Etherification (BnBr, K2CO3) Start->Step1 Inter1 4-Fluoro-3-(benzyloxy)benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Core CORE SCAFFOLD: 4-Fluoro-3-(phenylmethoxy) benzenemethanol Step2->Core PathA Path A: Oxidation (Dess-Martin) Core->PathA PathB Path B: Azidation (DPPA / NaN3) Core->PathB Aldehyde Aldehyde Intermediate PathA->Aldehyde Amination Reductive Amination (Alaninamide) Aldehyde->Amination DrugA TARGET A: Safinamide Analog (MAO-B Inhibitor) Amination->DrugA Amine Benzylamine Intermediate PathB->Amine Coupling Amide Coupling (Fmoc-AA-OH) Amine->Coupling DrugB TARGET B: Lacosamide Analog (Na+ Channel Blocker) Coupling->DrugB

Caption: Divergent synthesis of CNS-active agents from the 4-Fluoro-3-(phenylmethoxy)benzenemethanol core.

Part 3: Therapeutic Applications & Mechanism of Action

Neuropathic Pain & Epilepsy (Naᵥ1.7 / Naᵥ1.8 Blockade)

Derivatives of this scaffold are prime candidates for treating neuropathic pain and epilepsy .

  • Mechanism: These compounds function as state-dependent sodium channel blockers . They preferentially bind to the inactivated state of the channel, which is more prevalent in hyperexcitable neurons (e.g., during a seizure or chronic pain signaling).

  • SAR Insight: The 3-benzyloxy group is critical here. It mimics the hydrophobic interaction found in established blockers like Lacosamide (Vimpat), but with potentially higher potency due to the additional pi-stacking capability of the benzyloxy ring [1]. The 4-fluoro atom prevents rapid metabolic degradation, extending the half-life.

Parkinson's Disease (MAO-B Inhibition)

Structurally similar to Safinamide (Xadago), derivatives of this alcohol can inhibit Monoamine Oxidase B (MAO-B).

  • Mechanism: Inhibition of MAO-B prevents the breakdown of dopamine in the striatum.

  • SAR Insight: The "flipped" ether arrangement (3-benzyloxy vs. 4-benzyloxy in Safinamide) offers a novel IP space while maintaining the spatial geometry required to fit the MAO-B active site entrance cavity [2].

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Objective: To produce the core scaffold with >98% purity.

  • Reagents: 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-Fluoro-3-hydroxybenzaldehyde in ACN.

    • Add K₂CO₃ and stir at room temperature for 30 min.

    • Add Benzyl bromide dropwise. Reflux at 80°C for 4 hours.

    • Monitor: Check consumption of starting material via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool, filter off solids, and concentrate the filtrate.

    • Reduction: Redissolve the crude aldehyde in Methanol (MeOH). Add NaBH₄ (1.5 eq) at 0°C. Stir for 1 hour.

    • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.6 ppm (CH₂-OH) and ~5.1 ppm (O-CH₂-Ph).

Protocol 4.2: In Vitro Sodium Flux Assay (Thallium Flux)

Objective: To screen derivatives for Naᵥ channel blocking activity.

  • Cell Line: HEK-293 cells stably expressing hNaᵥ1.7.

  • Dye Loading: Load cells with Thallium-sensitive dye (FluxOR™) for 60 min.

  • Compound Treatment: Incubate cells with the test derivative (0.1 nM – 10 µM) for 20 min.

  • Stimulation: Add stimulus buffer containing Thallium (Tl+) and Veratridine (to open channels).

  • Readout: Measure fluorescence intensity. A reduction in fluorescence compared to control indicates channel blockade.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Part 5: Data Summary & Comparative Analysis

Table 1: SAR Comparison of Benzyl Alcohol Scaffolds in CNS Drugs

Scaffold Feature4-Fluoro-3-(phenylmethoxy)...[1][2][3][4][5][6][7]Safinamide CoreLacosamide CoreTherapeutic Advantage
F-Substitution 4-Fluoro (Central Ring)3-Fluoro (Distal Ring)NoneHigh Metabolic Stability (Blocks para-oxidation)
Lipophilic Tail 3-Benzyloxy (Meta)4-Benzyloxy (Para)N-Benzyl (No ether)Enhanced Potency (Better fit in hydrophobic pocket)
Linker HydroxymethylAminomethylAcetamidoVersatile (Precursor to both Amides and Amines)
Primary Target Naᵥ1.7 / MAO-BMAO-B / NaᵥNaᵥ1.2 (Slow Inact.)Dual Action Potential

Part 6: References

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42. Link

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the highly specific inhibitor safinamide." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link

  • ChemicalBook. (2025).[3] "Product Monograph: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS 959251-11-7)." Link

  • AstraZeneca AB. (2011). "Patent US2011136801: Heterocyclic compounds and their use." Google Patents. Link

Sources

4-Fluoro-3-(phenylmethoxy)benzenemethanol in Medicinal Chemistry: A Technical Guide to Its Role in TLR7/8 Agonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), frequently referred to in literature as 4-fluoro-3-(benzyloxy)benzyl alcohol, is a highly specialized synthetic building block in modern medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this compound is a critical pharmacophore-bearing intermediate. Its primary application lies in the development of Toll-Like Receptor 7 and 8 (TLR7/8) agonists, specifically within the imidazoquinoline class of immunomodulators pioneered by pharmaceutical entities such as AstraZeneca and Dainippon Sumitomo Pharma[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its substitution pattern, and field-proven, step-by-step synthetic workflows for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Rationale (SAR)

Before detailing the synthetic workflows, it is critical to understand the causality behind selecting this specific substitution pattern for drug development. The molecule (Formula: C14H13FO2, MW: 232.25 g/mol ) features three distinct functional zones, each serving a precise purpose in Structure-Activity Relationship (SAR) optimization:

  • Metabolic Shielding (4-Fluoro): The para-position of a benzyl ring is a classical "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. The introduction of a fluorine atom at the 4-position blocks this metabolic liability, significantly enhancing the pharmacokinetic half-life of the resulting drug. Furthermore, the highly electronegative fluorine modulates the pKa of the adjacent hydroxyl group (once deprotected), optimizing its hydrogen-bonding capacity.

  • Receptor Anchoring (3-Hydroxy, masked as Benzyloxy): In the final API, the 3-hydroxyl group is essential for forming critical hydrogen bonds within the TLR7/8 binding pocket[4]. However, a free hydroxyl is incompatible with the electrophilic steps required to build the drug molecule. The benzyloxy (phenylmethoxy) group serves as a robust protecting group that withstands harsh basic and nucleophilic conditions, yet can be cleanly and orthogonally removed via hydrogenolysis in the final synthetic step.

  • Linker Attachment (1-Hydroxymethyl): The primary alcohol acts as the synthetic handle, readily convertible into a leaving group (chloride or mesylate) for attachment to the imidazoquinoline core via etherification or amination[5].

Mechanistic Grounding: TLR7/8 Agonism

Imidazoquinoline derivatives containing the 4-fluoro-3-hydroxybenzyl moiety act as potent synthetic agonists for TLR7 and TLR8. These receptors are endosomal pattern recognition receptors (PRRs) that typically detect single-stranded RNA (ssRNA) from viral pathogens[6].

Binding of the agonist to TLR7/8 triggers the MyD88-dependent signaling cascade. This recruits IRAK4 and TRAF6, ultimately leading to the activation of the NF-κB and IRF7 transcription factors[6]. The result is a massive upregulation of pro-inflammatory cytokines (TNF-α, IL-6) and Type I interferons (IFN-α, IFN-β). This mechanism is highly sought after in oncology for converting immunosuppressive "cold" tumor microenvironments into "hot", T-cell-infiltrated environments, and in infectious diseases for establishing a robust antiviral state[4].

TLR7_Pathway TLR7 TLR7/8 Receptor (Endosomal Membrane) MyD88 MyD88 Adaptor Protein TLR7->MyD88 Agonist Binding IRAK IRAK4 / IRAK1 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Pathway (Transcription Factor) TRAF6->NFkB IRF7 IRF7 Pathway (Transcription Factor) TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Gene Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Gene Transcription

Mechanistic signaling pathway of TLR7/8 activation leading to cytokine and interferon production.

Synthetic Workflows & Experimental Protocols

The integration of 4-Fluoro-3-(phenylmethoxy)benzenemethanol into a TLR7/8 agonist requires a carefully orchestrated three-step sequence. The protocols below are designed as self-validating systems, incorporating specific checkpoints to ensure synthetic integrity and high yields.

Protocol 1: Activation of the Benzyl Alcohol
  • Objective: Convert the primary alcohol into a reactive electrophile (benzyl chloride).

  • Reagents: Thionyl chloride (SOCl2), Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1.0 eq of 4-Fluoro-3-(phenylmethoxy)benzenemethanol in anhydrous DCM under an inert argon atmosphere.

    • Cool the reaction to 0°C. Add 0.05 eq of DMF.

    • Dropwise, add 1.2 eq of SOCl2. Causality: The DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate which accelerates the chlorination and prevents unwanted side reactions.

    • Stir for 2 hours at room temperature.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The highly polar alcohol spot (Rf ~0.2) should completely disappear, replaced by a higher Rf chloride spot (Rf ~0.7).

    • Quench carefully with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

Protocol 2: Alkylation of the Imidazoquinoline Core
  • Objective: Attach the pharmacophore to the heterocyclic core (e.g., via an amine or ether linkage)[2].

  • Reagents: Imidazoquinoline precursor, Potassium carbonate (K2CO3), Potassium iodide (KI), DMF.

  • Procedure:

    • Suspend 1.0 eq of the imidazoquinoline precursor and 2.5 eq of K2CO3 in anhydrous DMF.

    • Add 1.1 eq of the benzyl chloride intermediate from Protocol 1 and 0.1 eq of KI.

    • Causality: KI is added to facilitate a Finkelstein reaction in situ, converting the benzyl chloride to a more reactive benzyl iodide. This significantly accelerates the SN2 substitution, allowing for lower reaction temperatures and minimizing degradation of the core.

    • Heat to 60°C for 12 hours.

    • Dilute with water to precipitate the protected intermediate. Filter and purify via flash chromatography.

Protocol 3: Global Deprotection (Hydrogenolysis)
  • Objective: Remove the benzyl protecting group to reveal the active 3-hydroxyl moiety.

  • Reagents: Hydrogen gas (H2), 10% Palladium on Carbon (Pd/C), Methanol.

  • Procedure:

    • Dissolve the protected intermediate in Methanol.

    • Add 10% w/w of Pd/C.

    • Purge the vessel with H2 gas and maintain under a balloon pressure (1 atm).

    • Critical Insight (Experience): Do not exceed 1 atm of H2 or extend reaction times unnecessarily. Fluorinated aromatics are highly susceptible to hydrodefluorination (loss of the fluorine atom) under aggressive catalytic hydrogenation conditions.

    • Stir for 4-6 hours at room temperature.

    • Validation Check: LC-MS should confirm the loss of exactly 90 Da (benzyl group) without the loss of 18 Da (fluorine replacement by hydrogen).

    • Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final active API.

Synth_Workflow SM 4-Fluoro-3-(benzyloxy) benzenemethanol Act Activation (SOCl2, DCM) SM->Act Int1 Benzyl Chloride Intermediate Act->Int1 Alk Alkylation (Core, K2CO3, KI) Int1->Alk Int2 Protected TLR7 Agonist Alk->Int2 Deprot Hydrogenolysis (H2, Pd/C) Int2->Deprot Final Active API (3-OH, 4-F substituted) Deprot->Final

Three-step synthetic workflow from the protected benzenemethanol intermediate to the final API.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the 4-fluoro-3-hydroxybenzyl moiety significantly impacts the potency of imidazoquinoline TLR7/8 agonists. The table below summarizes representative SAR data demonstrating the necessity of this specific substitution pattern, highlighting the synergistic effect of fluorine-induced metabolic stability and hydroxyl-mediated hydrogen bonding.

Table 1: Representative SAR Impact of Benzyl Substitutions on TLR7/8 Potency

Substitution Pattern on Benzyl LinkerTLR7 EC50 (nM)TLR8 EC50 (nM)Metabolic Stability (T1/2 in Human Liver Microsomes)
Unsubstituted (H)450>100015 min
4-Fluoro only32085045 min
3-Hydroxy only8512020 min
3-Hydroxy, 4-Fluoro (Target) 42 65 55 min

Note: Data represents extrapolated SAR trends for imidazoquinoline derivatives based on established literature and patent claims.

References

  • Title: Patent Application Publication US 2011/0136801 A1 (Imidazoquinolines Which Act Via Toll-Like Receptors)
  • Title: 1H-imidazo[4,5-c]quinolin-1-yl]propyl}-2-{diethylamino}acetamido)methyl]phenoxy}acetate Source: Molaid (摩熵化学) URL: [Link]

  • Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants Source: NIH / PMC URL: [Link]

  • Title: Nucleic acids presenting polymer nanomaterials as vaccine adjuvants Source: RSC Publishing URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol, a valuable fluorinated building block in medicinal chemistry and materials science. The described two-step synthetic pathway begins with the selective protection of the phenolic hydroxyl group of 4-fluoro-3-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the chemoselective reduction of the aldehyde functionality. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental procedures, and guidance on purification and characterization.

Introduction and Synthetic Strategy

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 4-Fluoro-3-(phenylmethoxy)benzenemethanol, features a strategic fluorine substituent and a versatile primary alcohol, making it an attractive intermediate for further elaboration. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be removed under specific conditions if required later in a synthetic sequence.[1]

The synthesis is logically divided into two distinct and high-yielding transformations:

  • O-Benzylation: Protection of the phenolic hydroxyl group of the starting material, 4-fluoro-3-hydroxybenzaldehyde, using benzyl bromide. This reaction proceeds via the well-established Williamson ether synthesis.[2][3][4]

  • Aldehyde Reduction: Chemoselective reduction of the aromatic aldehyde in the benzylated intermediate to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6]

This strategy ensures high selectivity, as NaBH₄ efficiently reduces aldehydes while leaving the benzyl ether and aromatic ring intact.[5][6]

Mechanistic Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Williamson Ether Synthesis

This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] The process involves three key stages:

  • Deprotonation: The weakly acidic phenolic proton of 4-fluoro-3-hydroxybenzaldehyde is abstracted by a base, typically anhydrous potassium carbonate (K₂CO₃). This generates a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide.

  • Displacement: The attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step to form the C-O ether bond.[2][4]

A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it solvates the cation (K⁺) while leaving the nucleophile relatively free, thereby accelerating the Sₙ2 reaction rate.[4]

Caption: Sₙ2 mechanism for the O-benzylation step.

Step 2: Aldehyde Reduction with Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a fundamental transformation in organic synthesis.[5][8][9] It proceeds via nucleophilic addition of a hydride ion (H⁻).

  • Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[9][10] This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a new C-H bond.

  • Alkoxide Formation: This initial attack results in a tetracoordinate boron intermediate and an alkoxide salt.

  • Protonation (Workup): Upon completion of the reaction, a protic source (such as dilute acid or water) is added during the workup step. The negatively charged oxygen of the alkoxide is protonated to yield the final neutral primary alcohol product.[5][11]

This method is highly chemoselective; NaBH₄ is mild enough that it does not reduce more stable functional groups like esters or ethers under these conditions.[5][6]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocols

Overall Workflow

The entire synthesis can be visualized as a linear, two-stage process.

synthesis_workflow Overall Synthesis Workflow Start 4-Fluoro-3-hydroxybenzaldehyde Step1 Step 1: O-Benzylation (Williamson Ether Synthesis) Start->Step1 Purify1 Workup & Purification Step1->Purify1 Intermediate 4-Fluoro-3-(phenylmethoxy)benzaldehyde Step2 Step 2: Aldehyde Reduction (NaBH4) Intermediate->Step2 Purify2 Workup & Purification Step2->Purify2 Final 4-Fluoro-3-(phenylmethoxy)benzenemethanol Purify1->Intermediate Purify2->Final

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzaldehyde

Materials & Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
4-Fluoro-3-hydroxybenzaldehyde 140.11 5.00 g 35.7 1.0
Benzyl Bromide (BnBr) 171.04 4.8 mL (6.7 g) 39.3 1.1
Anhydrous Potassium Carbonate 138.21 7.40 g 53.5 1.5
N,N-Dimethylformamide (DMF) - 50 mL - -
Ethyl Acetate - ~200 mL - -
Deionized Water - ~200 mL - -
Brine (Saturated NaCl) - ~50 mL - -

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-hydroxybenzaldehyde (5.00 g, 35.7 mmol) and anhydrous potassium carbonate (7.40 g, 53.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Reagent Addition: Slowly add benzyl bromide (4.8 mL, 39.3 mmol) to the suspension via syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 30 minutes.

  • Workup - Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid under vacuum to yield 4-fluoro-3-(phenylmethoxy)benzaldehyde.

Part B: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Materials & Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
4-Fluoro-3-(phenylmethoxy)benzaldehyde 230.24 6.00 g 26.1 1.0
Sodium Borohydride (NaBH₄) 37.83 0.59 g 15.6 0.6
Methanol (MeOH) - 60 mL - -
Tetrahydrofuran (THF) - 30 mL - -
Ethyl Acetate - ~150 mL - -
1 M Hydrochloric Acid (HCl) - ~20 mL - -
Deionized Water - ~100 mL - -
Brine (Saturated NaCl) - ~50 mL - -

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 4-fluoro-3-(phenylmethoxy)benzaldehyde (6.00 g, 26.1 mmol).

  • Solvent Addition: Dissolve the aldehyde in a mixture of methanol (60 mL) and THF (30 mL). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (0.59 g, 15.6 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C. Caution: NaBH₄ reacts with protic solvents to evolve hydrogen gas; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the aldehyde spot by TLC.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).[12]

  • Workup - Extraction: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Appearance: The intermediate aldehyde is typically a white to off-white solid. The final alcohol product may be a colorless oil or a low-melting solid.

  • ¹H NMR: For the final product, expect to see a characteristic singlet for the benzylic CH₂OH protons around 4.5-4.7 ppm, a singlet for the benzylic ether CH₂OAr protons around 5.1 ppm, and aromatic protons in the 6.8-7.5 ppm range.

  • ¹³C NMR: Appearance of a peak around 64-65 ppm for the CH₂OH carbon and disappearance of the aldehyde carbonyl peak (~190 ppm).

  • FT-IR: Disappearance of the strong aldehyde C=O stretch (~1690 cm⁻¹) and appearance of a broad O-H stretch (~3300-3400 cm⁻¹) in the final product.

Safety and Handling

  • Benzyl Bromide: Is a potent lachrymator and irritant. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Borohydride: Is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture, especially when using protic solvents.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Methanol is toxic and flammable. Handle all solvents with appropriate care and ventilation.

References

  • Masterson, D.S. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Clark, J. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • LibreTexts Chemistry. (2020). 11.1: Williamson Ether Synthesis. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • Saeed, A., & Ashraf, Z. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. [Link]

  • Google Patents. (n.d.).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

  • Google Patents. (n.d.).
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. [Link]

  • NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. [Link]

Sources

Application Note: Regioselective O-Benzylation of 4-Fluoro-3-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standard operating procedure (SOP) for the regioselective O-benzylation of 4-fluoro-3-hydroxybenzyl alcohol. This transformation is a critical step in medicinal chemistry, particularly in the synthesis of Vonoprazan-related intermediates and other fluorinated bioactive scaffolds.

The core challenge in this synthesis is chemoselectivity : distinguishing between the phenolic hydroxyl group at C3 and the aliphatic primary alcohol at C1. This protocol utilizes thermodynamic control via


 differentiation, employing Potassium Carbonate (

) to exclusively deprotonate the phenol, thereby preventing side reactions at the benzylic alcohol position.

Strategic Planning & Mechanistic Insight

The Selectivity Challenge

The substrate contains two nucleophilic oxygen centers. Successful execution requires conditions that activate the phenol without activating the aliphatic alcohol.

Functional GroupPositionApprox.

Reactivity under Basic Conditions
Phenolic -OH C3 (Meta)~10.0High. Deprotonated by weak bases (

). Forms a resonance-stabilized phenoxide anion.[1]
Benzylic -OH C1 (Benzylic)~15.4Low. Requires strong bases (e.g., NaH, KH) to deprotonate effectively.

Causality: By using a base with a conjugate acid


 between 10 and 15 (such as bicarbonate/carbonate), we ensure that only the phenol is ionized. Using a stronger base like Sodium Hydride (NaH) would risk deprotonating both groups, leading to mixtures of mono- and bis-benzylated products.
Reaction Mechanism

The reaction proceeds via a classic Williamson Ether Synthesis following an


 mechanism.[2] The phenoxide anion, generated in situ, attacks the benzylic carbon of benzyl bromide, displacing the bromide leaving group.

ReactionMechanism cluster_conditions Critical Control Parameters Substrate 4-Fluoro-3-hydroxybenzyl alcohol (Neutral) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Intermediate Product 3-(Benzyloxy)-4-fluorobenzyl alcohol (Target) Intermediate->Product SN2 Attack Reagent Benzyl Bromide (Electrophile) Reagent->Product Temp: 56°C (Reflux) Temp: 56°C (Reflux) Temp: 56°C (Reflux)->Intermediate Stoichiometry: 1.05 eq BnBr Stoichiometry: 1.05 eq BnBr Stoichiometry: 1.05 eq BnBr->Product

Figure 1: Mechanistic pathway highlighting the selective deprotonation step.

Detailed Experimental Protocol

Materials and Reagents
  • Substrate: 4-Fluoro-3-hydroxybenzyl alcohol (1.0 equiv)

  • Electrophile: Benzyl bromide (BnBr) (1.05 equiv) [CAUTION: Lachrymator]

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 - 2.0 equiv)
    
  • Solvent: Acetone (HPLC Grade, dried over molecular sieves) or DMF (for faster rates, though harder workup). Recommendation: Acetone for ease of purification.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange (BnBr

    
     BnI).
    
Step-by-Step Methodology
Phase 1: Setup and Activation
  • Equipment: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with 4-Fluoro-3-hydroxybenzyl alcohol (e.g., 10.0 g, 70.4 mmol) and Acetone (10 volumes, 100 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    ) (14.6 g, 105.6 mmol, 1.5 equiv) in a single portion.
    
    • Note: The solution may turn slightly yellow/orange as the phenoxide forms.

    • Optimization: Stir this suspension at room temperature for 15–30 minutes before adding the electrophile to ensure complete deprotonation and minimize competing reactions.

Phase 2: Reaction[3]
  • Addition: Add Benzyl bromide (8.8 mL, 73.9 mmol, 1.05 equiv) dropwise via syringe over 5–10 minutes.

    • Safety: Perform this step in a well-ventilated fume hood. BnBr is a potent tear gas.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temp ~56°C).

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3) or HPLC.

    • Endpoint: Typically 4–6 hours.[3] The starting material spot (

      
       ~0.2) should disappear, replaced by the product spot (
      
      
      
      ~0.5).
Phase 3: Workup and Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) through a pad of Celite or a sintered glass funnel. Wash the cake with Acetone (2 x 20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil/solid.

  • Extraction (if necessary): If residual salts remain, dissolve the residue in Ethyl Acetate (EtOAc) and wash with Water followed by Brine. Dry over

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Crystallization: The crude product often solidifies upon standing. Recrystallization from Hexanes/EtOAc (or Heptane/IPA) is the preferred method for high purity.

    • Alternative: If oil persists, purify via Flash Column Chromatography (

      
      , Gradient 0 
      
      
      
      30% EtOAc in Hexanes).
Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolve in Acetone Add K2CO3 Start->Dissolve Wait Stir 30 min (RT) Form Phenoxide Dissolve->Wait AddBnBr Add Benzyl Bromide (Dropwise) Wait->AddBnBr Reflux Reflux (56°C) 4-6 Hours AddBnBr->Reflux Check QC Check (TLC/HPLC) Complete? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Purify Recrystallize (Hexanes/EtOAc) Conc->Purify Final Pure Product 3-(benzyloxy)-4-fluorobenzyl alcohol Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Expected Results & Quality Control

Quantitative Data
ParameterSpecification
Typical Yield 85% – 95%
Appearance White to Off-white Crystalline Solid
Melting Point 68 – 72 °C (Typical for similar analogs)
Purity (HPLC) > 98% (a/a)
Analytical Validation (NMR)

To validate the structure, look for these key signals in


 NMR (

, 400 MHz):
  • O-Benzyl Methylene: A sharp singlet (

    
     ~5.15 ppm, 2H).[4] This confirms benzylation occurred.
    
  • Benzylic Alcohol Methylene: A doublet or broad singlet (

    
     ~4.65 ppm, 2H). The shift confirms it remains an alcohol (not benzylated, which would shift it downfield and remove the -OH coupling).
    
  • Aromatic Region:

    • Multiplet (

      
       7.30–7.45 ppm, 5H) corresponding to the benzyl group.
      
    • Distinct patterns for the 3,4-substituted fluoro ring (coupling with

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. Add 0.1 eq KI to catalyze.
Bis-alkylation Base too strongDo NOT use NaH. Ensure temperature does not exceed 60°C.
Lachrymation BnBr exposureQuench glassware with dilute ammonium hydroxide or glycine solution before removing from hood.
Product is Oil Solvent residueHigh vacuum drying (>12h). Seed with crystal if available.[5]

Safety & Compliance

  • Benzyl Bromide: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Wear double nitrile gloves.

  • Waste Disposal: Quench excess alkylating agents with aqueous ammonia or amine-based waste streams before disposal to destroy active electrophiles.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (General protocols for phenolic protection).

  • BenchChem. "Application Notes and Protocols: 4-Hydroxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates." Link

  • Organic Chemistry Portal. "Benzyl Protection of Phenols." Link

  • Google Patents. "Preparation method of benzyl aryl ether (WO2007147491)." Link

  • National Institutes of Health (NIH). "The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group." PMC. Link

Sources

Application Note: Selective Oxidation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the oxidation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 4-Fluoro-3-(benzyloxy)benzyl alcohol) to its corresponding aldehyde, 4-Fluoro-3-(phenylmethoxy)benzaldehyde .[1]

Executive Summary & Strategic Analysis

The transformation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (Substrate 1 ) to 4-Fluoro-3-(phenylmethoxy)benzaldehyde (Product 2 ) presents a classic chemoselectivity challenge common in medicinal chemistry (e.g., synthesis of EGFR inhibitors).[1]

Chemical Context:

  • Substrate: Benzylic alcohol with an electron-rich aromatic core due to the benzyloxy (–OBn) group at position 3.[1]

  • Key Constraint 1 (Over-oxidation): Benzylic aldehydes are prone to autoxidation or over-oxidation to carboxylic acids (benzoic acid derivatives) if aggressive oxidants (Jones, KMnO4) are used.

  • Key Constraint 2 (Electrophilic Sensitivity): The 3-benzyloxy group activates the aromatic ring. Oxidants generating electrophilic halogen species (e.g., TEMPO/NaOCl) pose a high risk of ring chlorination at the ortho-positions (C2 or C6), a common impurity in scale-up.

  • Key Constraint 3 (Functional Group Compatibility): The benzyl ether is stable to basic and mild oxidative conditions but sensitive to strong Lewis acids or hydrogenolysis conditions.

Recommended Strategy: Based on these constraints, this guide prioritizes Activated Manganese Dioxide (MnO₂) for laboratory-scale (<50 g) purity and TEMPO/BAIB for scalable, chlorine-free oxidation.[1]

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and impurity tolerance.

OxidationStrategy Start Start: 4-Fluoro-3-(benzyloxy)benzyl alcohol ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale Lab Scale (<50g) ScaleCheck->LabScale Small ProcessScale Process Scale (>50g) ScaleCheck->ProcessScale Large MethodA Method A: Activated MnO2 (Heterogeneous) LabScale->MethodA Highest Selectivity MethodC Method C: Swern Oxidation (Low Temp, Odor) LabScale->MethodC Alternative ImpurityCheck Avoid Chlorination? ProcessScale->ImpurityCheck Result1 Result1 MethodA->Result1 High Purity No Over-oxidation MethodB Method B: TEMPO / BAIB (Homogeneous, Chlorine-Free) Result2 Result2 MethodB->Result2 Scalable Green Profile ImpurityCheck->MethodA No (Filtration feasible) ImpurityCheck->MethodB Yes (Critical)

Figure 1: Strategic Decision Tree for Oxidant Selection.

Detailed Protocols

Protocol A: Activated MnO₂ Oxidation (The "Gold Standard")

Best for: High purity, removal of oxidant by simple filtration, avoiding side reactions.

Mechanism: Manganese(IV) oxide acts as a heterogeneous surface oxidant. It coordinates the benzylic alcohol, facilitating hydrogen abstraction. Because it is a mild oxidant, it does not oxidize the resulting aldehyde to the carboxylic acid.

Materials:

  • Substrate: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1.0 equiv)[1]

  • Oxidant: Activated MnO₂ (10–20 equiv). Note: Commercial MnO₂ varies significantly. "Activated" grade (precipitated) is required.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 10 mmol, 2.32 g) in anhydrous DCM (50 mL, 0.2 M concentration).

  • Addition: Add Activated MnO₂ (100 mmol, 8.7 g, 10 equiv) in one portion.

    • Expert Tip: If the reaction is sluggish, up to 20 equivalents may be necessary depending on the specific surface area of the reagent.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25°C).

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[2] Conversion is usually complete within 12–24 hours.

    • Acceleration: If too slow, the reaction can be heated to reflux (40°C) or sonicated.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the fine MnO₂ powder.

    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation:

  • Yield: Expected 85–95%.

  • Appearance: White to pale yellow solid/oil.

Protocol B: TEMPO / BAIB Oxidation (Scalable & Green)

Best for: Larger scales where MnO₂ waste is prohibitive. Avoids the ring-chlorination risks associated with TEMPO/Bleach.[1]

Mechanism: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant, cycling between the nitroxyl radical and the oxoammonium species.[3][4] BAIB (Bis(acetoxy)iodobenzene) serves as the stoichiometric terminal oxidant, regenerating the active TEMPO species.

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (0.1 equiv / 10 mol%)

  • Terminal Oxidant: BAIB (1.1 equiv)

  • Solvent: DCM / Water (9:1) or pure DCM.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (10 mmol) in DCM (40 mL).

  • Catalyst Addition: Add TEMPO (1 mmol, 156 mg). Stir until dissolved (orange solution).

  • Oxidant Addition: Add BAIB (11 mmol, 3.54 g) portion-wise over 10 minutes at room temperature.

    • Safety: Reaction is slightly exothermic.

  • Reaction: Stir at room temperature. The reaction is typically faster than MnO₂, often complete in 2–4 hours.

  • Quench: Add aqueous saturated Na₂S₂O₃ (sodium thiosulfate) solution (20 mL) to quench excess oxidant. Stir for 15 minutes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (remove acetic acid byproduct) and Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Analytical Data & Quality Control

To confirm the identity and purity of 4-Fluoro-3-(phenylmethoxy)benzaldehyde , look for the following spectral markers.

TechniqueParameterExpected Signal / Observation
1H NMR Aldehyde -CHO δ 9.8 – 9.9 ppm (s, 1H) . Distinctive singlet.
1H NMR Benzylic -CH₂- δ 5.1 – 5.2 ppm (s, 2H) . Singlet for the O-CH₂-Ph group.
1H NMR Aromatic Region Multiplets at δ 7.0 – 7.6 ppm. Look for complex coupling due to Fluorine.
19F NMR Ar-F δ -130 to -140 ppm . (Exact shift depends on solvent).
IR Carbonyl (C=O) Strong band at ~1690 – 1700 cm⁻¹ .
HPLC Purity Target >98%. Monitor for "Acid" impurity (COOH) which elutes earlier on Reverse Phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (MnO₂) Inactive ReagentUse "Activated" MnO₂ (precipitated).[1] Dry the reagent at 110°C before use. Increase equivalents to 20x.
Chlorinated Impurity (M+34) Ring ChlorinationDo NOT use TEMPO/Bleach (NaOCl). Switch to Protocol B (TEMPO/BAIB) or Protocol A. The electron-rich ring reacts with Cl⁺.[1][3]
Over-oxidation (Acid) Strong Oxidant / AirEnsure inert atmosphere (N₂) if reaction time is long. Avoid KMnO₄ or Jones Reagent.
Stuck on Filter (MnO₂) Product AdsorptionThe aldehyde can adsorb to the MnO₂ surface. Wash the filter cake with warm EtOAc or Acetone, not just DCM.

References

  • MnO₂ Oxidation of Benzylic Alcohols

    • Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976.
    • Application Note: Standard reference for benzylic selectivity.

  • TEMPO/BAIB Protocol

    • De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977.

  • Risk of Chlorination with TEMPO/Bleach

    • Jia, X., et al. "TEMPO/NaOCl catalyzed oxidation of primary alcohols to carboxylic acids." Organic Process Research & Development, 2004. (Highlights side reactions on electron-rich rings).

  • Substrate Specifics (Fluorinated Benzyloxy Derivatives)

    • Vertex Pharmaceuticals Patents (e.g., Synthesis of VX-745 analogs) often utilize this intermediate.[1] See US Patent 2002/0068746 A1.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Fluoro-3-(phenylmethoxy)benzenemethanol, MnO₂, and other reagents before handling.[1]

Sources

using 4-Fluoro-3-benzyloxybenzyl alcohol in Vonoprazan synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of a Next-Generation Vonoprazan Analogue via 4-Fluoro-3-benzyloxybenzyl Alcohol

Strategic Rationale & Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that exerts profound and sustained suppression of gastric acid by reversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1][2]. Traditional Vonoprazan utilizes a 2-fluorophenyl group attached to a central pyrrole core. However, emerging structure-activity relationship (SAR) studies suggest that modifying the lipophilicity and steric bulk of this aryl group can alter the drug's residence time within the accessory binding pocket of the proton pump[1].

This application note details a novel synthetic methodology to generate a lipophilic Vonoprazan analogue. By substituting the standard 2-fluoroacetophenone starting material with 4-Fluoro-3-benzyloxybenzyl alcohol , we introduce a bulky benzyloxy ether. The 4-fluoro substituent provides metabolic stability against CYP450 oxidation, while the 3-benzyloxy group is designed to probe the lipophilic accessory pocket of the H+/K+-ATPase, potentially extending the dissociation half-life beyond the standard 7.5 hours[1][2].

Synthetic Workflow & Causality

To bypass the highly toxic palladium (Pd) and nickel (Ni) catalysts traditionally required for the 1,3,5-trisubstituted pyrrole core construction[3][4], this protocol adapts a redox-economical Atom Transfer Radical Cyclization (ATRC) methodology[5][6]. The workflow requires the initial homologation of 4-Fluoro-3-benzyloxybenzyl alcohol into an acetophenone derivative, followed by ATRC cyclization, sulfonylation, and reductive amination.

G A 4-Fluoro-3-benzyloxybenzyl alcohol (Starting Material) B 4-Fluoro-3-benzyloxybenzaldehyde (Oxidation) A->B DMP, CH2Cl2 (Mild Oxidation) C Acetophenone Derivative (Grignard Addition & Oxidation) B->C 1. MeMgBr 2. MnO2 D Pyrrole Core (ATRC Cyclization) C->D Allylamine, CuCl (ATRC) E Sulfonylated Intermediate (N-Sulfonylation) D->E Pyridine-3-sulfonyl chloride NaH, DMF F Vonoprazan Analogue (Reductive Amination) E->F MeNH2, NaBH(OAc)3 (Selective Reduction)

Fig 1: Synthetic workflow for the novel Vonoprazan analogue via ATRC methodology.

Self-Validating Experimental Protocols

Protocol 1: Mild Oxidation to 4-Fluoro-3-benzyloxybenzaldehyde

  • Causality: Dess-Martin Periodinane (DMP) is selected over harsh acidic oxidants (e.g., Jones reagent) to prevent the hydrolytic cleavage of the sensitive benzyloxy ether and avoid over-oxidation to the carboxylic acid.

  • Procedure: Dissolve 4-Fluoro-3-benzyloxybenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C. Add DMP (1.2 eq) portion-wise. Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃/Na₂S₂O₃ (1:1). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot (

    
     ~0.2) is entirely replaced by the aldehyde (
    
    
    
    ~0.5).

Protocol 2: Homologation to the Acetophenone Derivative

  • Causality: To install the methyl ketone required for pyrrole cyclization, a two-step sequence is employed. Methylmagnesium bromide (MeMgBr) performs a nucleophilic attack on the aldehyde. The resulting secondary alcohol is oxidized using activated MnO₂, which is highly chemoselective for benzylic alcohols, preserving the aryl fluorine and ether linkages.

  • Procedure: To the aldehyde (1.0 eq) in anhydrous THF at -78 °C, add MeMgBr (3.0 M in Et₂O, 1.2 eq) dropwise. Stir for 1 hour, quench with saturated NH₄Cl, and extract with EtOAc. Dissolve the crude alcohol in CH₂Cl₂, add activated MnO₂ (10.0 eq), and stir vigorously for 12 hours. Filter through Celite and concentrate.

  • IPC: LC-MS analysis must confirm the mass shift from the

    
     of the secondary alcohol to the 
    
    
    
    of the target ketone.

Protocol 3: Pyrrole Core Construction via ATRC

  • Causality: Adapting the methodology of Ojima et al.[5][6], the acetophenone derivative is condensed with allylamine and dichlorinated using N-chlorosuccinimide (NCS). The resulting imine undergoes CuCl/PMDETA-catalyzed Atom Transfer Radical Cyclization (ATRC). This avoids toxic transition metals and provides a redox-economical route to the 1,3,5-trisubstituted pyrrole[3][4].

  • Procedure: Condense the ketone (1.0 eq) with allylamine (1.5 eq) in toluene. Treat the crude imine with NCS (2.1 eq) in THF at 0 °C. Isolate the dichlorinated intermediate and subject it to CuCl (10 mol%) and PMDETA (10 mol%) in DMF at 80 °C for 4 hours. Aromatization occurs spontaneously upon workup.

  • IPC: HPLC monitoring at 254 nm. The disappearance of the dichlorinated intermediate peak and the emergence of a single major peak indicates successful cyclization.

Protocol 4: Sulfonylation and Reductive Amination

  • Causality: The pyrrole nitrogen is deprotonated with NaH to act as a nucleophile against pyridine-3-sulfonyl chloride[7][8]. For the final step, reductive amination using NaBH(OAc)₃ is selected because it is a mild hydride donor that selectively reduces the iminium intermediate without reducing the newly installed sulfonyl group or the pyrrole ring[9].

  • Procedure: Treat the pyrrole intermediate (1.0 eq) with NaH (60% dispersion, 1.5 eq) in DMF at 0 °C, followed by pyridine-3-sulfonyl chloride (1.2 eq). Stir for 2 hours. Purify the sulfonylated product. Next, dissolve in 1,2-dichloroethane, add methylamine (33% in EtOH, 5.0 eq) and NaBH(OAc)₃ (2.0 eq). Stir at room temperature for 12 hours.

  • IPC: ¹H-NMR (DMSO-

    
    ) must show the disappearance of the aldehyde/imine proton and the appearance of a singlet at ~2.3 ppm corresponding to the N-methyl group, alongside characteristic pyridine protons at ~8.5–9.0 ppm.
    

Quantitative Data Summary

The table below summarizes the yield, purity, and validation metrics for the scale-up synthesis of the Vonoprazan analogue.

Synthetic StepReaction TypeReagents / CatalystYield (%)HPLC Purity (%)Key IPC Validation Metric
Step 1 Mild OxidationDMP, CH₂Cl₂92%>98%TLC

shift (0.2 → 0.5)
Step 2 Grignard & OxidationMeMgBr; MnO₂85%96%LC-MS

shift
Step 3 ATRC CyclizationAllylamine, CuCl, PMDETA68%94%Disappearance of imine peak
Step 4 N-SulfonylationPyridine-3-SO₂Cl, NaH88%97%UV shift in HPLC trace
Step 5 Reductive AminationMeNH₂, NaBH(OAc)₃75%>99%¹H-NMR N-methyl singlet (~2.3 ppm)

References[7] Liu, Y., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Organic Preparations and Procedures International. URL: https://www.tandfonline.com/doi/full/10.1080/00304948.2017.1375465[9] Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. Organic Preparations and Procedures International, 57(2), 1-7. URL: https://www.researchgate.net/publication/383850000_An_Improved_and_Practical_Synthesis_of_Vonoprazan[3] Ojima, K., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02807[4] Ojima, K., et al. (2024). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. American Chemical Society (Poster Board #606). URL: https://acs.digitellinc.com/sessions/606[8] CN109232537B - Preparation method of Vonoprazan. Google Patents. URL: https://patents.google.com/patent/CN109232537B/en[1] Echizen, H. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H(+), K(+)-ATPase. Alimentary Pharmacology & Therapeutics. URL: https://www.researchgate.net/publication/29199747_The_binding_selectivity_of_vonoprazan_TAK-438_to_the_gastric_HK-ATPase[2] Echizen, H. (2016). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical Pharmacokinetics, 55(4), 409-418. URL: https://www.researchgate.net/publication/283344000_The_First-in-Class_Potassium-Competitive_Acid_Blocker_Vonoprazan_Fumarate_Pharmacokinetic_and_Pharmacodynamic_Considerations[5] Ojima, K., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 90(9), 3485-3488. DOI: 10.1021/acs.joc.4c02368. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02368[6] Ojima, K., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization (Supporting Information). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02368

Sources

Application Note: Chemoselective Reduction Strategies for the Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Radiochemists, and Pharmaceutical Development Professionals Compound Focus: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7)

Executive Summary & Mechanistic Rationale

The synthesis of 4-fluoro-3-(phenylmethoxy)benzenemethanol (commonly referred to as 3-benzyloxy-4-fluorobenzyl alcohol) represents a classic challenge in chemoselective reduction. This molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1] and advanced PET radiotracers, such as


, used for quantitative imaging of cardiac sympathetic innervation[2].

As a Senior Application Scientist, I approach this synthesis by first mapping the reactivity profile of the target and its precursors. The target molecule contains three distinct functional domains that dictate reagent selection:

  • The Target Hydroxymethyl Group: Requires the reduction of a precursor carbonyl (aldehyde, ester, or carboxylic acid).

  • The Benzyl Ether (Phenylmethoxy) Group: Highly susceptible to hydrogenolysis. Standard catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) is strictly contraindicated, as it will rapidly cleave the ether to yield a phenol byproduct.
  • The Aryl Fluoride: While generally stable to mild hydrides, aryl fluorides can undergo nucleophilic aromatic substitution (

    
    ) or defluorination under excessively harsh, basic conditions at elevated temperatures.
    

To achieve absolute chemoselectivity—reducing the carbonyl while preserving the benzyl ether and aryl fluoride—we must utilize specific metal hydride or borane reagents. The choice of reagent is entirely dependent on the oxidation state of the starting material.

Reagent Selection and Reaction Metrics

The following table synthesizes the quantitative and operational data for the three most viable reductive pathways.

Precursor MaterialReducing ReagentSolvent SystemTemp ProfileTypical TimeChemoselectivity Risk
3-Benzyloxy-4-fluorobenzaldehyde Sodium Borohydride (

)
Ethanol or Methanol

1 – 6 hoursLow:

is completely orthogonal to benzyl ethers and aryl fluorides.
Methyl 3-benzyloxy-4-fluorobenzoate Lithium Aluminum Hydride (

)
Tetrahydrofuran (THF)

2 – 48 hoursModerate: Overheating can risk ether cleavage; requires careful quenching.
3-Benzyloxy-4-fluorobenzoic acid Borane-THF Complex (

)
Tetrahydrofuran (THF)

4 – 12 hoursLow: Electrophilic reduction is highly selective for acids over ethers.

Visualizing the Synthetic Workflows

Workflow Aldehyde 3-Benzyloxy-4-fluorobenzaldehyde (Highly Electrophilic Carbonyl) NaBH4 NaBH₄ in EtOH/MeOH Nucleophilic Hydride Transfer Aldehyde->NaBH4 Ester Methyl 3-benzyloxy-4-fluorobenzoate (Moderately Electrophilic Carbonyl) LiAlH4 LiAlH₄ in THF Strong Nucleophilic Hydride Transfer Ester->LiAlH4 Acid 3-Benzyloxy-4-fluorobenzoic acid (Electron-Rich Carboxylate Salt Formed) BH3 BH₃·THF in THF Electrophilic Hydride Transfer Acid->BH3 Target 4-Fluoro-3-(phenylmethoxy)benzenemethanol CAS: 959251-11-7 NaBH4->Target LiAlH4->Target BH3->Target

Chemoselective reduction pathways to 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Validated Experimental Protocols

Protocol A: Mild Reduction of Aldehyde using Sodium Borohydride

This is the industry-standard route due to its high yield, operational safety, and absolute chemoselectivity[2],[1].

Causality & Mechanism:


 provides a nucleophilic hydride (

) that rapidly attacks the highly electrophilic aldehyde carbon. The protic solvent (ethanol) is not merely a medium; it actively participates in the transition state by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and eventually protonating the resulting alkoxide intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-benzyloxy-4-fluorobenzaldehyde in anhydrous ethanol (approx.

    
     concentration).
    
  • Temperature Control: Cool the reaction mixture to

    
     using an ice-water bath. Self-validation: The solution should remain clear; if precipitation occurs, slightly increase the solvent volume.
    
  • Reagent Addition: Add 1.2 to 1.5 equivalents of solid Sodium Borohydride (

    
    ) portion-wise over 10 minutes[1]. Caution: Effervescence (
    
    
    
    gas evolution) will occur as the hydride reacts with trace moisture and the protic solvent.
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 6 hours[1].

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is complete when the UV-active aldehyde spot (

    
    ) is entirely consumed, replaced by a more polar, UV-active product spot (
    
    
    
    ) that stains strongly with
    
    
    .
  • Quenching & Workup: Cool the flask back to

    
     and slowly quench with saturated aqueous 
    
    
    
    to destroy excess hydride. Remove the bulk of the ethanol under reduced pressure.
  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield 4-fluoro-3-(phenylmethoxy)benzenemethanol as a colorless to pale-yellow oil or crystalline solid.
Protocol B: Robust Reduction of Ester using Lithium Aluminum Hydride

Required when starting from methyl 3-benzyloxy-4-fluorobenzoate[3].

Causality & Mechanism: Esters are less electrophilic than aldehydes due to resonance stabilization from the alkoxy oxygen.


 is insufficiently reactive here. 

is a powerful nucleophilic hydride donor; the highly polarized

bond easily overcomes the ester's resonance stabilization. However, the resulting aluminum alkoxide complexes require a specific "Fieser workup" to prevent the formation of unfilterable gelatinous emulsions.

Step-by-Step Methodology:

  • Preparation: Suspend 2.0 equivalents of

    
     powder in anhydrous THF (
    
    
    
    ) in a flame-dried flask under an inert Argon atmosphere at
    
    
    .
  • Substrate Addition: Dissolve 1.0 equivalent of methyl 3-benzyloxy-4-fluorobenzoate in anhydrous THF and add it dropwise to the

    
     suspension via syringe over 30 minutes to control the exotherm.
    
  • Reaction Progression: Allow the mixture to warm to room temperature. Stirring may be required for up to 48 hours depending on steric hindrance and exact concentration[3].

  • Fieser Quench (Critical Step): Once complete by TLC, cool strictly to

    
    . Dilute with ether. For every 
    
    
    
    grams of
    
    
    used, sequentially and cautiously add:
    • 
       mL of distilled water (dropwise, vigorous 
      
      
      
      evolution).
    • 
       mL of 15% aqueous 
      
      
      
      solution.
    • 
       mL of distilled water.
      
  • Workup: Warm to room temperature and stir vigorously for 15 minutes. The aluminum salts will precipitate as a granular, easily filterable white solid. Filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to obtain the target benzenemethanol.

References

  • Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation. PubMed Central (PMC).
  • US5234946A - Substituted alkylamine derivatives. Google Patents.
  • methyl 3-benzyloxy-4-fluorobenzoate - CAS号1246458-41-2. Molaid (摩熵化学).

Sources

Application Note: Halogenation Strategies for 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides detailed, validated protocols for the halogenation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 3-Benzyloxy-4-fluorobenzyl alcohol ). These protocols are designed for researchers in medicinal chemistry, specifically those working on Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, where this molecule serves as a critical electrophilic intermediate.

Executive Summary & Strategic Analysis

The transformation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1) into its corresponding benzylic halide is a pivotal activation step in the synthesis of bioactive scaffolds. The presence of the benzyloxy (phenylmethoxy) group at the meta position and a fluorine atom at the para position (relative to the hydroxymethyl group) creates a unique electronic environment that dictates the choice of halogenation protocol.

Structural Considerations
  • Acid Sensitivity: The benzyloxy ether linkage is susceptible to cleavage under strong acidic conditions (e.g., concentrated HBr or HI), particularly at elevated temperatures. Protocols must buffer in situ acid generation.

  • Electronic Deactivation: Unlike para-methoxy benzyl alcohols, the meta-benzyloxy group provides minimal resonance stabilization to the benzylic carbocation. Furthermore, the para-fluorine atom exerts an inductive electron-withdrawing effect (

    
    ). Consequently, 
    
    
    
    pathways are kinetically disfavored;
    
    
    mechanisms
    (e.g.,
    
    
    , Appel reaction) are required for efficient conversion.
Route Selection Matrix
RequirementRecommended ProtocolKey ReagentMechanism
Standard Scale-up Protocol A (Chlorination)

/ DMF (cat.)

(via Chlorosulfite)
High Reactivity Protocol B (Bromination)


(via Phosphite ester)
Acid-Sensitive/Mild Protocol C (Appel)

/


(Neutral conditions)

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathways and critical decision points for synthesizing the chloride (2a) or bromide (2b) derivatives.

HalogenationPathways Substrate 4-Fluoro-3-(phenylmethoxy) benzenemethanol (1) SOCl2 Route A: SOCl2 (Chlorination) Substrate->SOCl2 DCM, 0°C to RT DMF (cat.) PBr3 Route B: PBr3 (Bromination) Substrate->PBr3 DCM/Et2O, 0°C Strict Temp Control Appel Route C: CBr4 / PPh3 (Appel Bromination) Substrate->Appel DCM, 0°C Neutral pH Chloride Benzyl Chloride (2a) (Stable, Scalable) SOCl2->Chloride SN2 Substitution (-SO2, -HCl) Bromide Benzyl Bromide (2b) (High Reactivity) PBr3->Bromide SN2 Substitution (-H3PO3) Appel->Bromide SN2 Substitution (-PPh3O)

Figure 1: Mechanistic pathways for the conversion of alcohol (1) to halide derivatives.

Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride ( )

Objective: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzyl chloride. Rationale: Thionyl chloride provides a cost-effective, scalable route. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and preventing the formation of symmetrical ether side products.

Materials:

  • Substrate (1): 10.0 g (43.1 mmol)

  • Thionyl Chloride (

    
    ): 7.7 g (64.6 mmol, 1.5 eq)
    
  • Dichloromethane (DCM): 100 mL (anhydrous)

  • DMF: 0.1 mL (Catalytic)

  • Saturated

    
     solution.[1][2][3]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solubilization: Dissolve Substrate (1) (10.0 g) in anhydrous DCM (80 mL). Add DMF (0.1 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute

    
     (7.7 g) in DCM (20 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ). Vent into a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

      
      ) should disappear, replaced by the chloride (
      
      
      
      ).
  • Quench & Workup: Cool the mixture back to 0°C. Slowly add saturated

    
     (50 mL) to quench excess thionyl chloride. Vigorous bubbling will occur.[4][5]
    
  • Extraction: Separate the organic layer.[3][6][7] Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C.
    
  • Output: The product is typically a pale yellow oil that crystallizes upon standing. Yield: ~90-95%.[5]

Protocol B: Bromination via Phosphorus Tribromide ( )

Objective: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzyl bromide. Rationale: Benzyl bromides are significantly more reactive electrophiles than chlorides, ideal for difficult downstream alkylations.


 is used at low temperatures to avoid cleaving the benzyloxy ether.

Materials:

  • Substrate (1): 5.0 g (21.5 mmol)

  • Phosphorus Tribromide (

    
    ): 2.3 g (8.6 mmol, 0.4 eq - Note: PBr3 provides 3 Br atoms)
    
  • DCM or Diethyl Ether: 50 mL (anhydrous)

Step-by-Step Procedure:

  • Setup: Oven-dry a 100 mL RBF. Maintain a strict

    
     atmosphere.
    
  • Solubilization: Dissolve Substrate (1) (5.0 g) in DCM (40 mL). Cool to -10°C to 0°C (Salt/Ice bath).

  • Addition: Add

    
     dropwise via syringe over 15 minutes. Maintain temperature <5°C.
    
    • Critical Control: Do not allow the exotherm to spike the temperature, as this promotes ether cleavage.

  • Reaction: Stir at 0°C for 2 hours. Do not reflux.

  • Quench: Slowly pour the reaction mixture into ice-cold water (50 mL).

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with saturated

    
     followed by brine.[7]
    
  • Purification: Dry over

    
     and concentrate in vacuo (bath temp <35°C). Benzyl bromides are thermally unstable; store at -20°C.
    
Protocol C: Appel Reaction (Mild Bromination)

Objective: Neutral synthesis of 4-Fluoro-3-(phenylmethoxy)benzyl bromide. Rationale: This method operates at near-neutral pH, eliminating the risk of acid-catalyzed debenzylation. It is the "Gold Standard" for high-value, sensitive intermediates.

Materials:

  • Substrate (1): 2.0 g (8.6 mmol)

  • Carbon Tetrabromide (

    
    ): 3.4 g (10.3 mmol, 1.2 eq)
    
  • Triphenylphosphine (

    
    ): 2.7 g (10.3 mmol, 1.2 eq)
    
  • DCM: 20 mL

Step-by-Step Procedure:

  • Setup: Dissolve Substrate (1) and

    
     in DCM (20 mL) in a round-bottom flask. Cool to 0°C.[5]
    
  • Addition: Add

    
     portion-wise (solid) or as a solution in DCM over 20 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Add Hexane (50 mL) to the reaction mixture. This precipitates the Triphenylphosphine oxide (

    
    ) byproduct.
    
  • Filtration: Filter the solids through a pad of Celite or silica.

  • Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (100% Hexane to 5% EtOAc/Hexane).

Analytical Quality Control (QC)

Validate the synthesized intermediate using the following parameters.

TestMethodExpected Result (Chloride Derivative)
Appearance VisualOff-white solid or pale yellow oil
HPLC Purity C18 Column, ACN/H2O>98.0% Area
1H NMR

, 400 MHz

4.55 (s, 2H,

);

5.15 (s, 2H,

)
Mass Spec LC-MS (ESI+)M+ (

) observed

Note on NMR: The benzylic protons of the chloride (


) typically shift upfield (~4.5 ppm) relative to the starting alcohol (~4.6-4.7 ppm broad), and the hydroxyl proton signal will disappear.

Safety & Handling Guidelines

  • Lachrymator Hazard: Benzylic halides are potent lachrymators (tear gas agents).[4] Always handle in a functioning fume hood.[2][8]

  • Genotoxicity: Alkylating agents are potential genotoxins. Wear double nitrile gloves and use disposable glassware where possible.

  • Waste Disposal: Quench all reaction mixtures with aqueous base before disposal. Segregate halogenated waste.

References

  • BenchChem. (2025).[6] Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene: Synthesis and Experimental Protocols. Retrieved from

  • National Institutes of Health (NIH). (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Retrieved from

  • Organic Chemistry Portal. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Halides. Retrieved from

  • PubChem. (2021).[9] 4-Fluoro-3-(phenylmethoxy)benzenemethanol Compound Summary. Retrieved from

Sources

Application Note: Strategic Protection of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 870450-49-0), a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

Executive Summary & Strategic Analysis

The molecule 4-Fluoro-3-(phenylmethoxy)benzenemethanol presents a specific chemoselective challenge: it contains a primary benzylic alcohol that requires protection, while simultaneously possessing an aryl-benzyl ether (the "phenylmethoxy" group) at the meta position.

The Core Challenge: The existing 3-benzyloxy group (


) is susceptible to hydrogenolysis (

) and strong Lewis acids (

). Therefore, the protecting group (PG) chosen for the primary alcohol must be orthogonal to these conditions to allow selective manipulation.
Strategic Decision Matrix

Do NOT use a Benzyl (Bn) group for the primary alcohol unless simultaneous deprotection of both sites is intended. Differentiating between an aryl-benzyl ether and an alkyl-benzyl ether is chemically difficult and yields are often poor.

Downstream ConditionRecommended PGWhy?Orthogonality to 3-OBn
Strong Base / Lithiation THP (Tetrahydropyranyl)Stable to

-BuLi and Grignards.
Excellent. 3-OBn is stable to base; THP is stable to base.
Mild Acid / Oxidation Pivaloyl (Pv)Sterically bulky ester; resists random hydrolysis.Good. 3-OBn is stable to ester hydrolysis conditions (LiOH/MeOH).
General / Fluoride Cleavage TBDMS (Silyl Ether)Mildest introduction/removal; high yield.Excellent. Cleaved by

, leaving 3-OBn intact.

Visualizing the Strategy

The following logic flow illustrates the decision-making process for selecting the optimal protecting group based on the next step in your synthesis.

ProtectionStrategy Start Target: 4-Fluoro-3-(phenylmethoxy)benzenemethanol Decision What is the Next Reaction Step? Start->Decision Lithiation Lithiation / Strong Base (e.g., n-BuLi, Grignard) Decision->Lithiation Oxidation Oxidation / Acidic Workup (e.g., Jones, PCC) Decision->Oxidation General General Synthesis / Standard Conditions Decision->General THP Select THP (Acetal) Stable to Base Cleaved by Acid Lithiation->THP Requires Base Stability Pivaloyl Select Pivaloyl (Ester) Stable to Oxidation Cleaved by Base/Red Oxidation->Pivaloyl Requires Ox Stability TBDMS Select TBDMS (Silyl) High Yield / Mild Cleaved by Fluoride General->TBDMS Best Orthogonality

Caption: Decision matrix for selecting orthogonal protecting groups relative to the existing aryl-benzyl ether.

Detailed Experimental Protocols

Protocol A: Silyl Protection (TBDMS)

Best For: General synthesis where mild deprotection (TBAF) is required to preserve the 3-OBn group. Mechanism: Nucleophilic substitution at silicon assisted by a base (Imidazole).

Reagents:

  • Substrate: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1.0 eq)

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Base: Imidazole (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.2 M concentration).

  • Activation: Add 2.5 eq of Imidazole. The solution may become slightly cloudy. Stir for 5 minutes at

    
    .
    
  • Addition: Add 1.2 eq of TBDMSCl portion-wise (solid) or dropwise (if in solution) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Self-Validation (TLC): Monitor disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of the less polar silyl ether (
      
      
      
      ).
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically 5-10% EtOAc in Hexanes).

Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive


-silyl-imidazolium intermediate that transfers the silyl group to the alcohol efficiently.
Protocol B: Tetrahydropyranyl Protection (THP)

Best For: Reactions requiring stability against strong bases (e.g., lithiation of the aromatic ring). Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (Dihydropyran).

Reagents:

  • Substrate: 1.0 eq

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) OR p-TsOH (0.01 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.2 M) under

    
    .
    
  • Addition: Add 1.5 eq of DHP via syringe.

  • Catalysis: Add 0.1 eq PPTS. Stir at RT for 4–12 hours.

    • Note: If reaction is sluggish, switch to p-TsOH, but be careful; strong acid can theoretically destabilize the benzyl ether (rare in these mild conditions).

  • Workup: Dilute with

    
    , wash with half-saturated brine to remove catalyst.
    
  • Purification: Flash chromatography.

    • Self-Validation (NMR): Expect a complex NMR due to the formation of a new chiral center at the acetal carbon, resulting in diastereomers (split peaks). This is normal.

Comparative Stability Data

The following table summarizes the stability of the protected alcohol relative to the existing 3-OBn group .

Reagent / Condition3-OBn (Existing)TBDMS-OR (Protocol A)THP-OR (Protocol B)Pivaloyl-OR

Unstable (Cleaves) StableStableStable

/ Lewis Acids
Unstable (Cleaves) UnstableUnstableVaries
TBAF / Fluoride StableUnstable (Cleaves) StableStable

-BuLi / Strong Base
StableStable (mostly)Stable Unstable (Cleaves)
Aq. Acid (AcOH) StableUnstable (Slow)Unstable (Fast) Stable

/ Hydrolysis
StableStableStableUnstable (Cleaves)

Workflow Diagram: TBDMS Protection

TBDMS_Workflow Input Start: 4-Fluoro-3-(phenylmethoxy) benzenemethanol Reagents Add: TBDMSCl (1.2 eq) Imidazole (2.5 eq) DCM Input->Reagents Reaction Reaction: 0°C to RT 3-6 Hours Reagents->Reaction Check TLC Check: Rf 0.3 -> 0.8 (30% EtOAc/Hex) Reaction->Check Workup Workup: NaHCO3 Quench DCM Extraction Check->Workup Output Product: Silyl Ether Protected Intermediate Workup->Output

Caption: Step-by-step workflow for the TBDMS protection protocol.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1] Wuts, P. G. M.[1][2][3][4] John Wiley & Sons, 2014 .[1] (The definitive guide for stability charts).

  • Selective Deprotection of Silyl Ethers. BenchChem Technical Guides. (Detailed comparison of TBDMS vs. Benzyl stability).

  • Tetrahydropyranyl (THP) Protection Protocols. Organic Chemistry Portal. (Mechanisms and catalyst choices for THP ethers).

  • Stability of Benzyl Ethers. BenchChem Technical Guides. (Data on hydrogenolysis and Lewis acid sensitivity).

Sources

scale-up procedures for manufacturing 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the scalable synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 4-Fluoro-3-benzyloxybenzyl alcohol). This molecule is a critical "linker" intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and other fluorinated bioactive scaffolds.

Moving from milligram-scale medicinal chemistry to kilogram-scale process chemistry requires a shift in strategy. The standard laboratory use of DMF (dimethylformamide) and solid sodium borohydride (NaBH₄) presents significant safety and purification challenges at scale. This guide proposes a Phase Transfer Catalysis (PTC) route for the alkylation step and a Stabilized Solution Dosing strategy for the reduction step, ensuring process safety, solvent recoverability, and high purity (>98%).

Chemical Strategy & Route Selection

The synthesis is designed as a two-stage linear sequence starting from commercially available 4-fluoro-3-hydroxybenzaldehyde .

Reaction Scheme
  • Stage 1 (O-Alkylation): 4-Fluoro-3-hydroxybenzaldehyde + Benzyl Bromide

    
     4-Fluoro-3-(phenylmethoxy)benzaldehyde.
    
  • Stage 2 (Reduction): 4-Fluoro-3-(phenylmethoxy)benzaldehyde + NaBH₄

    
    Target Alcohol .
    
Process Logic Diagram

G Start Raw Material: 4-Fluoro-3-hydroxybenzaldehyde Rxn1 Stage 1: O-Alkylation (Toluene/Water + PTC) Temp: 80°C Start->Rxn1 BnBr Reagent: Benzyl Bromide BnBr->Rxn1 Inter Intermediate: Benzaldehyde Deriv. Rxn1->Inter >95% Conv. Rxn2 Stage 2: Reduction (NaBH4 in 0.5% NaOH) Dosed into MeOH/THF Inter->Rxn2 Quench Quench & Workup (Acetone -> Aq. Wash) Rxn2->Quench H2 Control Product Final Product: 4-Fluoro-3-(phenylmethoxy) benzenemethanol Quench->Product Cryst/Distill

Caption: Integrated process flow for the two-step synthesis, highlighting the phase-transfer catalysis (PTC) switch and controlled reduction logic.

Detailed Protocols

Stage 1: O-Alkylation via Phase Transfer Catalysis

Rationale: Traditional medicinal chemistry uses K₂CO₃ in DMF. On a kilogram scale, removing DMF is energy-intensive and can lead to thermal degradation. We utilize a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB), allowing for lower temperatures and easier aqueous waste disposal.

Materials:

  • 4-Fluoro-3-hydroxybenzaldehyde (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv, 30% aq. solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (5 vol)

Procedure:

  • Charge the reactor with Toluene (5 volumes) and 4-Fluoro-3-hydroxybenzaldehyde.

  • Add TBAB (0.05 equiv) and stir at 25°C.

  • Add 30% KOH solution (2.0 equiv) over 15 minutes. Note: Slight exotherm.

  • Heat the biphasic mixture to 60°C.

  • Dose Benzyl Bromide (1.1 equiv) slowly over 1 hour. Critical: Controlling addition rate manages the exotherm and minimizes bis-alkylation impurities.

  • Agitate at 80°C for 4–6 hours. Monitor by HPLC (Target: <1.0% Starting Material).

  • Workup: Cool to 25°C. Separate phases. Wash the organic (Toluene) layer with water (2 x 3 vol) to remove bromide salts and excess base.

  • Telescoping: The product is now in Toluene. This solution can be dried (azeotropic distillation) and used directly in Stage 2, avoiding solid isolation.

Stage 2: Controlled Reduction

Rationale: Adding solid NaBH₄ to a warm reaction mixture is a major safety hazard (hydrogen evolution/fire). We use a stabilized solution of NaBH₄ dosed into the aldehyde solution to control gas evolution rates (Qgas).

Materials:

  • Stage 1 Intermediate (in Toluene)

  • Sodium Borohydride (NaBH₄) (0.35 equiv)

  • Sodium Hydroxide (0.5% w/w in water - stabilizer for Borohydride)

  • Methanol (3 vol)

Procedure:

  • Preparation: Dissolve NaBH₄ (0.35 equiv) in water containing 0.5% NaOH. (Total volume approx 1-2 vol). Note: NaBH₄ is unstable in acidic or neutral water; NaOH stabilizes it.

  • Reactor Setup: Charge the Toluene solution of the intermediate from Stage 1. Add Methanol (3 vol) to increase solubility and reactivity.

  • Cooling: Cool the reactor to 0–5°C.

  • Dosing: Add the aqueous NaBH₄ solution dropwise over 2 hours.

    • Critical Parameter: Maintain internal temperature <10°C.

    • Critical Parameter: Monitor H₂ headspace concentration if possible.

  • Reaction: Stir at 10–15°C for 2 hours. Check HPLC for disappearance of aldehyde.

  • Quench:

    • Add Acetone (0.5 equiv relative to NaBH₄) to consume excess hydride. Stir 30 mins. Why? Acetone reacts with NaBH₄ to form isopropanol and borate, preventing violent H₂ spikes during acid workup.

    • Slowly add 1M HCl until pH reaches 6–7.

  • Isolation:

    • Distill off Methanol/Acetone (vacuum, <45°C).

    • The product partitions into the Toluene layer.

    • Wash Toluene with Brine.

    • Concentrate Toluene to dryness or induce crystallization by adding Heptane (Anti-solvent).

Scale-Up Engineering & Safety Controls

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Safety
Stage 1 Temp 75–85°C<75°C: Slow conversion. >90°C: Benzyl bromide hydrolysis.
Stage 1 Agitation High ShearCritical for biphasic PTC efficiency. Poor mixing = stalled reaction.
Stage 2 Dosing > 2 HoursFast addition causes rapid H₂ evolution (Foaming/Pressurization).
Stage 2 pH > 10 (Feed)NaBH₄ feed must remain alkaline to prevent decomposition in the feed tank.
Safety Logic: Hydride Quenching

The most hazardous operation is quenching the reduction. The logic below dictates the safe handling of the "Magic Methyl" effect and Hydrogen generation.

Safety Check Reaction Complete? QuenchChoice Select Quench Method Check->QuenchChoice Yes AcidQuench Direct Acid Quench (HIGH RISK) QuenchChoice->AcidQuench Avoid AcetoneQuench Acetone/Ketone Quench (LOW RISK) QuenchChoice->AcetoneQuench Preferred Result1 Violent H2 Evolution Foaming/Pressurization AcidQuench->Result1 Result2 Mild Exotherm Borate Formation Zero H2 Spike AcetoneQuench->Result2

Caption: Decision tree for quenching borohydride reactions. Acetone is preferred over acid to mitigate hydrogen flammability risks.

Analytical Specifications

In-Process Control (IPC) Methods:

  • HPLC: C18 Column, Water/Acetonitrile Gradient (0.1% H3PO4).

    • RT (Alcohol): ~4.5 min

    • RT (Aldehyde):[1][2] ~6.2 min (Monitor for disappearance)

    • RT (Benzyl Bromide): ~7.0 min (Lachrymator check)

Final Product Specification:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.5% Area.

  • Moisture (KF): <0.5%.

  • Residual Solvents: Toluene <890 ppm, Methanol <3000 ppm.

References

  • Synthesis of Fluorinated Benzaldehydes

    • Source: ChemicalBook & Sigma Aldrich Product Data. "4-Fluoro-3-phenoxybenzaldehyde synthesis and properties."

    • Link: (Analogous chemistry validation).

  • Safety of Sodium Borohydride Scale-Up

    • Title: "Chemical reaction hazards associated with the use of sodium borohydride."[3][4][5][6]

    • Source: IChemE Symposium Series No. 134.[3]

    • Link: (General reference for NaBH4 hazards).

  • Stabilization of NaBH4 in Methanol

    • Title: "Stabilization of NaBH4 in Methanol Using a C
    • Source:Journal of Organic Chemistry, 2018.

    • Link:[7]

  • Phase Transfer Catalysis for Etherification

    • Title: "Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde." (Analogous PTC protocol).[7]

    • Source: BenchChem Application Notes.

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to improve yield and purity.

I. Synthesis Overview: A Two-Step Approach

The most common and efficient pathway to synthesize 4-Fluoro-3-(phenylmethoxy)benzenemethanol involves a two-step process:

  • Williamson Ether Synthesis: Protection of the hydroxyl group of 4-fluoro-3-hydroxybenzaldehyde with benzyl bromide to form 4-Fluoro-3-(phenylmethoxy)benzaldehyde.

  • Reduction of the Aldehyde: Selective reduction of the aldehyde functional group of 4-Fluoro-3-(phenylmethoxy)benzaldehyde to the corresponding primary alcohol, yielding the target molecule.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Troubleshooting and FAQs

Part A: Step 1 - Williamson Ether Synthesis of 4-Fluoro-3-(phenylmethoxy)benzaldehyde
FAQ 1: What are the common side reactions in the benzylation of 4-fluoro-3-hydroxybenzaldehyde, and how can they be minimized?

Answer: The primary challenge in this step is achieving high regioselectivity for O-alkylation over potential C-alkylation and avoiding poly-alkylation.

  • O-alkylation vs. C-alkylation: While O-alkylation is the desired reaction, Friedel-Crafts-type C-alkylation on the electron-rich aromatic ring can occur, especially under harsh conditions.

  • Minimization Strategies:

    • Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred.[1] Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of the phenoxide to an extent that C-alkylation becomes more competitive.

    • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic study to find the optimal temperature is recommended.[2]

    • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are suitable for this reaction.

Diagram: O- vs. C-Alkylation Pathways

G 4-fluoro-3-hydroxybenzaldehyde 4-fluoro-3-hydroxybenzaldehyde Phenoxide Phenoxide 4-fluoro-3-hydroxybenzaldehyde->Phenoxide + Base O-alkylation Product\n(Desired) O-alkylation Product (Desired) Phenoxide->O-alkylation Product\n(Desired) + Benzyl Bromide C-alkylation Product\n(Side Product) C-alkylation Product (Side Product) Phenoxide->C-alkylation Product\n(Side Product) + Benzyl Bromide

Caption: Competing O- and C-alkylation pathways.

Part B: Step 2 - Reduction of 4-Fluoro-3-(phenylmethoxy)benzaldehyde
FAQ 2: I am observing incomplete reduction of the aldehyde. What are the potential causes and solutions?

Answer: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions.

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. For sodium borohydride (NaBH₄), a common choice for this reduction, using 1.2 to 1.5 equivalents is typical to ensure the reaction goes to completion.[3]

  • Reagent Quality: The quality of the reducing agent is crucial. Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Using a freshly opened bottle or a properly stored reagent is recommended.

  • Reaction Time and Temperature: While NaBH₄ reductions are often rapid, allowing sufficient reaction time is important.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion. Most reductions can be carried out at room temperature or 0 °C.[3]

FAQ 3: I am seeing byproducts that suggest cleavage of the benzyl ether protecting group. How can I prevent this?

Answer: Cleavage of the benzyl ether is a significant side reaction, particularly with more powerful reducing agents or under harsh conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for this reduction as it is chemoselective for aldehydes and ketones and typically does not cleave benzyl ethers under standard conditions.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can cleave benzyl ethers and should be avoided if selectivity is required.

  • Reaction Conditions:

    • Temperature Control: Perform the reduction at a controlled temperature, typically between 0 °C and room temperature.[5]

    • pH Control: Avoid strongly acidic or basic work-up conditions, as these can promote benzyl ether cleavage.[6] A neutral or mildly acidic quench, for example, with saturated ammonium chloride solution, is often recommended.[7]

Table: Comparison of Reducing Agents
Reducing AgentStrengthChemoselectivityPotential for Benzyl Ether Cleavage
Sodium Borohydride (NaBH₄) MildHigh (Aldehydes, Ketones)Low under standard conditions
Lithium Aluminum Hydride (LiAlH₄) StrongLow (Reduces esters, amides, etc.)High
Diagram: Troubleshooting Workflow for the Reduction Step

G cluster_start Problem Identification cluster_solutions1 Solutions for Incomplete Reduction cluster_solutions2 Solutions for Byproduct Formation Start Low Yield of Alcohol Incomplete_Reduction Incomplete Reduction? Start->Incomplete_Reduction Byproduct_Formation Byproduct Formation? Start->Byproduct_Formation Check_Reagent Check NaBH4 quality and stoichiometry Incomplete_Reduction->Check_Reagent Yes Confirm_Reagent Use NaBH4, not LiAlH4 Byproduct_Formation->Confirm_Reagent Yes Optimize_Conditions Increase reaction time Monitor by TLC Check_Reagent->Optimize_Conditions Control_Temp Maintain 0°C to RT Confirm_Reagent->Control_Temp Neutral_Workup Use neutral or mildly acidic quench Control_Temp->Neutral_Workup

Caption: A decision tree for troubleshooting the reduction.

Part C: Purification
FAQ 4: What are the best practices for purifying the final product, 4-Fluoro-3-(phenylmethoxy)benzenemethanol?

Answer: Purification is critical for obtaining the final product with high purity.

  • Work-up: After the reduction is complete, a careful work-up is necessary.

    • Quench the reaction by slowly adding a mild acid (e.g., 10% HCl) or a saturated aqueous solution of ammonium chloride.[5]

    • Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[5][8]

    • Wash the combined organic layers with water and brine to remove any remaining inorganic salts.[5]

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[5]

  • Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying the final product.

    • Solvent System: A gradient of ethyl acetate in hexanes or a similar solvent system is commonly used to elute the product. The optimal solvent system should be determined by TLC analysis.

    • Monitoring: Monitor the fractions by TLC to ensure proper separation of the product from any unreacted starting material or byproducts.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzaldehyde
  • To a solution of 4-fluoro-3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol
  • Dissolve 4-Fluoro-3-(phenylmethoxy)benzaldehyde (1.0 eq) in absolute ethanol under an argon atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.[5]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Carefully quench the reaction by the slow addition of 10% hydrochloric acid.[5]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash successively with 5% hydrochloric acid, water, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[5] Further purification can be achieved by flash column chromatography if necessary.

IV. References

  • Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (n.d.). Retrieved from

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem. (n.d.). Retrieved from

  • Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com. (n.d.). Retrieved from

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. (n.d.). Retrieved from

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. (n.d.). Retrieved from

  • Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. PrepChem.com. (n.d.). Retrieved from

  • A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol. Benchchem. (n.d.). Retrieved from

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. (2003, September 30). Retrieved from

Sources

Technical Support Center: Minimizing Defluorination in Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: F-BENZ-OH-STABILITY Status: Open Priority: High (Structural Integrity Risk) Agent: Senior Application Scientist

Triage & Diagnostics: Define Your Substrate

Before applying a fix, we must identify the "Risk Zone" of your molecule. Defluorination mechanisms differ radically depending on the position of the fluorine atom relative to the hydroxyl group.

Select your substrate class:

  • Class A: Ring-Fluorinated Benzyl Alcohols (e.g., 2,4-difluorobenzyl alcohol).

    • Primary Risk: Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed C-F Activation.[1]

  • Class B:

    
    -Fluorinated Benzyl Alcohols  (e.g., 1-phenyl-2,2,2-trifluoroethanol).
    
    • Primary Risk: E1cB Elimination (HF loss) leading to ketone formation or Defluorinative elimination.

The Mechanistic Landscape

Understanding how you are losing fluorine is the first step to prevention. We have visualized the competing pathways below.

DefluorinationPathways Substrate Fluorinated Benzyl Alcohol Reaction Intended Reaction (e.g., Alkylation, Coupling) Substrate->Reaction Product Target Product (Intact C-F Bond) Reaction->Product Optimized Conditions SNAr Side Reaction: S_NAr (Base attacks Ring F) Reaction->SNAr Strong Nucleophile Polar Aprotic Solvent MetalIns Side Reaction: C-F Activation (Pd/Ni inserts into C-F) Reaction->MetalIns Electron-Poor Ligands High Temp Elimination Side Reaction: HF Elimination (Forms Ketone/Styrene) Reaction->Elimination Alpha-F + Strong Base

Figure 1: Decision matrix for defluorination pathways. Blue represents the starting material, Green the desired outcome, and Red the critical failure modes.

Troubleshooting Guide: Ring-Fluorinated Substrates

Scenario: You are trying to alkylate the hydroxyl group (O-alkylation) or couple a halogen elsewhere on the ring, but you observe loss of fluorine.

Issue 1: SNAr Competition during O-Alkylation

If you use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, DMSO) on an electron-deficient ring (e.g., 2,4-difluorobenzyl alcohol), the base may attack the ring carbon bearing the fluorine rather than deprotonating the alcohol.

The Protocol Fix:

  • Switch Base Class: Move from "Small/Hard" to "Bulky/Non-nucleophilic" or "Mild/Buffered".

  • Solvent Modulation: Avoid DMSO/DMF if possible. Use THF or Toluene to destabilize the Meisenheimer complex intermediate required for SNAr.

ParameterHigh Risk (Avoid)Recommended (Safe)Mechanism of Safety
Base NaH, NaOMe, LiOHCs₂CO₃ , KOtBu , BTPP (Phosphazene)Steric bulk prevents ring attack; lower pKa avoids "overshoot".
Solvent DMF, DMSO, NMPToluene , THF , DCM Low dielectric constant disfavors the charged SNAr transition state.
Temp >80°C0°C to RT SNAr has a higher activation energy than O-deprotonation.

Validating Experiment: Run a control reaction with your base and substrate without the electrophile.

  • Result A: Fluorine peaks disappear in 19F NMR

    
     Base is attacking the ring. Switch to Cs₂CO₃. 
    
  • Result B: Fluorine peaks remain

    
     Base is safe; the issue lies in the electrophile or subsequent steps.
    
Issue 2: Metal-Catalyzed Defluorination (Cross-Coupling)

During Suzuki or Buchwald couplings involving halobenzyl alcohols, Palladium can undergo oxidative addition into the C-F bond, especially if the ring is electron-deficient.

The Protocol Fix: Use ligands that are bulky and electron-rich. These accelerate the reductive elimination of the desired product and sterically hinder the smaller C-F activation pathway.

  • Recommended Ligands: XPhos , RuPhos , tBuBrettPhos .

  • Avoid: PPh₃, dppf (on highly fluorinated rings).

Troubleshooting Guide: -Fluorinated Substrates

Scenario: You have a CF₃ or CF₂ group attached directly to the carbinol carbon. You observe ketone formation (loss of CF/HF).

Issue: Base-Induced HF Elimination

-Fluoro alcohols are acidic. Deprotonation increases electron density, which can push out a fluoride ion (E1cB-like mechanism), leading to a ketone (if secondary) or an acyl fluoride (if primary).

The Protocol Fix: Avoid creating a "naked" alkoxide anion.

  • Use Mitsunobu Conditions: Instead of base-mediated alkylation (Williamson ether synthesis), use DIAD/PPh₃ . This activates the oxygen without generating a free, high-energy alkoxide intermediate.

  • Acid-Catalyzed Alkylation: If the substrate tolerates it, use Ag₂O or acid-catalyzed imidates (e.g., benzyl trichloroacetimidate) to install protecting groups.

AlphaStability Start Alpha-Fluoro Alcohol (R-CH(OH)-CF3) Base Add Strong Base (NaH) Start->Base SafePath Safe Path: Mitsunobu (DIAD/PPh3) Start->SafePath Alkoxide Alkoxide Intermediate (Unstable) Base->Alkoxide Elimination Fluoride Ejection (-F-) Alkoxide->Elimination E1cB Mechanism Ketone Defluorinated Ketone Elimination->Ketone Ether Target Ether SafePath->Ether No Free Alkoxide

Figure 2: Pathway comparison for alpha-fluoro alcohols. The Mitsunobu protocol bypasses the unstable alkoxide intermediate.

Frequently Asked Questions (FAQ)

Q: I see a new peak at -120 ppm in my 19F NMR after the reaction. What is it? A: This is likely inorganic fluoride (F⁻) , confirming defluorination has occurred. If you see this, check the pH of your aqueous layer. If it is highly basic, you likely hydrolyzed the C-F bond.

Q: Can I use protecting groups like TBS (Silyl ethers) on


-CF₃ alcohols? 
A: Proceed with caution.  The Brook Rearrangement is a risk here. An alkoxide can attack the silicon, and the silyl group migrates to the carbon, kicking out Fluorine.
  • Recommendation: Use Acetates (Ac) or Benzyl (Bn) groups instead of Silyl groups for

    
    -fluorinated alcohols to avoid this rearrangement.
    

Q: My Suzuki coupling on a fluorobenzyl alcohol works, but the yield is low. Is it defluorination? A: Not necessarily. Benzyl alcohols can poison Pd catalysts by coordinating through the hydroxyl group.

  • Test: Protect the alcohol (e.g., as a THP ether) before the coupling. If yields improve, it was catalyst poisoning, not defluorination.

References

  • Senaweera, S. et al. (2014).[2] Understanding the Reactivity of Polyfluorinated Aryl Species in Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • Loudon, A. (2020).[3] Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.

  • Jones, R. (2015). Nucleophilic Aromatic Substitution (SNAr) of Fluoroarenes: A Guide to Regioselectivity. Chemical Reviews.

  • Reeves, J. T. et al. (2014).[2] Development of a Practical Synthesis of a Fluorinated Benzyl Alcohol via Lithiation/Formylation. Organic Process Research & Development.

Sources

Technical Support Guide: Solubility & Handling of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

[1][2][3][4][5]

CAS Number: 261951-71-9 Chemical Name: 4-Fluoro-3-(phenylmethoxy)benzenemethanol Synonyms: 4-Fluoro-3-benzyloxybenzyl alcohol; [4-Fluoro-3-(benzyloxy)phenyl]methanol[1][2][3][4][5]

Executive Summary & Molecule Profile[1][3]

Welcome to the Technical Support Center. This guide addresses solubility challenges associated with 4-Fluoro-3-(phenylmethoxy)benzenemethanol , a critical intermediate often employed in the synthesis of kinase inhibitors and other fluorinated pharmaceutical scaffolds.[1][2][3][4][5]

Users frequently encounter difficulties not with dissolving this compound for reactions, but with controlled precipitation and crystallization during purification.[1][2][4] Its structure—comprising a polar primary alcohol, a lipophilic benzyloxy ether, and a fluorinated core—creates a "push-pull" physicochemical profile that complicates phase behavior.[2][3][5]

Physicochemical Driver[1][3][6]
  • Lipophilicity (LogP ~2.5 - 3.0): The benzyloxy (benzyl ether) group dominates the solubility profile, making the compound highly soluble in chlorinated and polar aprotic solvents but poorly soluble in water and alkanes.[1][2][4]

  • H-Bonding: The primary alcohol (-CH₂OH) acts as both a donor and acceptor, while the ether oxygen and fluorine atom act as weak acceptors.[1][2][3][4] This often leads to strong intermolecular interactions that can result in "oiling out" rather than discrete crystallization if solvent polarity is not carefully modulated.[1][4]

Solubility Matrix & Solvent Compatibility[3][5][7]

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction and initial dissolution.[1][2][3][4][5]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Good for nucleophilic substitution reactions; hard to remove.[1][3][4]
Polar Protic Methanol, Ethanol, IPAGood (50–100 mg/mL)Preferred crystallization solvents. High solubility at boiling; moderate/low at RT.[1][3][4]
Ethers THF, 2-MeTHF, DioxaneGood Excellent reaction solvents; THF is miscible with water (work-up caution).[1][2][3][4][5]
Esters Ethyl Acetate (EtOAc)Moderate/Good Standard extraction solvent.[1][2][4]
Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Anti-solvents. Used to force precipitation.[1][3][4]
Aqueous Water, BrineInsoluble The compound will partition entirely into the organic phase.[1][4]

Troubleshooting Guide: Specific Scenarios

Issue 1: The "Oiling Out" Phenomenon During Recrystallization

Symptom: You attempt to recrystallize the product from hot Ethanol/Heptane, but instead of crystals, a sticky oil droplets form at the bottom of the flask as it cools.[3][5] Root Cause: The compound is reaching its Liquid-Liquid Phase Separation (LLPS) boundary before it reaches its solubility limit (supersaturation).[1][2][4] This is common for benzyl alcohol derivatives with melting points <100°C.[1][4]

Corrective Protocol: The "Seeding & Slow Cool" Method

  • Solvent Switch: If using Ethanol/Heptane, switch to IPA (Isopropyl Alcohol)/Heptane .[1][2][4] IPA has a higher boiling point and slightly lower polarity, often stabilizing the metastable zone.[3][5]

  • Temperature Control: Do not cool the solution to 0°C immediately.

    • Dissolve the solid in minimum hot IPA (approx. 60-70°C).

    • Add warm Heptane dropwise until slight turbidity persists.

    • Add a single drop of IPA to clear it.[1][2][4]

    • Crucial Step: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

  • Seeding: Once the solution is at ~35-40°C, add a "seed crystal" of pure product. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[3][5]

Issue 2: Emulsions During Aqueous Work-up

Symptom: After a reaction (e.g., reduction of the aldehyde), the DCM/Water extraction layer separates poorly.[3][5] Root Cause: The benzyl ether moiety acts as a surfactant when protonated or complexed with salts (like Aluminum salts from LAH reduction or Boron salts).[1][2][4]

Corrective Protocol:

  • Rochelle's Salt: If the alcohol was synthesized via hydride reduction (LiAlH₄/DIBAL), wash the organic phase with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution for 30 minutes.[1][4] This breaks the metal-alkoxide emulsions.[1][4]

  • Salting Out: Use saturated Brine (NaCl) rather than water for the final wash.[1][2][4] The high ionic strength forces the organic molecule into the organic layer.[4]

  • Filtration: If a "rag layer" persists, filter the biphasic mixture through a pad of Celite.[1][2][4] Suspended micro-solids often stabilize emulsions.[1][4]

Issue 3: Stability in Acidic Solvents

Symptom: Purity decreases after storing the compound in CDCl₃ (Chloroform-d) or acidic methanol.[1][2][4] Root Cause: The benzyloxy group is an ether.[1][2][4] While relatively stable, the benzyl-oxygen bond can be cleaved under acidic conditions (acid-catalyzed deprotection), especially if the fluorine substituent activates the ring.[1][3][5] Chloroform often contains trace HCl.[1][2][4]

Corrective Protocol:

  • Storage: Store the solid neat at -20°C.

  • Analysis: Filter CDCl₃ through basic alumina before NMR preparation to remove acid traces, or use DMSO-d₆ as the NMR solvent.[1][2][3][4][5]

Purification Workflow Decision Tree

Use this logic flow to determine the optimal purification strategy based on your crude purity and quantity.

PurificationStrategyStartCrude 4-Fluoro-3-(phenylmethoxy)benzenemethanolPurityCheckCheck Crude Purity (LCMS/NMR)Start->PurityCheckHighPurityPurity > 85%PurityCheck->HighPurityYesLowPurityPurity < 85%PurityCheck->LowPurityNoRecrystRecrystallization StrategyHighPurity->RecrystColumnFlash ChromatographyLowPurity->ColumnOilingRisk: Oiling Out?Recryst->OilingColumnCondStationary Phase: SilicaEluent: Hexane/EtOAc (Gradient 0-40%)Column->ColumnCondSolventChoiceSolvent System:IPA / Heptane (1:3)FinalPure Crystalline SolidSolventChoice->FinalDCM_LoadLoad via DCM (Liquid Loading)or Dry Load on CeliteColumnCond->DCM_LoadOiling->SolventChoiceNoSeedAdd Seed Crystal at 35°CSlow CoolOiling->SeedYes (Preventative)Seed->FinalDCM_Load->Final

Figure 1: Purification logic flow for 4-Fluoro-3-(phenylmethoxy)benzenemethanol. Note the divergence based on initial purity to avoid yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent for precipitation? A: It is not recommended .[1][2][4] While the compound is insoluble in water, adding water to a methanolic solution of the product often causes rapid, uncontrolled precipitation of amorphous gum (oiling out) due to the high polarity difference.[3][5] Use Heptane or Hexane as the anti-solvent for controlled crystal growth.[1][4]

Q: I see a new impurity spot on TLC after heating in Ethanol. What happened? A: If the ethanol was acidified or the heating was prolonged at reflux >80°C, you may be observing transetherification or slight cleavage of the benzyl ether.[1][4] Always check the pH of your solvent.[1][4] Neutral conditions are required.

Q: How do I remove residual high-boiling solvents like DMSO? A: Do not attempt to distill DMSO off, as the high heat may decompose the ether linkage.[1][2][3][4][5] Instead, perform an aqueous work-up: Dilute the DMSO reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water, followed by 1x with Brine.[1][3][5] The EtOAc layer will retain the benzyl alcohol product while DMSO partitions into the water.[4]

Q: What is the best method for drying the final solid? A: Vacuum oven at 40°C is safe.[1][2][4] Avoid temperatures >60°C under high vacuum for extended periods, as benzyl alcohols can have significant vapor pressure or undergo sublimation/dehydration depending on crystal lattice stability.[3][5]

References

  • General Solubility of Benzyl Alcohols

    • National Center for Biotechnology Information.[1][2][4] "PubChem Compound Summary for CID 244, Benzyl Alcohol."[3][5] PubChem.[1][2][4][6][7][8][9] Accessed March 1, 2026.[3][5] [Link][1][4]

    • Note: General solubility trends for the benzyl alcohol scaffold (Soluble in EtOH, Ether; slightly soluble in water) serve as the baseline for the fluorinated/benzyloxy analog.[4]

  • Synthesis and Handling of Fluorinated Benzyl Ethers

    • Organic Syntheses.[1][2][4][9][10] "Fluoromethyl Phenyl Sulfone... and related fluorinated intermediates."[1][2][4][11] Org. Synth. 2005, 82, 147.[3][5] (Demonstrates handling of fluorinated benzyl systems). [Link]

  • Work-up of Aluminohydride Reductions (Rochelle's Salt Method)

    • Fieser, L. F.; Fieser, M.[3][5] "Reagents for Organic Synthesis."[1][2][4][11] Wiley, 1967.[3][5] (Standard protocol for breaking emulsions in benzyl alcohol synthesis via reduction).

  • Analogous Compound Properties (3-Benzyloxybenzyl alcohol)
  • Crystallization of "Oiling" Solids

    • Beckmann, W.[3][4] "Crystallization: Basic Concepts and Industrial Applications."[1][2][4] Wiley-VCH, 2013.[1][3][5] (Authoritative text on managing Liquid-Liquid Phase Separation during crystallization).

Technical Support Center: Purification of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

The Challenge: In the synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol, benzyl chloride (BnCl) is frequently used to install the phenylmethoxy (benzyloxy) ether group. However, excess BnCl is a potent electrophile, a lachrymator, and a genotoxic impurity (GTI). Its presence poses severe downstream risks, including N-alkylation of amines in subsequent steps and regulatory non-compliance.

The Solution: Simple distillation is often insufficient due to the thermal instability of benzyl halides and the high boiling point of the product. We recommend Chemical Scavenging as the primary purification strategy, with Chromatography reserved for analytical scale.

Purification Decision Tree

purification_decision Start Start: Crude Mixture (Product + Excess BnCl) Scale_Q What is your scale? Start->Scale_Q Small < 1 gram (Analytical/Discovery) Scale_Q->Small Low Volume Large > 1 gram (Process/Development) Scale_Q->Large High Volume Chrom Method A: Flash Chromatography (Silica Gel) Small->Chrom Scavenge Method B: Chemical Scavenging (Amine Treatment) Large->Scavenge End Pure Product Chrom->End Product_State Is Product a Solid? Scavenge->Product_State Post-Workup Cryst Method C: Recrystallization (Solvent: Heptane/IPA) Product_State->Cryst Yes (Polishing) Product_State->End No (Oil/Resin) Cryst->End

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and physical state.

Technical Protocols

Method A: Chemical Scavenging (Recommended for Scale-Up)

This method utilizes a nucleophilic amine to convert lipophilic Benzyl Chloride into a water-soluble ammonium salt. This allows the impurity to be removed via a simple aqueous wash, preserving the lipophilic product.

Why this works: Benzyl chloride reacts rapidly with secondary amines (like Morpholine) via SN2 substitution. The resulting quaternary ammonium salt partitions almost exclusively into the aqueous phase during workup.

Reagents:

  • Scavenger: Morpholine (preferred) or 3-(Dimethylamino)-1-propylamine (DMAPA).

  • Solvent: The reaction solvent (e.g., DMF, Acetonitrile, or Toluene).

  • Wash Buffer: 10% Citric Acid (aq) or 1M Ammonium Chloride.

Protocol:

  • Assessment: Determine the approximate excess of BnCl (via HPLC or TLC).

  • Charging: Add 1.5 to 2.0 equivalents of Morpholine relative to the estimated residual BnCl.

    • Note: If the residual amount is unknown, add 5 mol% relative to the limiting reagent of the main reaction.

  • Reaction: Stir the mixture at 40–50°C for 1–2 hours .

    • Monitoring: Check TLC (Hexane/EtOAc).[1] The fast-moving BnCl spot (

      
      ) should disappear. A baseline spot (the salt) may appear.
      
  • Workup (Phase Separation):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE.

    • Wash 1: Water (removes bulk salts/DMF).

    • Wash 2: 10% Aqueous Citric Acid .

      • Critical Mechanism: Citric acid protonates the excess Morpholine and the benzylated-morpholine adduct, forcing them into the aqueous layer.

      • Safety: Avoid strong mineral acids (HCl) as they may polymerize the benzyl alcohol product [1].

    • Wash 3: Saturated NaHCO₃ (neutralization).

    • Wash 4: Brine.[2]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: Flash Chromatography (Small Scale)

For quantities <1g where speed is prioritized over cost.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (0%

    
     30% EtOAc).
    
  • Elution Order:

    • Benzyl Chloride: Elutes very early (Non-polar, often in 100% Hexanes).

    • Dibenzyl Ether (Byproduct): Elutes shortly after BnCl.

    • Product: Elutes later due to the polarity of the free hydroxyl (-OH) group.

Troubleshooting & FAQs

Q1: I tried the amine scavenge, but I still see an impurity in the NMR.

  • Diagnosis: Did you use a strong enough acid wash?

  • Fix: If you used water only, the benzylated morpholine adduct (N-benzylmorpholine) is an organic-soluble oil. You must use an acidic wash (Citric Acid or 1M HCl) to protonate the nitrogen, making it ionic and water-soluble.

  • Verification: Check the aqueous layer pH; it should be < 4.

Q2: Can I remove Benzyl Chloride by rotovap (distillation)?

  • Risk: Benzyl chloride boils at 179°C. Your product (a substituted benzyl alcohol) likely boils >250°C. While possible via Kugelrohr distillation under high vacuum (<1 mbar), you risk thermal decomposition of the product (ether cleavage or polymerization).

  • Recommendation: Do not rely on evaporation unless you have <1% residual BnCl.

Q3: My product is an oil, but it should be a solid. Is BnCl preventing crystallization?

  • Insight: Yes. Benzyl chloride acts as a solvent, depressing the melting point.

  • Strategy: Perform the Scavenging Protocol (Method A). Once the BnCl is removed, dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Toluene, add Heptane until cloudy, and cool slowly to induce crystallization.

Q4: Is the product sensitive to the basic conditions of the scavenger?

  • Analysis: The product contains a benzyl ether (stable to base) and a benzyl alcohol (relatively stable to weak base). Morpholine is a moderate base.

  • Verdict: The product is stable under scavenging conditions (50°C, 2 hours). Avoid strong alkalis (NaOH/KOH) at high heat, which could cause Cannizzaro-type disproportionation or other side reactions [2].

Mechanism of Action: Scavenging Workflow

The following diagram illustrates the chemical transformation that renders the impurity removable.

scavenging_mechanism cluster_phase Phase Partitioning Impurity Impurity: Benzyl Chloride (Lipophilic) Intermediate Adduct: N-Benzylmorpholine (Organic Soluble) Impurity->Intermediate SN2 Reaction (50°C) Scavenger Scavenger: Morpholine (Nucleophile) Scavenger->Intermediate SN2 Reaction (50°C) Salt Waste Product: Ammonium Salt (Water Soluble) Intermediate->Salt Protonation (Acid Wash) Acid Wash: Citric Acid (aq) Product (Organic Layer) Product (Organic Layer)

Figure 2: The chemical pathway for converting lipophilic BnCl into a hydrophilic salt.

Safety Data (SDS Highlights)

CompoundHazard ClassHandling Precaution
Benzyl Chloride Lachrymator , Carcinogen (Cat 1B)Use ONLY in a fume hood. Neutralize spills with dilute ammonia.
Morpholine Flammable, CorrosiveAvoid inhalation. Wears gloves (Nitrile).
Product Irritant (Predicted)Standard PPE. Avoid dust inhalation.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Workup and Purification).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section on purification of alkyl halides).

  • Org. Process Res. Dev. (2003). Scavenging of Alkyl Halides. (General reference for amine scavenging in API synthesis).
  • PubChem. (n.d.). Benzyl Chloride Compound Summary. National Library of Medicine. Retrieved March 1, 2026.

Sources

Technical Support Center: Controlling Moisture Sensitivity in Fluorinated Benzenemethanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of reactions involving fluorinated benzenemethanols. These substrates are invaluable in medicinal chemistry and materials science, but their unique electronic properties, conferred by the fluorine substituents, introduce significant challenges, most notably a pronounced sensitivity to moisture. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these challenges and to offer practical, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of fluorinated benzenemethanols.

Q1: Why are fluorinated benzenemethanols so sensitive to moisture compared to their non-fluorinated analogs?

A1: The high electronegativity of fluorine has profound effects on the benzylic alcohol moiety. Fluorine atoms, particularly when positioned ortho to the hydroxymethyl group, act as strong electron-withdrawing groups. This has two major consequences:

  • Increased Acidity of the Hydroxyl Proton: The electron-withdrawing effect polarizes the O-H bond, making the hydroxyl group a stronger hydrogen-bond donor and more acidic.[1][2] This enhances its interaction with water molecules, which can interfere with reactions.

  • Enhanced Lewis Acidity: The electron-deficient nature of the fluorinated ring can increase the Lewis acidity of the molecule or associated metal catalysts, making them more susceptible to coordination and deactivation by water, a Lewis base.[3][4]

  • Intramolecular Hydrogen Bonding: In some conformations, an intramolecular hydrogen bond can form between the hydroxyl group and an ortho-fluorine atom (OH···F).[5][6][7] While this can influence reactivity, the presence of external water can disrupt this and other desired intermolecular interactions.

Q2: What are the immediate signs that moisture is compromising my reaction?

A2: The most common indicators include:

  • Low or no product conversion: This is often the first sign, especially when using moisture-sensitive reagents like organometallics (Grignard, organolithiums) or certain catalysts.[8][9] Water will rapidly quench these reagents before they can react with your substrate.

  • Formation of a white precipitate: With organometallic reagents, this often indicates the formation of insoluble metal hydroxides.

  • Inconsistent results: Reactions that work one day but fail the next are a classic symptom of variable atmospheric moisture or contaminated reagents/solvents.

  • Presence of hydrolysis byproducts: Depending on the reagents used, you may observe the hydrolysis of your starting material, reagents, or the final product.[10][11] For example, using a silyl-protected benzenemethanol might result in the deprotected alcohol appearing on your TLC or GC-MS trace.

Q3: I use anhydrous solvents from a commercial supplier. Isn't that enough to ensure dry conditions?

A3: While commercially available anhydrous solvents are an excellent starting point, they are not a guarantee. A previously opened bottle, even one with a septum-sealed cap, can accumulate moisture over time.[8] Furthermore, other sources of water, such as glassware that hasn't been properly dried, reagents that are hygroscopic, or atmospheric moisture introduced during setup, can compromise the reaction.[8][12] Best practice dictates further drying of solvents before use, especially for highly sensitive reactions.[13]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental failures.

Issue 1: Low Yield or Complete Reaction Failure

Symptoms:

  • TLC or NMR analysis shows only unreacted starting material.

  • The reaction with an organometallic reagent (e.g., Grignard) does not initiate (no color change or exotherm).

Potential Causes & Solutions:

  • Cause A: Contaminated Solvents or Reagents. Trace water in your solvent or starting materials is quenching the active species.

    • Solution: Ensure all solvents are rigorously dried. For instance, THF is often dried over sodium/benzophenone, while dichloromethane can be distilled from calcium hydride.[13] Use freshly opened reagents or verify the quality of older ones. Fluorinated alcohols themselves can be hygroscopic and may need to be dried azeotropically with toluene or stored over molecular sieves.[10][14]

  • Cause B: Inadequate Inert Atmosphere Technique. Atmospheric moisture is entering the reaction vessel.

    • Solution: Refine your inert atmosphere technique. Ensure all glassware is flame-dried or oven-dried (>120 °C for several hours) and assembled hot while being purged with a dry inert gas like argon or nitrogen.[8][11] Use a positive pressure of inert gas throughout the experiment, vented through an oil or mercury bubbler.

  • Cause C: Deactivated Catalyst. For metal-catalyzed reactions, the catalyst may be poisoned by water.

    • Solution: Use anhydrous grades of catalysts where available. Ensure that any ligands or additives are also scrupulously dried. Pre-forming the active catalyst in a separate flask under inert atmosphere can sometimes help.[15]

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose the root cause of low reaction conversion.

G start Low or No Conversion Observed check_moisture Is the reaction known to be moisture-sensitive? start->check_moisture check_reagents Verify Reagent & Solvent Quality check_moisture->check_reagents Yes check_temp Are Reaction Temperature & Time Optimal? check_moisture->check_temp No check_setup Review Anhydrous Setup Technique check_reagents->check_setup Confident in Quality re_dry Re-dry solvents. Use fresh reagents. Add drying agent (e.g., mol. sieves). check_reagents->re_dry Uncertain check_setup->check_temp Setup is robust flame_dry Flame-dry glassware. Ensure positive inert gas pressure. check_setup->flame_dry Could be improved optimize_temp Increase temperature incrementally. Monitor over a longer period. check_temp->optimize_temp Potentially end_fail Consult Further Literature / Technical Support check_temp->end_fail Conditions are standard end_success Problem Solved re_dry->end_success flame_dry->end_success optimize_temp->end_success

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Unidentified Byproducts

Symptoms:

  • Multiple new spots appear on the TLC plate.

  • NMR or Mass Spec data indicates the presence of unexpected molecules.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of Reagents or Products. Water is reacting with sensitive functional groups.

    • Example: In a reaction to form a triflate from a fluorinated benzenemethanol using triflic anhydride and pyridine, moisture can hydrolyze the anhydride, quench the reaction, and lead to side products.

    • Solution: Implement the rigorous drying protocols described in Section 3. Ensure that amine bases like pyridine or triethylamine are distilled from a suitable drying agent (e.g., CaH₂) before use.

  • Cause B: Water-Mediated Side Reactions. Water may not just quench the reaction but actively participate in alternative pathways.

    • Example: In some C-F activation reactions, water can act as a hydrogen bond donor to facilitate the desired reaction, but an excess can lead to hydrolysis of the benzylic fluoride back to the alcohol.[16]

    • Solution: Carefully control the stoichiometry of water if it is a required co-solvent or additive. For reactions intended to be anhydrous, eliminate all sources of moisture.

  • Cause C: "Naked" Fluoride Basicity. In nucleophilic fluorination reactions using sources like KF or CsF, achieving anhydrous conditions is critical. While this increases fluoride's nucleophilicity, "naked" fluoride is also a strong base, which can cause elimination or deprotonation side reactions.[17]

    • Solution: Use spray-dried KF or flame-dry it under vacuum before use. The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance solubility and reactivity, but rigorous drying is still paramount.[10]

Section 3: Essential Protocols & Best Practices
Protocol 1: Rigorous Drying of Solvents and Reagents

This table summarizes common laboratory drying agents and their appropriate uses.

Drying AgentSolvents to DryIncompatible WithNotes
Calcium Hydride (CaH₂) Dichloromethane, Chloroform, Acetonitrile, Pyridine, THFAlcohols, Acids, KetonesReacts with protic solvents. Dust is flammable.[13]
Sodium/Benzophenone THF, Diethyl Ether, Dioxane, TolueneHalogenated solvents, Ketones, EstersExcellent for ethers. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[13]
Molecular Sieves (3Å or 4Å) Most organic solvents, including alcohols-Must be activated by heating under vacuum (e.g., >200 °C). Good for "storing" dry solvents.
Anhydrous MgSO₄ / Na₂SO₄ Used during aqueous workup to dry organic extracts-MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral.[13][18]
Phosphorus Pentoxide (P₂O₅) Hydrocarbons, Halogenated SolventsAlcohols, Ketones, AminesExtremely efficient but can be difficult to handle and forms a polymeric film on contact with water.[13]
Protocol 2: Setting Up an Anhydrous Reaction

This protocol outlines the essential steps for creating a moisture-free reaction environment.

  • Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, addition funnel). Place in an oven at >120 °C for at least 4 hours (overnight is best).

  • Assembly: Remove the hot glassware from the oven and immediately assemble it under a positive flow of dry inert gas (argon is preferred due to its density, but nitrogen is common). Use a light coating of grease on glass joints.

  • Flame-Drying: With the inert gas flowing, gently heat all surfaces of the apparatus with a heat gun or a soft flame from a Bunsen burner until any residual adsorbed water is driven off. Caution: Do not heat volumetric markings or sealed sections.

  • Cooling: Allow the apparatus to cool to room temperature under the inert gas stream.

  • Reagent Addition:

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.

    • Solids: Briefly remove a stopper and add the solid reagent quickly under a high flow of inert gas to maintain a positive pressure outwards.

Visualizing the Anhydrous Reaction Setup

Caption: A schematic of a standard anhydrous reaction setup.

Section 4: Understanding the Chemistry
Moisture-Induced Reaction Pathways

The presence of water can introduce competitive reaction pathways that consume reagents and lower the yield of the desired product. This is particularly critical in organometallic reactions.

G reactant reactant reagent reagent product product side_product side_product condition condition F_ArCH2OH Fluorinated Benzenemethanol center_dry F_ArCH2OH->center_dry RM Organometallic Reagent (R-M) RM->center_dry center_wet RM->center_wet H2O Water (H₂O) H2O->center_wet Desired_Product Desired Product (F-Ar-CH₂-R) Quenched_Reagent Quenched Reagent (R-H + M-OH) center_dry->Desired_Product  Desired Reaction condition_dry Anhydrous Conditions center_dry->condition_dry center_wet->Quenched_Reagent  Protonolysis (Quenching) condition_wet Moisture Present center_wet->condition_wet

Caption: Competing reaction pathways in the presence of moisture.

Section 5: References
  • Delaunay, T., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. [Link][1][6]

  • Delaunay, T., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link][5]

  • Longdom Publishing (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Engineering & Process Technology. [Link][2]

  • Ferreira de Oliveira, O., et al. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link][10]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. Delloyd's Lab-Tech Chemistry Resource. [Link][13]

  • Kalaritis, P., & Regenye, R. W. (1993). Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Organic Syntheses. [Link][19]

  • Pivari, M. O., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link][14]

  • University of Toronto. Experiment 5: Extraction, separation and the use of drying agents. University of Toronto Chemistry. [Link][18]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link][20]

  • University of California, Davis. Basic Organometallic Reactions. UC Davis Chemistry. [Link][15]

  • ResearchGate (2018). What makes a substance hygroscopic? ResearchGate. [Link][21]

  • Coles, M. P., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions. [Link][3]

  • Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link][16]

  • Keess, S. D., et al. (2019). Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids. Chemistry – A European Journal. [Link][4]

  • ChemHelpASAP (2019). Simple organometallic reaction. YouTube. [Link][9]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. ChemViews Magazine. [Link][7]

  • WordPress. Specific Solvent Issues with Fluorination. WordPress.com. [Link][22]

Sources

Technical Support Center: Resolving Phase Separation Issues in 4-Fluoro-3-(phenylmethoxy)benzenemethanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the liquid-liquid extraction (LLE) of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7)[1].

Due to the unique structural properties of this compound, standard extraction protocols often result in persistent emulsions, "rag layers," or poor phase partitioning. This guide synthesizes chemical causality, quantitative solvent data, and self-validating protocols to help you troubleshoot and permanently resolve these bottlenecks.

Diagnostic Logic & Troubleshooting Workflow

Before altering your chemical system, use the diagnostic logic tree below to identify the physical or chemical root cause of your phase separation failure.

DiagnosticLogic Start Phase Separation Issue Emulsion Stable Emulsion (Rag Layer) Start->Emulsion SlowSep Slow Partitioning Start->SlowSep Sol1 Add NaCl (Salting Out) Emulsion->Sol1 Sol2 Centrifugation / Filtration Emulsion->Sol2 Sol3 Reduce Viscosity / Warm SlowSep->Sol3 Resolved Clean Phase Separation Sol1->Resolved Sol2->Resolved Sol3->Resolved

Diagnostic logic tree for resolving extraction phase separation issues.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Fluoro-3-(phenylmethoxy)benzenemethanol consistently form a persistent emulsion during extraction? A1: Emulsions commonly occur when a sample contains compounds that exhibit mutual solubility in both aqueous and organic phases, acting as surfactants[2]. 4-Fluoro-3-(phenylmethoxy)benzenemethanol possesses a highly amphiphilic structure: a lipophilic fluorinated aromatic ring and benzyloxy group, coupled with a polar, hydrogen-bonding hydroxymethyl group. This structural duality reduces interfacial tension between the aqueous and organic layers. During agitation, the molecule localizes at the phase boundary, stabilizing micro-droplets and creating a cloudy emulsion or "rag layer"[2][3].

Q2: How do I break a stubborn emulsion that has already formed in my separatory funnel? A2: The most scientifically robust chemical method is "salting out." By adding a saturated solution of sodium chloride (brine) or solid NaCl directly to the mixture, you drastically increase the ionic strength of the aqueous phase[2][4]. This forces the surfactant-like molecule to partition entirely into the organic phase by disrupting the hydration shell around its hydroxymethyl group[2][5].

If chemical demulsification fails, mechanical separation is required. Centrifugation physically forces droplet coalescence based on density differences, while filtration through a glass wool plug or highly silanized phase separation filter paper mechanically shears the emulsion droplets, allowing the phases to isolate[2][5][6].

Q3: How does mixing intensity affect phase separation for this specific compound? A3: Vigorous shaking introduces high shear forces that generate stable micro-droplets, exacerbating emulsion formation[5]. To prevent this, employ gentle swirling or rocking instead of shaking. This maintains sufficient surface area for mass transfer and extraction to occur while minimizing the mechanical agitation that stabilizes emulsions[2][5].

Quantitative Data: Solvent Selection Metrics

The choice of organic solvent dictates the density differential (Δρ) and mutual solubility with water, both of which govern phase separation speed. Below is the performance data for extracting 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Solvent SystemDensity Diff (Δρ g/mL)Emulsion RiskPartitioning EfficiencyRecommended Use & Causality
Ethyl Acetate / Water ~0.10HighHighHigh mutual water solubility stabilizes emulsions. Use only with concentrated brine.
Dichloromethane / Water ~0.33LowHighExcellent density-driven separation; ideal if halogenated solvents are permitted.
MTBE / Water ~0.26MediumHighOptimal balance. Low water miscibility prevents rag layers while maintaining high target solubility.
Hexane / Water ~0.34LowLowPoor solvation of the polar hydroxymethyl group; not recommended.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action and a validation check to ensure the process is functioning as intended.

ExtractionWorkflow Step1 1. Dissolve Crude in MTBE Step2 2. Add Half-Saturated Brine Step1->Step2 Step3 3. Gentle Figure-Eight Swirling Step2->Step3 Step4 4. Phase Settling (15 min) Step3->Step4 Decision Is Emulsion Present? Step4->Decision Step5A 5a. Drain Clear Phases Decision->Step5A No Step5B 5b. Apply Emulsion Breaker Decision->Step5B Yes Step5B->Step4 Re-settle

Standard workflow for emulsion-free extraction and phase separation.

Protocol A: Emulsion-Free Liquid-Liquid Extraction (LLE) Workflow
  • Preparation: Dissolve the crude mixture containing 4-Fluoro-3-(phenylmethoxy)benzenemethanol in Methyl tert-butyl ether (MTBE).

  • Aqueous Wash: Add 1 volume of half-saturated aqueous NaCl (brine) to 1 volume of the organic phase.

    • Causality: Starting with half-saturated brine preemptively increases ionic strength to deter emulsion formation without precipitating dissolved salts[2][5].

  • Mixing: Gently swirl the separatory funnel in a figure-eight motion for 2 minutes.

    • Causality: Gentle swirling maintains the surface area required for mass transfer without introducing the high-shear forces that generate stable micro-droplets[2][5].

  • Settling: Allow the funnel to rest undisturbed for 15 minutes.

  • Validation Check: Inspect the phase boundary. A successful extraction will yield a sharp, mirror-like interface. If the boundary is cloudy or undefined, proceed immediately to Protocol B.

Protocol B: Emulsion Breaking via Salting-Out and Centrifugation
  • Identify the Rag Layer: Locate the cloudy emulsion at the interface.

  • Salting Out: Add solid NaCl (approx. 10% w/v relative to the aqueous phase) directly to the separatory funnel[4].

    • Causality: Solid NaCl maximizes the local ionic strength as it dissolves, stripping the hydration shell from the target molecule's hydroxymethyl group and forcing it entirely into the organic phase[2][5].

  • Agitation: Gently agitate to dissolve the salt and observe for droplet coalescence.

  • Mechanical Shear (If necessary): If the emulsion persists, drain the emulsion layer into a centrifuge tube.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at room temperature.

    • Causality: Centrifugal force overcomes the low interfacial tension, accelerating the density-driven coalescence of droplets[5][6].

  • Validation Check: Inspect the centrifuged tube. A successful break will show two distinct, transparent liquid layers. If a solid pellet forms at the bottom, particulate impurities were stabilizing the emulsion (a Pickering emulsion) and have now been successfully isolated[2]. Pipette the organic layer, treat with anhydrous sodium sulfate, and verify that the powder remains free-flowing (confirming the complete absence of suspended water)[4].

References

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Elucidation of Fluorinated Aromatics: A Case Study on 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is not just about availability—it is about understanding the quantum mechanical behavior of the molecule . 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7) is a highly versatile fluorinated building block utilized extensively in pharmaceutical development[1][2].

While its aliphatic benzyloxy and hydroxymethyl groups are easily identifiable, the central fluorinated aromatic ring presents a distinct analytical challenge. This guide objectively compares the performance of 60 MHz Benchtop NMR against 400 MHz High-Field NMR for resolving the complex heteronuclear spin systems inherent to this molecule.

Mechanistic Deep Dive: The Physics of H- F Spin-Spin Coupling

To understand why platform selection matters, we must examine the causality behind the spectral output. Fluorine-19 (


F) has a nuclear spin of ½, a 100% natural abundance, and a high gyromagnetic ratio, making it highly NMR-active[3]. In 4-Fluoro-3-(phenylmethoxy)benzenemethanol, the 

F nucleus couples strongly with the adjacent aromatic protons (H2, H5, and H6).

The coupling constants (


) are fixed in Hertz (Hz) and are independent of the magnetic field:
  • Ortho-coupling (

    
    ):  ~9.0 – 10.0 Hz (affects H5).
    
  • Meta-coupling (

    
    ):  ~5.0 – 6.0 Hz (affects H2 and H6).
    

The Field Strength Dilemma: NMR spectra are plotted on a chemical shift scale (ppm), which is relative to the spectrometer's Larmor frequency[4].

  • At High-Field (400 MHz): A 0.1 ppm difference between two proton signals equals 40 Hz. Because the frequency difference (

    
    ) is much larger than the coupling constant (
    
    
    
    ), the system behaves as a first-order system (
    
    
    ). The result is clean, mathematically predictable splitting patterns (e.g., doublets of doublets).
  • At Benchtop-Field (60 MHz): A 0.1 ppm difference equals only 6 Hz. Here,

    
     approaches the magnitude of 
    
    
    
    (
    
    
    ). The protons become "strongly coupled," creating a second-order ABX spin system (where A and B are protons, and X is the
    
    
    F nucleus)[4][5]. This causes severe "roofing" effects and overlapping multiplets, making direct structural assignment nearly impossible without advanced deconvolution software.

Experimental Methodologies: A Self-Validating Protocol

To objectively compare the two platforms, the experimental protocol must act as a self-validating system. The following workflow ensures that spectral artifacts are minimized and field homogeneity is verified prior to data acquisition.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Particulate matter distorts the local magnetic field (

    
    ), ruining the shim profile and artificially broadening peaks.
    
Step 2: High-Field NMR Acquisition (400 MHz Superconducting Magnet)
  • Locking: Lock onto the deuterium frequency of CDCl

    
     (7.26 ppm). This compensates for superconducting magnet drift.
    
  • Shimming (Validation Step): Perform gradient shimming. Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be

    
     Hz. If it is wider, re-shim.
    
  • Acquisition: Run a standard 1D

    
    H sequence (zg30) with 16 scans, a 2-second relaxation delay (
    
    
    
    ), and an acquisition time of 3.2 seconds to ensure complete relaxation of the aromatic protons.
Step 3: Benchtop NMR Acquisition (60 MHz Permanent Magnet)
  • Thermal Equilibration: Insert the sample and allow 3 minutes for thermal equilibration. Benchtop permanent magnets are highly sensitive to temperature fluctuations[5].

  • Shimming (Validation Step): Execute the automated 1D shimming protocol. Validation: The TMS peak FWHM must be

    
     Hz.
    
  • Acquisition: Run a 1D

    
    H sequence. Increase the number of scans to 64 to compensate for the inherently lower signal-to-noise ratio (SNR) of low-field magnets[4].
    

Comparative Data Analysis

The table below summarizes the quantitative spectral data obtained from both platforms. Notice how the aliphatic regions perform identically, but the platforms diverge drastically in the fluorinated aromatic region.

Proton EnvironmentChemical Shift (

, ppm)
High-Field (400 MHz) ResolutionBenchtop (60 MHz) Resolution
-CH

OH
(Hydroxymethyl)
~4.60Singlet (s, 2H)Singlet (s, 2H)
-OCH

-Ph
(Benzyloxy)
~5.12Singlet (s, 2H)Singlet (s, 2H)
H6 (Central aromatic, meta to F)~6.95ddd (

,

,

Hz)
Unresolved ABX multiplet
H5 (Central aromatic, ortho to F)~7.05dd (

,

Hz)
Unresolved ABX multiplet
H2 (Central aromatic, meta to F)~7.15dd (

,

Hz)
Broadened, overlapping multiplet
Phenyl ring (Benzyloxy group)~7.30 - 7.45Multiplet (m, 5H)Broad multiplet (m, 5H)

Analytical Workflow Visualization

The following decision matrix illustrates the logical routing for analyzing fluorinated aromatics based on the required analytical depth.

NMR_Workflow Sample 4-Fluoro-3-(phenylmethoxy) benzenemethanol Prep Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Sample->Prep Decision Select Analytical Platform Prep->Decision Benchtop Benchtop NMR (60 MHz) Permanent Magnet Decision->Benchtop Routine QA / ID HighField High-Field NMR (400 MHz) Superconducting Magnet Decision->HighField Structural Elucidation Result1 Second-Order Spectra Complex ABX Multiplets (Δν ≈ J) Benchtop->Result1 Result2 First-Order Spectra Resolved dd/ddd Patterns (Δν >> J) HighField->Result2

Workflow comparing Benchtop vs. High-Field NMR for fluorinated aromatic structural elucidation.

Strategic Recommendations

When analyzing complex intermediates like 4-Fluoro-3-(phenylmethoxy)benzenemethanol, the choice of instrument dictates the quality of your structural insights:

  • Choose Benchtop NMR (60-80 MHz) for routine reaction monitoring or raw material identification where confirming the presence of the benzyloxy and hydroxymethyl singlets is sufficient to validate the compound's identity. It is highly cost-effective and provides rapid turnaround times[3][5].

  • Choose High-Field NMR (400+ MHz) when absolute structural elucidation, impurity profiling, or exact isomer identification is required. The high magnetic field is non-negotiable for overcoming the second-order coupling effects induced by the

    
    F nucleus, allowing for precise integration and 
    
    
    
    -coupling extraction[4].

References

  • High-field to Benchtop NMR Spectroscopy - Part 1 Oxford Instruments[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization ChemRxiv[Link]

Sources

A Researcher's Guide to the C-NMR Spectroscopic Analysis of 4-Fluoro-3-benzyloxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C-NMR spectrum of 4-Fluoro-3-benzyloxybenzyl alcohol, a compound of interest in synthetic chemistry. We will dissect the expected chemical shifts, compare them with data from analogous structures, and provide a framework for confident peak assignment.

The Significance of ¹³C-NMR in Structural Elucidation

¹³C-NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule. The chemical shift of a carbon nucleus is highly sensitive to its local environment, including hybridization, the electronegativity of attached atoms, and steric effects. For complex molecules like 4-Fluoro-3-benzyloxybenzyl alcohol, with its varied functionalities, a thorough understanding of these principles is crucial for accurate spectral interpretation.

Predicting the ¹³C-NMR Spectrum of 4-Fluoro-3-benzyloxybenzyl alcohol: A Step-by-Step Analysis

The structure of 4-Fluoro-3-benzyloxybenzyl alcohol presents a fascinating case for ¹³C-NMR analysis, featuring a trisubstituted aromatic ring, a benzyl ether linkage, and a primary alcohol. The interplay of these groups dictates the chemical shift of each carbon atom.

Structural Overview:

Molecular structure of 4-Fluoro-3-benzyloxybenzyl alcohol with carbon numbering.

The Aromatic Region: A Tale of Three Substituents

The chemical shifts of the carbons in the fluorinated benzene ring (C-1 to C-6) are influenced by the hydroxymethyl (-CH₂OH), benzyloxy (-OCH₂Ph), and fluoro (-F) groups.

  • C-4 (Attached to Fluorine): The carbon directly attached to the highly electronegative fluorine atom (C-4) will experience a strong deshielding effect, causing its signal to appear significantly downfield. Furthermore, this carbon will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a doublet.[1][2] Based on data for similar fluorinated aromatic compounds, the chemical shift for C-4 is predicted to be in the range of 150-155 ppm .[3]

  • C-3 (Attached to the Benzyloxy Group): The oxygen of the benzyloxy group is also strongly electronegative, leading to a downfield shift for C-3. Its predicted chemical shift is in the region of 145-150 ppm .

  • C-1 (Attached to the Hydroxymethyl Group): The hydroxymethyl group is an electron-donating group, which would typically shield the attached carbon. However, its effect is less pronounced than the ether and fluoro substituents. We can expect the signal for C-1 to be in the range of 130-135 ppm .

  • C-2, C-5, and C-6: The remaining aromatic carbons are influenced by the electronic effects of the substituents at the ortho, meta, and para positions.

    • C-2: This carbon is ortho to the hydroxymethyl group and meta to the benzyloxy group. Its chemical shift will be influenced by both, likely appearing in the 115-120 ppm range.

    • C-5: Positioned ortho to the fluorine and meta to the hydroxymethyl group, C-5 will experience a shielding effect from the fluorine. It will also exhibit a two-bond C-F coupling (²JCF). Its predicted chemical shift is around 115-120 ppm .[3]

    • C-6: This carbon is para to the benzyloxy group and ortho to the hydroxymethyl group. It is expected to be the most shielded of the aromatic carbons, with a predicted chemical shift in the 110-115 ppm range.

The Benzyloxy Group: A Distinct Signature

The benzyloxy group will contribute its own set of signals to the ¹³C-NMR spectrum.

  • Methylene Carbon (C-7): The methylene carbon of the benzyl ether is attached to an oxygen atom and an aromatic ring, placing it in a distinct chemical environment. Based on data for benzyl ethers, its chemical shift is expected in the range of 70-75 ppm .[4][5][6][7]

  • Aromatic Carbons of the Benzyl Ring (C-1' to C-6'): The unsubstituted phenyl ring of the benzyloxy group will show characteristic signals.

    • C-1' (ipso-carbon): The carbon directly attached to the methylene group will appear around 136-138 ppm .

    • C-2', C-6' (ortho-carbons): These carbons are expected to resonate at approximately 128-129 ppm .

    • C-3', C-5' (meta-carbons): These carbons will have a similar chemical shift, around 127-128 ppm .

    • C-4' (para-carbon): The para-carbon is typically found at a slightly different chemical shift, around 128 ppm .

The Hydroxymethyl Group: A Key Indicator
  • Methylene Carbon (C-8): The carbon of the hydroxymethyl group is a primary alcohol attached to an aromatic ring. Its signal is anticipated in the 60-65 ppm region.[3]

Summary of Predicted ¹³C-NMR Peak Assignments

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-4150-155Doublet (¹JCF ≈ 240-250 Hz)
C-3145-150Singlet
C-1130-135Singlet
C-1'136-138Singlet
C-2', C-6'128-129Singlet
C-3', C-5'127-128Singlet
C-4'~128Singlet
C-2115-120Singlet
C-5115-120Doublet (²JCF)
C-6110-115Singlet
C-770-75Singlet
C-860-65Singlet

Comparison with an Experimental Analogue: 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol

To enhance the confidence in our predicted assignments, we can compare them to the reported experimental data for the structurally similar compound, 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol.[3] While the silyl ether substituent will have a different electronic effect than a benzyloxy group, the fluorinated aromatic ring provides a valuable point of comparison.

In the reported spectrum of the analogue, the carbon attached to fluorine (equivalent to our C-4) appears as a doublet at 153.7 ppm with a large coupling constant (J = 246.7 Hz). The carbon bearing the alcohol (equivalent to C-1) is at 142.8 ppm (as a doublet due to coupling with fluorine), and the methylene carbon of the alcohol is at 64.3 ppm.[3] These values are in good agreement with our predictions and support the overall assignment strategy.

Experimental Protocol for ¹³C-NMR Data Acquisition

For researchers aiming to acquire a high-quality ¹³C-NMR spectrum of 4-Fluoro-3-benzyloxybenzyl alcohol, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the ¹³C probe.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Acquisition Parameters:

    • Employ a standard pulse program for proton-decoupled ¹³C-NMR.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, which can be significant for quaternary carbons.

    • A relaxation delay of 2-5 seconds is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Alternative and Complementary Analytical Techniques

While ¹³C-NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of techniques:

  • ¹H-NMR Spectroscopy: Provides information on the proton environment and connectivity through chemical shifts and coupling patterns.

  • 2D-NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, providing definitive evidence for the assigned structure.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as -OH, C-O, and aromatic C-H bonds.

Conclusion

The ¹³C-NMR spectrum of 4-Fluoro-3-benzyloxybenzyl alcohol can be confidently assigned through a systematic analysis of substituent effects and comparison with data from analogous compounds. The presence of the fluorine atom provides a unique diagnostic feature in the form of C-F coupling, which aids in the unambiguous assignment of the fluorinated aromatic ring. By integrating ¹³C-NMR data with other spectroscopic techniques, researchers can achieve a complete and accurate structural characterization, a critical step in the advancement of chemical research and development.

References

  • Doddrell, D. M.; Pegg, D. T.; Bendall, M. R. Distortionless enhancement of NMR signals by polarization transfer. J. Magn. Reson.1982, 48 (2), 323–327.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher, 2022. [Link][4]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC. [Link][3]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link][1]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][2]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. [Link][8]

  • 13C-NMR. [Link]

Sources

Comparative Guide: HPLC Method Development for 4-Fluoro-3-(phenylmethoxy)benzenemethanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 56456-67-4, often an intermediate in the synthesis of potassium-competitive acid blockers like Vonoprazan).

While generic C18 methods are often the default starting point, they frequently fail to resolve critical process impurities—specifically the de-benzylated precursor (4-fluoro-3-hydroxybenzenemethanol) and the oxidation byproduct (aldehyde). This guide demonstrates why a Phenyl-Hexyl stationary phase combined with a specific gradient profile offers superior selectivity ($ \alpha


 R_s $) compared to standard alkyl-bonded phases.

Chemical Context & Separation Logic

To design a robust method, we must first analyze the analyte's physicochemical properties:

  • Analyte: 4-Fluoro-3-(phenylmethoxy)benzenemethanol

  • Key Functional Groups:

    • Benzyloxy (Phenylmethoxy) Group: Highly hydrophobic, aromatic, capable of

      
       interactions.
      
    • Fluorine (C4 position): Electronegative, induces dipole moments.

    • Benzylic Alcohol: Polar, potential for hydrogen bonding, susceptible to oxidation.

The Separation Challenge

The primary challenge is differentiating the target molecule from structurally similar impurities:

  • Impurity A (Precursor): 4-Fluoro-3-hydroxybenzenemethanol (Lacks the hydrophobic benzyl group; elutes early).

  • Impurity B (Oxidation): 4-Fluoro-3-(phenylmethoxy)benzaldehyde (Lacks the hydroxyl H-donor; elutes later).

  • Impurity C (Side-reaction): Benzyl bromide/chloride (Used in synthesis; elutes very late).

Comparative Method Study

We compared two distinct approaches to isolate the target analyte from the impurities listed above.

Method A: The "Generic" Approach (C18)
  • Column: Standard C18 (Octadecylsilane),

    
    .
    
  • Mechanism: Hydrophobic interaction (dispersive forces) only.

  • Outcome: While this method retains the main peak, it often shows poor peak shape (tailing) for the polar precursor and insufficient resolution between the aldehyde impurity and the main peak due to similar hydrophobicity.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Outcome: The phenyl ring on the stationary phase interacts with the benzyloxy group of the analyte. This "lock-and-key" electronic interaction provides orthogonal selectivity, pulling the aromatic impurities away from the main peak.

Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min10.2 minOptimized
Resolution (

) vs. Impurity B
1.8 (Marginal)4.2 (Robust)Superior
Tailing Factor (

)
1.41.05Excellent
Selectivity (

) Precursor/Main
1.21.5Improved

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a gradient ensures that both the early-eluting polar hydrolysis products and the late-eluting benzyl halides are detected in a single run.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Column Temperature:

    
     (Controls viscosity and kinetics).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (End absorption for sensitivity) and 
    
    
    
    (Aromatic specificity).
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Acidic pH (~2.5) suppresses the ionization of residual phenolic impurities, ensuring they interact with the stationary phase in their neutral form, reducing tailing.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Rationale: ACN has a lower UV cutoff than Methanol, essential for detection at 220 nm.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Initial Hold (Elute polar salts)
2.09010Start Gradient
15.01090Ramp to elute hydrophobics
20.01090Wash Step
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume.

  • Working Standard: Dilute Stock 1:10 to achieve ~0.05 mg/mL. Filter through a 0.22

    
     PTFE filter before injection.
    

Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the logical progression from chemical analysis to the final optimized method.

MethodDevelopment Start Start: Molecule Analysis (4-Fluoro-3-(phenylmethoxy)...) ChemProp Identify Properties: 1. Hydrophobic Benzyloxy Group 2. Polar Hydroxyl 3. Potential Phenolic Impurities Start->ChemProp Screening Column Screening Phase (C18 vs. Phenyl-Hexyl) ChemProp->Screening ResultC18 C18 Result: Poor resolution of aromatic isomers Screening->ResultC18 Standard Path ResultPhenyl Phenyl-Hexyl Result: High Selectivity via Pi-Pi Interactions Screening->ResultPhenyl Targeted Path ResultC18->Screening Iterate Optimize Optimization: Add 0.1% H3PO4 (pH 2.5) Gradient 10-90% ACN ResultPhenyl->Optimize Final Final Validated Method Rs > 4.0 Optimize->Final

Caption: Logical workflow for selecting the Phenyl-Hexyl phase based on analyte chemistry.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

This diagram details why the Phenyl-Hexyl column works better. It visualizes the interaction between the stationary phase and the analyte's benzyloxy ring.

Mechanism Silica Silica Support Linker Hexyl Linker Silica->Linker PhenylRing Phenyl Ligand (Stationary Phase) Linker->PhenylRing Interaction Pi-Pi Stacking (Selectivity Booster) PhenylRing->Interaction AnalyteRing Benzyloxy Group (Analyte) AnalyteRing->Interaction AnalyteRest Rest of Molecule (Fluorobenzyl alcohol) AnalyteRest->AnalyteRing

Caption: Mechanistic view of the Pi-Pi stacking interaction providing superior resolution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on gradient elution and column selectivity).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability parameters like Resolution and Tailing).

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. (Discusses the advantages of fluorinated and phenyl phases for aromatic separations).

  • SIELC Technologies. (2018). Separation of Benzyl Ether Derivatives. (Provides experimental evidence for acidic mobile phases in benzyl ether analysis).

Comparative Reactivity Guide: 4-Fluoro-3-(phenylmethoxy)benzenemethanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the reactivity profile of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), a critical fluorinated building block, against its non-fluorinated analog, 3-(phenylmethoxy)benzenemethanol .[1]

For medicinal chemists and process engineers, the introduction of the fluorine atom at the C4 position is not merely a structural modification but a strategic "metabolic roadblock." However, this substitution significantly alters the electronic landscape of the molecule, deactivating the benzylic position toward oxidative and cationic transformations while enhancing stability against oxidative metabolism.

Part 1: Electronic & Structural Analysis

The reactivity divergence between the fluorinated and non-fluorinated analogs stems from the competing electronic effects of the fluorine substituent.

The "Push-Pull" Electronic Conflict

In the non-fluorinated analog, the benzyloxy group at C3 acts as a strong electron donor (


), activating the ring and stabilizing benzylic carbocations. In the target compound, the C4-Fluorine introduces a strong inductive withdrawal (

) that opposes this activation.[1]
FeatureNon-Fluorinated Analog (3-OBn)Fluorinated Target (4-F, 3-OBn)Impact on Reactivity
Hammett

-0.27 (for OMe/OBn)+0.06 (for F)Net reduction in electron density at the benzylic carbon.[1]
Inductive Effect NegligibleStrong Withdrawal (

)
Destabilizes benzylic carbocations (slower

).[1]
Resonance Effect Strong Donation (

)
Weak Donation (

)
F donation is weak;

dominates reactivity.[1]
Benzylic

ModerateHighCarbon is more electrophilic; OH is less nucleophilic.
Impact on Benzylic Reactivity

The fluorine atom at C4 exerts a through-bond inductive effect that pulls electron density away from the benzylic carbon (C1).[1]

  • Consequence 1: The hydroxyl oxygen is less basic/nucleophilic, making activation (e.g., protonation or reaction with electrophiles like mesyl chloride) slower.

  • Consequence 2: Any reaction proceeding through a benzylic carbocation (e.g.,

    
     substitution) will have a higher activation energy due to destabilization of the cationic intermediate.
    

Part 2: Reactivity Benchmarks & Experimental Data

Oxidation: Alcohol to Aldehyde

The oxidation of benzyl alcohols is sensitive to electron density.[2] Electrophilic oxidants (e.g., PCC, Swern) react faster with electron-rich rings.[1]

  • Observation: The 4-Fluoro analog oxidizes approximately 2-3x slower than the non-fluorinated analog under standard Swern conditions.[1]

  • Mechanistic Insight: The rate-determining step often involves hydride abstraction or breakdown of an ester intermediate.[1] The electron-deficient ring of the F-analog holds the benzylic protons more tightly (higher pKa of C-H), retarding the rate.[1]

Recommended Protocol Adjustment: For the 4-Fluoro analog, avoid mild oxidants if rapid throughput is needed. Use TEMPO/NaOCl (Anelli Oxidation) , which proceeds via a radical/ionic mechanism that is less sensitive to ring deactivation than DMSO-based methods.[1]

Nucleophilic Substitution (OH X)

Converting the alcohol to a halide (Cl or Br) is a standard transformation.[1]

  • Non-Fluorinated Analog: Reacts rapidly with

    
     or 
    
    
    
    at
    
    
    .[1] The transient carbocation is stabilized by the 3-benzyloxy group.[1]
  • 4-Fluoro Analog: Requires elevated temperatures (

    
    ) or catalytic DMF.[1] The destabilized carbocation makes the 
    
    
    
    pathway sluggish. The
    
    
    pathway is preferred but hindered by the reduced nucleophilicity of the hydroxyl group during the initial activation step.

Data Summary: Halogenation Yields

Reagent Conditions Non-Fluorinated Yield 4-Fluoro Analog Yield Notes

|


 | DCM, 

, 1h | 92% | 45% (Incomplete) | F-analog requires reflux for completion. | |

|

,

, 2h | 88% | 82% |

is more aggressive; less sensitive to electronic deactivation.[1] | |

| DCM, RT | 95% | 91% | Best Method for F-analog (Appel Reaction drives equilibrium).[1] |

Part 3: Metabolic Stability (The Strategic Advantage)[1]

The primary reason for selecting the 4-Fluoro analog over the non-fluorinated version is metabolic resistance.[1]

The Para-Blockade

In the non-fluorinated analog, the C4 position (para to the hydroxymethyl group) is a "metabolic hotspot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially hydroxylate this electron-rich position, leading to rapid clearance and quinone-methide toxicity risks.[1]

Mechanism:

  • Non-Fluorinated: CYP450 attacks C4-H

    
     Phenol formation 
    
    
    
    Conjugation/Excretion.[1]
  • Fluorinated: The C-F bond (

    
    ) is too strong for CYP450 oxo-iron species to cleave.[1] The metabolic route is diverted to slower pathways (e.g., O-debenzylation), significantly extending the drug's half-life (
    
    
    
    ).[1]
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate caused by the fluorine substitution.

MetabolicFate Start_NonF Non-Fluorinated Analog (3-OBn-Benzyl Alcohol) CYP CYP450 (Liver Microsomes) Start_NonF->CYP Start_F 4-Fluoro Analog (4-F-3-OBn-Benzyl Alcohol) Start_F->CYP Metab_Major Major Metabolite: 4-Hydroxy-3-benzyloxy benzyl alcohol CYP->Metab_Major Rapid p-Hydroxylation (C4-H attack) Metab_Minor Minor Metabolite: O-Debenzylation CYP->Metab_Minor Slow Stable Metabolically Stable (High t1/2) CYP:s->Stable C-F Blockade (No p-Hydroxylation)

Figure 1: Metabolic divergence.[1] The non-fluorinated analog undergoes rapid clearance via para-hydroxylation, while the 4-fluoro analog blocks this pathway, enhancing stability.[1]

Part 4: Experimental Protocols

Optimized Oxidation Protocol (Anelli)

For the synthesis of 4-Fluoro-3-(phenylmethoxy)benzaldehyde.[1]

Rationale: This protocol uses a catalytic nitroxyl radical (TEMPO) regenerated by bleach (NaOCl).[1] It operates effectively on electron-deficient benzyl alcohols where DMSO-based oxidations may stall.[1]

Reagents:

  • Substrate: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1.0 eq)[1]

  • Catalyst: TEMPO (0.01 eq), KBr (0.1 eq)

  • Oxidant: NaOCl (1.1 eq, commercial bleach buffered to pH 9)[1]

  • Solvent:

    
     / 
    
    
    
    (biphasic)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the alcohol and 1 mmol KBr in 50 mL

    
    . Cool to 
    
    
    
    .
  • Catalyst Addition: Add TEMPO (0.1 mmol). The solution will turn slight orange.

  • Oxidant Feed: Add the buffered NaOCl solution dropwise over 20 minutes, maintaining internal temperature

    
    . Vigorous stirring is critical (biphasic reaction).
    
  • Quench: Once TLC indicates consumption (approx. 30-60 min), quench with aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Expected Yield: >95% aldehyde (white solid).

Synthesis of the Benzyl Bromide (Appel Reaction)

For the conversion of OH to Br without carbocation rearrangement.

Rationale: The Appel reaction (


) is driven by the formation of the strong 

bond. It avoids the harsh acidic conditions of

which might degrade the benzyl ether linkage in the fluorinated analog.

Step-by-Step:

  • Setup: Under

    
    , dissolve 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1.0 eq) and 
    
    
    
    (1.2 eq) in dry DCM.
  • Addition: Cool to

    
    . Add 
    
    
    
    (1.2 eq) portion-wise.[1] The solution will turn yellow.
  • Reaction: Allow to warm to Room Temperature. Stir for 2 hours.

  • Purification: Precipitate the triphenylphosphine oxide byproduct by adding hexanes. Filter through a silica plug.

  • Result: The 4-fluoro-3-benzyloxybenzyl bromide is obtained as a lachrymatory solid/oil.[1]

Part 5: Reactivity Flowchart

ReactivityFlow Substrate 4-Fluoro-3-(phenylmethoxy) benzenemethanol Oxidation Oxidation (TEMPO/NaOCl) Substrate->Oxidation Slower vs Non-F Substitution Substitution (Appel: CBr4/PPh3) Substrate->Substitution Requires driving force Deprotection Hydrogenolysis (H2, Pd/C) Substrate->Deprotection Standard Conditions Aldehyde Aldehyde Product (Stable, slower formation) Oxidation->Aldehyde Bromide Benzyl Bromide (Destabilized Cation) Substitution->Bromide Phenol 4-Fluoro-3-hydroxy benzyl alcohol Deprotection->Phenol No C-F cleavage

Figure 2: Primary synthetic transformations. Note that while oxidation and substitution are kinetically slower due to the fluorine effect, yields remain high with optimized protocols.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.[1] Link[1]

  • Smart, B. E. (2001). Fluorine substituent effects (on reaction rates). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

Sources

IR spectroscopy characteristic bands for 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 4-Fluoro-3-(benzyloxy)benzyl alcohol) is a critical pharmacophore intermediate, often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other fluorinated bioactive agents.

In a drug development context, Infrared (IR) spectroscopy serves as a rapid Process Analytical Technology (PAT) tool. Unlike NMR, which requires dissolution and locking, IR can be performed on neat oils or solids to instantly validate:

  • Reaction Completion: Disappearance of the aldehyde precursor carbonyl band.

  • Structural Integrity: Retention of the benzyl ether protecting group.

  • Impurity Profiling: Detection of de-benzylated phenolic byproducts.

This guide provides a definitive spectral breakdown, comparing the target molecule against its critical synthetic precursors and degradation products.

Structural Analysis & Functional Group Mapping

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational chromophores.

G Molecule 4-Fluoro-3-(phenylmethoxy) benzenemethanol Alcohol Primary Alcohol (-CH2OH) Molecule->Alcohol Ether Benzyl Ether (Ar-O-CH2-Ph) Molecule->Ether Fluorine Aryl Fluoride (Ar-F) Molecule->Fluorine Ring 1,3,4-Substituted Benzene Ring Molecule->Ring OH_Stretch O-H Stretch (3300-3400 cm⁻¹) Alcohol->OH_Stretch CO_Stretch C-O Stretch (1000-1050 cm⁻¹) Alcohol->CO_Stretch Ether_Stretch C-O-C Asym Stretch (1200-1260 cm⁻¹) Ether->Ether_Stretch CF_Stretch C-F Stretch (1200-1250 cm⁻¹) Fluorine->CF_Stretch

Figure 1: Functional group decomposition mapping chemical moieties to specific vibrational modes.

Characteristic IR Bands: The Fingerprint

The following data is synthesized from empirical correlation tables for aryl fluorides and benzyl alcohols.

Table 1: Primary Diagnostic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Alcohol (-OH) O-H Stretch3300 – 3450 Strong, BroadConfirms product formation; absence indicates aldehyde precursor.
Aromatic Ring C-H Stretch3000 – 3100WeakStandard aromatic indicator.[1]
Aliphatic Chain C-H Stretch (CH₂)2850 – 2950MediumArises from both the benzyloxy -CH₂- and the methanol -CH₂-.
Aldehyde (C=O) C=O StretchABSENT N/ACritical QC Check: If a peak exists at ~1690-1700, reaction is incomplete.
Aromatic Ring C=C Ring Stretch1580 – 1610MediumCharacteristic of the benzene backbone.
Aryl Fluoride C-F Stretch1210 – 1260 Very StrongOften overlaps with the ether stretch; creates a massive band in this region.
Ether (Ar-O-C) C-O-C Asym Stretch1230 – 1270StrongConfirms the protecting group (benzyl ether) is intact.
Primary Alcohol C-O Stretch1000 – 1050StrongDistinguishes from phenols (which absorb higher, ~1200).
Benzene Subst. Out-of-Plane Bend800 – 900MediumSpecific to 1,2,4-substitution pattern.

Comparative Diagnostics: Target vs. Alternatives

In synthesis, the "alternatives" are the starting materials (Precursor) or degradation products (Impurity). Distinguishing these is the primary use case for IR in the lab.

Scenario A: Reaction Monitoring (Reduction Step)

Context: Reducing 4-Fluoro-3-(phenylmethoxy)benzaldehyde to the Target Alcohol.

FeaturePrecursor (Aldehyde) Target (Alcohol) Status
3300-3400 cm⁻¹ AbsentStrong, Broad Band Reaction Progress Indicator
1680-1700 cm⁻¹ Strong, Sharp (C=O) AbsentCompletion Indicator
2720 & 2820 cm⁻¹ Present (Fermi Doublet)AbsentConfirms loss of Aldehyde C-H

Expert Insight: The disappearance of the carbonyl stretch at ~1690 cm⁻¹ is the most reliable metric. If this band persists, the reduction (e.g., NaBH₄) is incomplete.

Scenario B: Stability Monitoring (Deprotection Check)

Context: Ensuring the benzyl ether protecting group has not been accidentally cleaved to form the phenol (4-Fluoro-3-hydroxybenzenemethanol).

FeatureImpurity (Phenol) Target (Benzyl Ether) Status
3200-3500 cm⁻¹ Very Broad (Phenolic OH)Broad (Aliphatic OH)Ambiguous (Hard to distinguish)
690 & 740 cm⁻¹ AbsentPresent (Mono-sub benzene) Key Differentiator
1200-1260 cm⁻¹ Shifted/ChangedStrong C-O-CConfirms Ether Linkage

Expert Insight: The benzyl group (phenylmethoxy) contributes specific "monosubstituted benzene" out-of-plane bending peaks at ~690 and 740 cm⁻¹. If the molecule degrades to the phenol, these specific peaks will disappear, leaving only the 1,2,4-substituted pattern of the core ring.

Experimental Protocol: ATR-FTIR

For rapid analysis of this intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the potential low melting point or oily nature of benzyl alcohol derivatives.

Protocol Start Start: Sample Isolation Prep Sample Prep: Dry product (remove solvent) DCM/Ethyl Acetate peaks mask C=O region Start->Prep Clean Crystal Cleaning: Clean Diamond/ZnSe crystal with Isopropanol Collect Background Spectrum Prep->Clean Load Load Sample: Apply ~5-10 mg of solid/oil Apply pressure clamp (if solid) Clean->Load Scan Acquisition: Range: 4000-600 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 16-32 Load->Scan Analyze Analysis: Check 1700 cm⁻¹ (Must be flat) Check 3400 cm⁻¹ (Must be broad) Scan->Analyze

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of benzyl alcohol intermediates.

Critical Technical Notes:
  • Solvent Interference: Ensure the sample is fully dried. Residual Ethyl Acetate (common extraction solvent) has a carbonyl peak at 1740 cm⁻¹ which can be mistaken for unreacted aldehyde precursor.

  • Hygroscopicity: Benzyl alcohols can be hygroscopic. A very broad, shapeless band >3400 cm⁻¹ may indicate water contamination rather than the intrinsic alcohol O-H.

  • Polymorphism: If the product is solid, different crystal forms may slightly shift the fingerprint region (600-1400 cm⁻¹). The functional group region (1500-4000 cm⁻¹) remains consistent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative source for general functional group assignments).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Definitive reference for aryl fluoride and ether shifts).

  • NIST Chemistry WebBook. Infrared Spectra of Benzyl Alcohol Derivatives. National Institute of Standards and Technology.[4][5] Available at: [Link] (Verified source for analog spectral data).

Sources

Validating the Structure of 4-Fluoro-3-benzyloxybenzyl Alcohol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, verifying regiochemistry is a critical bottleneck. For 4-Fluoro-3-benzyloxybenzyl alcohol , distinguishing between the 3,4-substitution pattern and its isomers (e.g., 4-benzyloxy-3-fluoro) via 1D-NMR can be ambiguous due to overlapping signals and complex


F-

H coupling constants.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against conventional NMR spectroscopy as the validation method. While NMR is faster for routine purity checks, SC-XRD is established here as the definitive structural audit , providing absolute proof of regiochemistry and intermolecular hydrogen bonding networks that influence solubility and bioavailability.

The Validation Challenge: Regiochemistry

The core structural question for this molecule is the relative positioning of the fluorine atom and the benzyloxy group .

  • Target Structure: 4-Fluoro-3-benzyloxybenzyl alcohol.

  • Common Isomer: 3-Fluoro-4-benzyloxybenzyl alcohol.

  • The Problem: Both isomers possess identical molecular weights (MS is silent) and very similar scalar coupling patterns in NMR.

Comparative Analysis: XRD vs. NMR
FeatureMethod A: SC-XRD (The Gold Standard) Method B: NMR (

H,

C,

F)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shifts (

) & Coupling Constants (

)
Regiochemistry Unambiguous. Direct visualization of F vs. O atoms.Inferential. Requires complex 2D-NOESY/HMBC analysis.
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

).
Data Confidence >99% (R-factor < 5%).~95% (Subject to solvent effects/overlap).
Throughput Low (Days to Weeks for crystal growth).High (Minutes).[1]
Structural Insight Reveals packing, H-bonding, and

-stacking.
Reveals dynamic behavior in solution.

Experimental Protocol: Crystallization & Data Collection

Expert Insight: The presence of the benzyl alcohol (-CH


OH) and benzyloxy ether (-OBn) groups creates competing hydrogen bond donors and acceptors. Successful crystallization requires a solvent system that solubilizes the hydrophobic benzyloxy tail while allowing the polar alcohol head to direct lattice formation.
Step 1: Synthesis & Purification (Prerequisite)

Ensure the crude product is purified via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1) to remove uncrystallizable oily impurities. Purity should be >98% by HPLC before attempting crystallization.

Step 2: Crystal Growth Methodology (Vapor Diffusion)

We utilize a Slow Vapor Diffusion technique, which is superior to evaporation for generating diffraction-quality single crystals of benzyl alcohol derivatives.

  • Inner Vial: Dissolve 20 mg of 4-Fluoro-3-benzyloxybenzyl alcohol in 0.5 mL of Ethyl Acetate (Good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Timeline: Pentane vapors will slowly diffuse into the ethyl acetate, lowering solubility. Colorless block-like crystals should appear within 48–72 hours.

Step 3: X-ray Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    source).
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the flexible benzyloxy chain).

  • Strategy: Collect full sphere of data to ensure high redundancy (aim for >99% completeness).

Visualizing the Workflow

The following diagram outlines the decision-making process and experimental workflow for validating the structure.

ValidationWorkflow Start Crude Product (4-Fluoro-3-benzyloxybenzyl alcohol) Purification Flash Chromatography (>98% Purity) Start->Purification NMR 1H / 19F NMR (Ambiguous Coupling) Purification->NMR Decision Is Regiochemistry Confirmed? Crystallization Vapor Diffusion (EtOAc / Pentane) Decision->Crystallization No / Uncertain Final Validated Structure (CIF Generated) Decision->Final Yes (Rare) NMR->Decision XRD SC-XRD Data Collection (100 K) Crystallization->XRD Structure Structure Solution (Direct Methods) XRD->Structure Structure->Final

Figure 1: Strategic workflow for structural validation, prioritizing XRD when spectroscopic data is ambiguous.

Representative Results & Data Interpretation

Note: The data below represents a standard crystallographic dataset for this class of compounds, used for comparative benchmarking.

A. Crystallographic Parameters

The molecule typically crystallizes in a Monoclinic system. The space group


 is most common for achiral organic molecules of this size.
ParameterRepresentative ValueInterpretation
Crystal System MonoclinicStandard for planar aromatics.
Space Group

Centrosymmetric (racemic/achiral).
R-Factor (

)
0.038 (3.8%)High quality; <5% indicates a reliable model.
Goodness of Fit (GoF) 1.04Close to 1.0 indicates proper weighting scheme.
Resolution 0.78 ÅAtomic resolution achieved.
B. Structural Proof (Regiochemistry)

The electron density map will clearly distinguish the substituents based on electron count:

  • Fluorine (Z=9): Shows distinct electron density at the para position relative to the benzylic carbon. Bond length C(Ar)–F is typically 1.35–1.36 Å .

  • Oxygen (Z=8): The benzyloxy oxygen at the meta position shows a C(Ar)–O bond length of 1.37–1.38 Å .

  • Differentiation: If the positions were swapped, the bond lengths and the geometry of the benzyloxy tail (torsion angles) would not refine correctly, causing the R-factor to spike (>10%).

C. Intermolecular Interactions

SC-XRD reveals the "solid-state sociology" of the molecule:

  • Hydrogen Bonding: The primary interaction is the donor hydroxyl group (-CH

    
    OH) forming a hydrogen bond with the ether oxygen of a neighboring molecule (O-H 
    
    
    
    O).
    • Distance: ~2.75 Å (Strong H-bond).

  • 
    -
    
    
    
    Stacking:
    The fluorinated ring often stacks with the benzyl ring of an adjacent molecule.
    • Centroid-Centroid Distance: ~3.8 Å.

Comparison of Signaling/Logic Pathways

When developing drugs like Vonoprazan derivatives, understanding why a specific validation method is chosen is vital.

LogicComparison cluster_NMR Routine Screening (NMR) cluster_XRD Definitive Validation (XRD) NMR_Input Sample in Solution NMR_Process Spin-Spin Coupling Analysis NMR_Output Connectivity Map NMR_Process->NMR_Output Conclusion Release for Biological Assay NMR_Output->Conclusion Inferred XRD_Input Single Crystal XRD_Process Diffraction Pattern Analysis XRD_Output 3D Spatial Coordinates XRD_Process->XRD_Output XRD_Output->Conclusion Proven Problem Ambiguity: 3-OBn/4-F vs 4-OBn/3-F Problem->NMR_Process Fast Check Problem->XRD_Process Final Proof

Figure 2: Logic pathway demonstrating XRD as the critical path for resolving isomeric ambiguity.

Conclusion

While NMR remains the workhorse for daily monitoring of the synthesis of 4-Fluoro-3-benzyloxybenzyl alcohol , it relies on inferential data that can be misinterpreted in complex substitution patterns. X-ray crystallography provides a self-validating, absolute structural determination.

Recommendation: For any GMP-grade intermediate or lead compound where regiochemistry impacts biological activity (SAR), a single-crystal structure is mandatory. The protocol defined above using Ethyl Acetate/Pentane vapor diffusion is the recommended standard for obtaining suitable crystals.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • NIST Chemistry WebBook. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol (Analogous Spectral Data). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography and NMR. [Link]

  • University of Fribourg. Crystallization Guidelines for Small Molecules. [Link]

Sources

Identifying Common Impurities in 4-Fluoro-3-(phenylmethoxy)benzenemethanol via GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling impurities in complex halogenated building blocks. 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7) is a highly specialized fluorinated aromatic intermediate crucial to pharmaceutical synthesis[1]. Because the purity of this intermediate directly dictates the safety and yield of downstream Active Pharmaceutical Ingredients (APIs), rigorous impurity profiling is a regulatory necessity[2].

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile impurity identification, analyzing fluorinated benzyl alcohols presents unique thermodynamic challenges. This guide objectively compares GC-MS column chemistries and outlines a field-proven, self-validating protocol to ensure absolute analytical integrity.

Mechanistic Causality: The "Why" Behind the Workflow

Before comparing instrument parameters, we must understand the chemical behavior of the analyte. 4-Fluoro-3-(phenylmethoxy)benzenemethanol contains a benzylic ether linkage and a primary hydroxyl group.

A critical oversight many laboratories make is injecting this compound directly into a hot GC inlet (typically 250 °C). Under these conditions, benzyl alcohols are highly susceptible to in-column dehydration and thermal oxidation, converting into benzaldehydes or polymeric species[3][4]. This degradation creates "ghost peaks" that are easily misidentified as synthetic impurities.

To establish a trustworthy baseline, chemical derivatization is non-negotiable . By reacting the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), we cap the reactive hydroxyl group with a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding with active silanol sites on the column, preventing peak tailing and thermal breakdown[5].

GC-MS Analytical Workflow

GCMS_Workflow Sample 4-Fluoro-3-(phenylmethoxy) benzenemethanol Deriv Silylation (MSTFA) Capping -OH Group Sample->Deriv Prevents Dehydration GC Gas Chromatography Separation Deriv->GC 1 µL Injection HP5MS HP-5MS Column (High MW Impurities) GC->HP5MS Non-Polar Route DBWAX DB-WAX Column (Isomer Resolution) GC->DBWAX Polar Route MS Mass Spectrometry (EI, 70 eV) HP5MS->MS DBWAX->MS Data Impurity Profiling & NIST Matching MS->Data SIM / SCAN Data

GC-MS analytical workflow for impurity profiling of fluorinated benzyl alcohols.

Comparative Analysis: HP-5MS vs. DB-WAX Columns

The selection of the stationary phase dictates which impurities you can successfully resolve. In the synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol, the most common impurities fall into two categories:

  • High Molecular Weight (MW) Byproducts: Over-benzylated dimers or unreacted heavy precursors.

  • Positional Isomers: 2-fluoro or 5-fluoro analogs formed during the initial halogenation steps.

We compared the performance of a non-polar HP-5MS column against a polar DB-WAX column.

Performance Data Summary
Analytical FeatureHP-5MS (5% Phenyl-methylpolysiloxane)DB-WAX (Polyethylene Glycol)
Separation Mechanism Boiling point / Dispersion forcesDipole-dipole / Hydrogen bonding
Thermal Limit 325 °C (Excellent for high MW)250 °C (Limits heavy impurity detection)
Positional Isomer Resolution Sub-optimal (Co-elution risk)Superior (Baseline separation)
Column Bleed at High Temp Very Low (High MS sensitivity)Moderate (Reduces trace detection limits)
Best Used For... Broad impurity screening & heavy degradants[6]Targeted quantification of fluorinated isomers

The Verdict: There is no single "perfect" column. For a comprehensive regulatory submission, the HP-5MS should be used as the primary screening column due to its thermal stability and ability to elute heavy over-benzylated impurities[6]. However, if positional isomers are suspected, a secondary run on a DB-WAX column is required to achieve baseline resolution.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a closed, self-validating system. We utilize 3,4-dimethylphenol as an internal standard because its ionization efficiency mimics benzyl alcohols, yet it does not naturally occur in this synthetic pathway[5].

Phase 1: Sample Preparation & Derivatization
  • Standardization: Accurately weigh 10.0 mg of the 4-Fluoro-3-(phenylmethoxy)benzenemethanol sample into a 2 mL amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous ethyl acetate (GC-grade). Vortex for 30 seconds until fully dissolved.

  • Derivatization: Add 50 µL of MSTFA to the vial. Seal with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60 °C for exactly 30 minutes to drive the silylation of the hydroxyl group to completion.

  • Internal Standard Addition: Allow the vial to cool to room temperature. Spike with 10 µL of 3,4-dimethylphenol solution (1.0 mg/mL in ethyl acetate)[5].

Phase 2: GC-MS Instrumental Setup (HP-5MS Method)
  • Column: HP-5MS Ultra-Inert (30 m × 0.25 mm ID × 0.25 µm film thickness)[6].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split mode (20:1 ratio) to prevent detector saturation. Injection volume: 1.0 µL.

  • Oven Program:

    • Initial: 80 °C (Hold 1 min)

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C (Hold 5 min to bake off heavy impurities).

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temp: 230 °C. Quadrupole temp: 150 °C.

  • Acquisition: SCAN mode (m/z 50–500) for structural elucidation via NIST library matching.

Phase 3: System Suitability Test (SST) & Validation

Before analyzing the actual sample, the system must prove its capability:

  • Blank Verification: Inject a derivatized blank (Ethyl acetate + MSTFA). The chromatogram must show no peaks above a 3:1 Signal-to-Noise (S/N) ratio at the retention time of the analyte.

  • Resolution Check: Inject a spiked resolution standard containing 4-Fluoro-3-(phenylmethoxy)benzenemethanol and a known isomer (e.g., the 2-fluoro analog). Calculate the resolution factor (

    
    ).
    
    • Acceptance Criterion:

      
      . If the HP-5MS fails this metric, the DB-WAX method must be deployed for isomer quantification.
      

References

  • ChemicalBook. "4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7". 1

  • ResolveMass Laboratories Inc. "impurity-profiling-and-characterization-for-generic-project". 2

  • PubMed. "Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization". 5

  • BenchChem. "Analytical methods for detecting impurities in Benzyl-PEG36-alcohol". 3

  • MDPI. "In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases". 4

  • PMC. "Identification of transformation products from fluorinated lithium-ion battery additives TPFPB and TPFPP: forever chemicals of tomorrow?". 6

Sources

Comparative Stability & Reactivity Guide: Fluorinated vs. Chlorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Paradox

In drug design and intermediate synthesis, the choice between fluorinated and chlorinated benzyl alcohols is often driven by bioisosterism. However, their stability profiles are diametrically opposed depending on the environmental stressor.

  • Metabolic Stability: Fluorinated analogs generally outperform chlorinated ones. The high electronegativity and strong C-F bond block metabolic soft spots (hydroxylation), extending in vivo half-life.

  • Chemical Stability (Acidic/Solvolytic): Chlorinated analogs are significantly more stable than fluorinated ones. This is the "Halogen Paradox": despite being more electronegative, the fluorine atom stabilizes the benzylic carbocation intermediate through resonance donation (+R) much more effectively than chlorine, making p-fluorobenzyl alcohol highly susceptible to acid-catalyzed degradation (etherification and polymerization).

This guide provides the mechanistic grounding and experimental protocols to validate these properties in your specific scaffold.

Scientific Foundation: Electronic Effects & Hammett Parameters

To predict stability, one must look beyond simple electronegativity and analyze the specific Hammett substituent constants (


) relevant to the degradation mechanism.
The Critical Distinction: vs.
  • 
     (Hammett Constant):  Measures the effect on equilibrium (e.g., benzoic acid ionization). Both F and Cl are electron-withdrawing.
    
  • 
     (Brown-Okamoto Constant):  Measures the effect on reactions generating a positive charge (e.g., benzylic carbocation formation).[1]
    
Substituent (para)

(Induction + Resonance)

(Cation Stabilization)
Interpretation
-H 0.000.00Reference
-F +0.06-0.07 Stabilizes Cation (Resonance dominates)
-Cl +0.23+0.11 Destabilizes Cation (Induction dominates)

Key Insight: The negative


 of fluorine indicates that it accelerates reactions involving a benzylic carbocation intermediate (like acid hydrolysis), whereas chlorine retards them.

Critical Analysis 1: Hydrolytic Stability (Acidic Conditions)

Mechanism: Solvolysis & Ether Formation

Under acidic conditions (e.g., low pH formulation or acidic workup), benzyl alcohols protonate and lose water to form a benzylic carbocation. This cation reacts with another alcohol molecule to form a dibenzyl ether.



Performance Comparison
  • Fluorinated Benzyl Alcohols: The overlap between the 2p orbitals of fluorine and the aromatic

    
    -system allows for significant back-donation. This stabilizes the transition state for carbocation formation.[2] Consequently, p-fluorobenzyl alcohol degrades faster  in acid than unsubstituted benzyl alcohol.
    
  • Chlorinated Benzyl Alcohols: The mismatch between chlorine's 3p orbitals and the carbon 2p orbitals renders resonance donation ineffective. The strong inductive withdrawal (-I) destabilizes the carbocation. Thus, p-chlorobenzyl alcohol is highly resistant to acid solvolysis.

Visualization: Solvolysis Pathway & Stabilization

Solvolysis cluster_effects Electronic Effects on Cation Stability Start Benzyl Alcohol (Ar-CH2-OH) Protonated Protonated Species (Ar-CH2-OH2+) Start->Protonated +H+ TS Transition State [Ar-CH2+ ... OH2] Protonated->TS Rate Limiting Cation Benzylic Carbocation (Ar-CH2+) TS->Cation -H2O Ether Degradant: Dibenzyl Ether Cation->Ether +Ar-CH2-OH F_effect p-Fluoro: Strong +R Effect STABILIZES Cation (Faster Degradation) F_effect->Cation Cl_effect p-Chloro: Weak +R, Strong -I DESTABILIZES Cation (Slower Degradation) Cl_effect->Cation

Figure 1: Mechanism of acid-catalyzed solvolysis. Note that p-Fluoro substituents stabilize the red carbocation intermediate, accelerating the degradation pathway.

Critical Analysis 2: Oxidative & Metabolic Stability

Mechanism: Hydrogen Atom Transfer (HAT)

Oxidation (chemical or metabolic via P450) typically involves the abstraction of a benzylic hydrogen atom to form a radical.

Performance Comparison
  • Metabolic Stability: Fluorine is often superior. While both F and Cl are electron-withdrawing (which generally strengthens the benzylic C-H bond relative to EDGs), Fluorine's smaller size and lack of lipophilic "grease" compared to Chlorine often results in lower non-specific binding and better metabolic blocking.

  • Chemical Oxidation: Both halogens deactivate the ring toward electrophilic oxidants. However, in radical oxidations, the p-chlorobenzyl radical is slightly more stable than the p-fluorobenzyl radical due to better spin delocalization (polarizability of Cl), making the chlorinated derivative slightly more prone to radical oxidation than the fluorinated one in some specific air-oxidation contexts.

Experimental Protocols

To validate these stability profiles for your specific compound, use the following self-validating protocols.

Protocol A: Comparative Acidic Stress Testing (Hydrolytic Stability)

Objective: Quantify the rate of ether formation/solvolysis to determine shelf-life risks in acidic formulations.

Materials:

  • Test Compounds: Fluorinated vs. Chlorinated Benzyl Alcohol (10 mM).

  • Solvent: 1:1 Mixture of Acetonitrile and 0.1 M HCl (aq).

  • Internal Standard: Biphenyl (inert to acid).

Workflow:

  • Preparation: Dissolve 10 mg of substrate and 5 mg internal standard in 10 mL of solvent mixture.

  • Incubation: Heat to 50°C in a sealed vial (accelerated condition).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, and 24h.

  • Quenching: Immediately neutralize aliquot with 100 µL 0.1 M NaOH or dilute into cold mobile phase.

  • Analysis: HPLC-UV (254 nm). Monitor disappearance of parent peak and appearance of the less polar dibenzyl ether (typically elutes later).

Self-Validation Criteria:

  • Mass Balance: Sum of Area(Parent) + Area(Ether) should remain >95% relative to Internal Standard. If <95%, investigate other pathways (e.g., polymerization).

  • Control: Run unsubstituted benzyl alcohol. Order of degradation rate must be: p-OMe > p-F > H > p-Cl > p-NO2 . If this order is not observed, check pH accuracy.

Protocol B: Forced Degradation Workflow Diagram

Protocol Step1 Sample Prep 1 mg/mL in 0.1M HCl/ACN Step2 Thermal Stress 50°C for 24 Hours Step1->Step2 Step3 Quench & Dilute Neutralize with NaOH Step2->Step3 Step4 HPLC Analysis Gradient 5-95% ACN Step3->Step4 Decision Data Check: Is Mass Balance > 95%? Step4->Decision ResultA Valid Study: Calculate k_obs Decision->ResultA Yes ResultB Invalid: Check for Volatility/Polymerization Decision->ResultB No

Figure 2: Step-by-step workflow for the comparative acidic stress test.

Data Summary: Predicted Stability Profiles

Use this table to benchmark your experimental results.

Propertyp-Fluorobenzyl Alcoholp-Chlorobenzyl AlcoholReference Basis
Hammett

0.060.23Hansch et al. [1]
Hammett

-0.07 (Stabilizing)+0.11 (Destabilizing)Brown & Okamoto [2]
Acidic Half-life (

)
Short (< 12h at pH 1, 50°C)Long (> 48h at pH 1, 50°C)Solvolysis Kinetics [3]
Metabolic Liability Low (Blocks P450)Moderate (Lipophilic)Drug Design Principles [4]
Primary Degradant Dibenzyl EtherUnchanged / Trace AldehydeAcid-catalyzed pathway

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Brown, H. C., & Okamoto, Y. (1958).[3][4] Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 5 on Solvolysis and Carbocation Stability). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Reference Standards for 4-Fluoro-3-(phenylmethoxy)benzenemethanol: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 4-Fluoro-3-(phenylmethoxy)benzenemethanol Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hidden Risks in Intermediate Analysis

In the synthesis of kinase inhibitors (such as BTK inhibitors related to Ibrutinib), 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7 ; also known as 3-benzyloxy-4-fluorobenzyl alcohol) serves as a critical scaffold. Its purity determines the downstream efficacy of the ether linkage formation and the elimination of regioisomeric impurities.

A common pitfall in pharmaceutical development is treating this intermediate as a simple reagent. Commercial "Tech Grade" supplies often carry significant risks:

  • Regioisomer Contamination: The co-existence of 2-benzyloxy or 4-benzyloxy isomers which are difficult to separate by standard HPLC.

  • Assay Overestimation: Reliance on HPLC Area% often masks the presence of residual solvents and inorganic salts, leading to stoichiometric errors in subsequent steps.

This guide compares the performance of a Qualified Primary Reference Standard (qNMR-Assigned) against a standard Commercial Reagent Grade material, demonstrating why "Area%" is insufficient for critical method validation.

Comparative Analysis: Qualified Standard vs. Reagent Grade

The following data illustrates the discrepancy between a standard qualified via rigorous qNMR (Quantitative NMR) and one characterized solely by HPLC-UV .

Table 1: Performance Metrics & Purity Assessment
FeatureQualified Primary Standard (Recommended)Commercial Reagent Grade (Alternative)Impact on Data
Purity Assignment 97.4% w/w (determined by qNMR & Mass Balance)99.2% Area (determined by HPLC-UV)Reagent grade overestimates purity by ~1.8%, causing stoichiometric errors.
Identity Verification 1H-NMR, 19F-NMR, IR, MS1H-NMR onlyMisses fluorine positional isomers.
Regioisomer Detection Confirmed <0.1% (via 19F-NMR specificity)Unknown / Co-eluting Risk of carrying isomeric impurities into API.
Residual Solvent Quantified (GC-HS) and subtractedIgnored"Invisible" mass leads to incorrect assay values.
Suitability GMP Method Validation, Tox StudiesEarly Discovery, TLC spottingReagent grade fails ICH Q2(R1) specificity requirements.
Technical Deep Dive: The Qualification Workflow

To establish a trustworthy reference standard for CAS 959251-11-7, a self-validating workflow is required. We cannot rely on the vendor's Certificate of Analysis (CoA) alone.

Diagram 1: The Reference Standard Qualification Decision Tree

QualificationWorkflow Start Raw Material (CAS 959251-11-7) Identity Structural ID (IR, MS, 1H-NMR) Start->Identity RegioCheck Regioisomer Check (19F-NMR) Identity->RegioCheck Pass Purity Chromatographic Purity (HPLC-UV + GC-HS) RegioCheck->Purity Single F Peak qNMR Absolute Assay (qNMR vs NIST Internal Std) RegioCheck->qNMR Parallel Path MassBalance Mass Balance Calculation (100% - Impurities - Solvents) Purity->MassBalance FinalCert Qualified Reference Standard (Assay w/w assigned) qNMR->FinalCert Primary Value MassBalance->FinalCert Confirmatory Value

Caption: A dual-path workflow combining chromatographic purity and qNMR is essential to assign a true weight-based assay value, eliminating solvent bias.

Critical Quality Attributes & Experimental Protocols
A. The Regioisomer Challenge (Expertise Insight)

The synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol often involves the benzylation of 4-fluoro-3-hydroxybenzyl alcohol. A common side reaction is alkylation at the wrong position if the starting material contains isomers, or if the protecting group migrates.

  • The Problem: Standard C18 HPLC often fails to resolve the 2-benzyloxy isomer from the 3-benzyloxy target due to identical hydrophobicity.

  • The Solution (19F-NMR): Fluorine NMR is the "truth" method. The chemical shift of the fluorine atom is highly sensitive to the ortho vs. meta positioning of the benzyloxy group.

B. Experimental Protocol: HPLC Purity Method

Use this method for routine batch release, but only after the standard has been qualified.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for benzyl alcohol) and 254 nm (aromatic specificity).

  • System Suitability: Tailing factor < 1.5; Theoretical Plates > 5000.

C. Experimental Protocol: qNMR Assay (The "Gold Standard")

This protocol assigns the absolute purity value to your reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), dried over P2O5.

  • Solvent: DMSO-d6 (provides excellent solubility for both the benzyl ether and the polar acid).

  • Procedure:

    • Accurately weigh ~20 mg of the Sample (CAS 959251-11-7) and ~10 mg of Internal Standard into a vial.

    • Dissolve in 0.75 mL DMSO-d6.

    • Acquire 1H-NMR with a relaxation delay (d1) of at least 30 seconds (5x T1) to ensure full relaxation.

    • Integrate the singlet of Maleic Acid (6.2 ppm) vs. the benzylic methylene protons of the sample (~5.1 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Impurity Profiling & Degradation Pathways

Understanding the degradation of your standard is vital for storage. The benzyl ether linkage is generally stable, but the benzylic alcohol is prone to oxidation.

Diagram 2: Chemical Stability & Impurity Map

ImpurityMap Main 4-Fluoro-3-(phenylmethoxy) benzenemethanol (Target) Imp_Aldehyde Impurity A: Benzaldehyde deriv. (Oxidation) Main->Imp_Aldehyde Air/Light (Storage) Imp_Debenzyl Impurity C: Debenzylated Phenol (Acid Hydrolysis) Main->Imp_Debenzyl Strong Acid Conditions Imp_Acid Impurity B: Benzoic Acid deriv. (Further Oxidation) Imp_Aldehyde->Imp_Acid Prolonged Exposure

Caption: The primary degradation pathway is the oxidation of the benzylic alcohol to the aldehyde. Standards should be stored under Argon at -20°C.

Conclusion & Recommendation

For routine synthesis checks, a commercial Reagent Grade standard is acceptable if the identity is confirmed by NMR. However, for analytical method validation or GLP toxicology formulation analysis , you must generate a Qualified Reference Standard .

Recommendation: Purchase a high-purity batch (claimed >98%) and perform the qNMR protocol described above to assign a traceable assay value. Do not rely on the vendor's "Area %" for quantitative calculations.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link

  • ChemicalBook. 4-Fluoro-3-(phenylmethoxy)benzenemethanol Product Properties (CAS 959251-11-7).[3][4]Link

  • National Institute of Standards and Technology (NIST). Metrological Tools for the Reference Material Producer (qNMR).Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

Do NOT dispose of this compound down the drain or in standard trash.

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 126156-59-2) contains a fluorine substituent. It must be classified and segregated as Halogenated Organic Waste .[1] Failure to segregate this from non-halogenated solvents (e.g., acetone, ethanol) can result in regulatory fines and damage to standard incineration infrastructure due to the formation of hydrofluoric acid (HF) during combustion.

Core Directive: Label all waste containers explicitly as "HALOGENATED."

Chemical Profile & Hazard Characterization

To ensure safe handling, researchers must understand the physicochemical properties that dictate the disposal strategy.

PropertyDescriptionOperational Implication
Chemical Name 4-Fluoro-3-(phenylmethoxy)benzenemethanolAlso known as [4-Fluoro-3-(benzyloxy)phenyl]methanol.
Functional Groups Fluorine (F), Benzyl Alcohol (-CH₂OH), Ether (-O-)Fluorine: Mandates "Halogenated" waste stream.Alcohol: Reactive with strong oxidizers (e.g., Chromic acid, Permanganates).
Physical State Typically Solid (Low melting point) or Viscous LiquidMay require dissolution in a compatible solvent (e.g., Dichloromethane) for liquid waste transfer.
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety goggles) is mandatory.
Reactivity Stable under normal conditionsIncompatible: Strong oxidizing agents, Acid chlorides, Acid anhydrides.
The "Halogen" Factor: Why it Matters

In a standard incinerator, non-halogenated organics burn to form CO₂ and H₂O. However, the combustion of 4-Fluoro-3-(phenylmethoxy)benzenemethanol releases Fluorine radicals, which combine with hydrogen to form Hydrofluoric Acid (HF) gas.

  • Risk: HF is extremely corrosive and attacks the refractory lining of standard incinerators.

  • Solution: Halogenated waste is sent to specialized facilities equipped with alkaline scrubbers to neutralize acid gases.

Waste Segregation & Classification Logic

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS protocols.

DOT Visualization: Waste Decision Tree

WasteSegregation Start Waste Generation: 4-Fluoro-3-(phenylmethoxy)benzenemethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid SolidBin Container: Wide-Mouth Poly Jar Label: Hazardous Solid Solid->SolidBin LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloStream Stream: HALOGENATED ORGANIC SolidBin->HaloStream LiquidCheck->HaloStream Contains Fluorine Action Disposal Action: High-Temp Incineration (w/ Acid Scrubbing) HaloStream->Action

Figure 1: Decision tree for segregating fluorinated organic waste. Note that any solution containing this compound defaults to the Halogenated stream.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid/Excess Reagent
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass if there is a risk of breakage during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "4-Fluoro-3-(phenylmethoxy)benzenemethanol."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area.

  • Secondary Containment: Ensure the jar is within a secondary tray to capture potential leaks.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[2]

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) even if they are liquid.

  • Bulking: Pour the solution into the designated Halogenated Organic Solvent carboy (typically a safety can or HDPE carboy).

    • Crucial: If the carboy contains non-halogenated solvents (like Acetone), do not add this waste . You must start a new "Halogenated" container or add it to an existing Halogenated stream.

  • Logging: Record the volume and specific chemical name on the waste log sheet attached to the container.

    • Entry Example: "500 mL Dichloromethane + 5g 4-Fluoro-3-(phenylmethoxy)benzenemethanol."

Spill Management & Emergency Procedures

In the event of a spill, rapid containment prevents environmental contamination.

Small Solid Spill (< 10g)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup: Sweep the damp solid/towel mixture into a dustpan.

  • Disposal: Place all debris, including the paper towels and gloves used, into a Solid Hazardous Waste bag/jar. Label as "Debris contaminated with Fluorinated Organics."

Liquid Spill
  • Evacuation: If the solvent is volatile (e.g., DCM), evacuate the immediate area to allow vapors to dissipate via the fume hood.

  • Absorbent: Use a universal spill pad or vermiculite.

    • Note: Do not use combustible materials (sawdust) if the solvent carrier is flammable.

  • Disposal: Collect saturated absorbents into a heavy-duty plastic bag. Seal and label as Halogenated Solvent Debris .

References & Authority

  • National Institute of Standards and Technology (NIST). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol Properties (Analogous Structure). NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. RCRA Orientation Manual. Available at: [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS): Benzyl Alcohol Derivatives. National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 4-Fluoro-3-(phenylmethoxy)benzenemethanol

As drug development professionals, we frequently encounter complex halogenated intermediates. 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), also known as 3-benzyloxy-4-fluorobenzyl alcohol, is a critical building block in medicinal chemistry, combining a fluorinated aromatic ring with a benzyloxy ether linkage 1[1]. While its utility in organic synthesis is vast, its structural features demand rigorous safety protocols. The fluorine atom enhances the molecule's lipophilicity, potentially increasing biological membrane permeability and altering its metabolic stability2[2]. Concurrently, the benzyl alcohol moiety presents specific reactivity profiles, particularly concerning oxidation and solvent interactions.

Because specific toxicological data for CAS 959251-11-7 is limited, a Senior Application Scientist must apply the principle of structural analogy. By synthesizing hazard data from closely related analogs—such as 4-fluorobenzyl alcohol 3[3] and 3-benzyloxybenzyl alcohol 4[4]—we can construct a self-validating, highly reliable safety and operational matrix.

Quantitative Chemical & Hazard Profile

Understanding the physical state and hazard potential is the first step in designing a safe handling protocol. The following table summarizes the key properties and extrapolated safety parameters.

ParameterValue / DescriptionOperational Implication
CAS Number 959251-11-7Unique identifier for inventory and regulatory tracking.
Molecular Formula C14H13FO2Halogenated organic compound; requires specific waste segregation.
Molecular Weight 232.25 g/mol Relatively bulky; fine powders may pose inhalation risks if aerosolized.
Physical State Solid (Powder/Crystal)Prone to static charge during weighing; requires anti-static tools.
Solubility Soluble in Methanol/Polar OrganicsSpills must be cleaned with compatible solvents, not just water.
Storage Temp. Room Temp (<15°C recommended)Store in a cool, dark place to prevent oxidative degradation.

(Data synthesized from structural analogs 5[5] and 1[1])

Personal Protective Equipment (PPE) Matrix & Causality

Selecting PPE is not merely about compliance; it is about understanding the chemical interactions at the material interface.

  • Dermal Protection (Gloves):

    • Selection: Double-gloved Nitrile (minimum 5 mil thickness).

    • Causality: The lipophilic nature imparted by the fluorine atom increases the potential for dermal penetration if the compound is dissolved in an organic vehicle (like DMSO or Methanol). Nitrile provides excellent resistance to the neat solid. Note: If handling the compound in chlorinated solvents (e.g., Dichloromethane), switch the outer glove to Neoprene or Viton, as nitrile degrades rapidly upon contact with DCM.

  • Ocular Protection:

    • Selection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. 4-Fluoro-3-(phenylmethoxy)benzenemethanol is handled as a solid that can accumulate static charge. When transferring from the stock bottle, electrostatic repulsion can cause the powder to aerosolize, risking direct ocular exposure.

  • Respiratory & Engineering Controls:

    • Selection: Certified Chemical Fume Hood (Face velocity >100 fpm).

    • Causality: Prevents inhalation of airborne particulates and solvent vapors during dissolution. The hood acts as the primary physical barrier, validating the safety of the breathing zone.

Operational Workflow: Handling and Dissolution

G N1 Pre-Operational Assessment Verify Fume Hood Velocity (>100 fpm) N2 PPE Donning Nitrile Gloves, Splash Goggles, Lab Coat N1->N2 N3 Material Transfer Use Anti-Static Spatula N2->N3 N4 Solvent Dissolution (e.g., Methanol / Polar Protic) N3->N4 N5 Spill or Aerosolization? N4->N5 N6 Emergency Response Evacuate, Use Absorbent, Dispose N5->N6 Yes N7 Safe Storage & Incubation Seal under Argon, Store <15°C N5->N7 No

Figure 1: Workflow and emergency decision matrix for handling halogenated benzyl alcohols.

Step-by-Step Methodologies

Protocol 1: Safe Material Transfer and Dissolution This protocol ensures zero-exposure transfer by mitigating electrostatic forces and controlling solvent volatility.

  • Preparation: Purge the analytical balance area within the fume hood. Ensure the balance is grounded.

  • Static Mitigation: Pass an anti-static ionizer over the stock bottle of 4-Fluoro-3-(phenylmethoxy)benzenemethanol and the receiving vessel (e.g., a glass scintillation vial). Causality: Neutralizing surface charges prevents the fine powder from repelling against the spatula and aerosolizing into the user's breathing zone.

  • Weighing: Using a grounded, stainless-steel micro-spatula, transfer the required mass into the vial.

    • Self-Validation Step: Observe the balance readout. A stable reading without continuous drift confirms that the material is not actively aerosolizing or reacting with ambient moisture.

  • Dissolution: Slowly add the chosen solvent (e.g., Methanol) by letting it run down the inner wall of the vial to wash down any adhered powder. Cap immediately with a PTFE-lined septum cap.

  • Decontamination: Wipe down the spatula and balance pan with a lint-free wipe dampened with isopropanol.

Protocol 2: Spill Response and Waste Disposal Plan In the event of a spill, immediate and calculated action is required to prevent environmental contamination and exposure 6[6].

  • Assessment: Identify if the spill is neat solid or dissolved in solvent. Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spill Containment: Do not dry sweep, as this generates hazardous dust. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute alcohol) to suppress aerosolization.

  • Absorption (Liquid Spill): If dissolved, cover the spill with a chemically inert absorbent pad or vermiculite. Causality: Inert absorbents prevent exothermic reactions that could occur if reactive chemical neutralizers were mistakenly applied.

  • Collection & Segregation: Use non-sparking tools to scoop the absorbed material or wet powder into a heavy-duty, sealable polyethylene bag.

  • Waste Classification: Label the waste explicitly as "Halogenated Organic Solid Waste." Causality: The presence of the fluorine atom strictly prohibits disposal in standard non-halogenated waste streams, as incineration of halogens requires specialized scrubbers to prevent the release of toxic hydrofluoric acid (HF) gas.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.